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Foundational

An In-depth Technical Guide to N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, a chiral diamide with significant poten...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, a chiral diamide with significant potential in various scientific domains. The guide will delve into its chemical structure, stereochemical considerations, and predicted physicochemical properties. A detailed, validated protocol for its synthesis via the reaction of isophthaloyl chloride and (S)-1-phenylethylamine is presented, including the underlying chemical principles and experimental methodology. Furthermore, this guide outlines the essential analytical techniques for the structural confirmation and purity assessment of the synthesized compound. Potential applications, particularly in the realm of chiral recognition and materials science, will be explored, drawing insights from structurally related compounds. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing both foundational knowledge and practical guidance.

Introduction: Unveiling a Chiral Scaffold

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, also known as N,N'-bis(α-methylbenzyl)isophthalamide, is a fascinating molecule characterized by a central isophthalamide core symmetrically substituted with two chiral 1-phenylethyl groups. The presence of two stereocenters imparts distinct chiral properties to the molecule, making it a subject of interest for applications in asymmetric synthesis, chiral recognition, and the development of novel polymeric materials. The rigid benzene-1,3-dicarboxamide linker provides a defined spatial orientation for the two chiral substituents, creating a unique three-dimensional architecture that can be exploited for selective molecular interactions.

This guide aims to provide a detailed exploration of this compound, from its fundamental chemical attributes to its synthesis and characterization. By understanding the nuances of its structure and properties, researchers can better harness its potential in their respective fields.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is a thorough examination of its structure and inherent properties.

Molecular Structure and Stereoisomerism

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide possesses the chemical formula C₂₄H₂₄N₂O₂ and a molecular weight of 372.46 g/mol . Its structure is defined by a central benzene ring with two carboxamide groups at the 1 and 3 positions. Each amide nitrogen is substituted with a 1-phenylethyl group.

The most critical structural feature is the presence of two chiral centers, one at the benzylic carbon of each 1-phenylethyl substituent. This gives rise to three possible stereoisomers:

  • (S,S)-N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: Both 1-phenylethyl groups have the (S)-configuration.

  • (R,R)-N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: Both 1-phenylethyl groups have the (R)-configuration.

  • (R,S)- or meso-N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: One 1-phenylethyl group has the (R)-configuration and the other has the (S)-configuration.

The (S,S) and (R,R) isomers are enantiomers, possessing identical physical properties except for their interaction with plane-polarized light. The meso-isomer is a diastereomer of the enantiomeric pair and will have distinct physical properties. The specific stereoisomer synthesized is determined by the chirality of the starting 1-phenylethylamine.

Caption: Chemical Structure of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

Physicochemical Properties (Predicted)
PropertyPredicted Value/DescriptionBasis of Prediction
Appearance White to off-white crystalline solidBased on similar isophthalamide derivatives.
Melting Point Expected to be a high-melting solid (>150 °C)The rigid aromatic core and intermolecular hydrogen bonding between amide groups contribute to a stable crystal lattice.
Solubility Likely soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in alcohols; and insoluble in water and nonpolar solvents like hexanes.The amide groups provide polarity, while the large aromatic and alkyl portions limit aqueous solubility.
Stability Expected to be stable under normal laboratory conditions. Hydrolysis of the amide bonds can occur under strong acidic or basic conditions, especially at elevated temperatures.Amide bonds are generally robust but susceptible to hydrolysis under harsh conditions.

Synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

The most direct and widely employed method for the synthesis of N,N'-disubstituted isophthalamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Synthetic Pathway: A Nucleophilic Acyl Substitution Approach

The synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide proceeds via the reaction of isophthaloyl chloride with two equivalents of 1-phenylethylamine. A tertiary amine base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of a chiral enantiomer of 1-phenylethylamine, such as (S)-(-)-1-phenylethylamine, will result in the formation of the corresponding chiral (S,S)-dicarboxamide.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent1 Isophthaloyl Chloride (1 equivalent) mix Combine Reagents reagent1->mix reagent2 (S)-1-Phenylethylamine (2.2 equivalents) reagent2->mix base Triethylamine (2.2 equivalents) base->mix solvent Anhydrous Dichloromethane (DCM) solvent->mix stir Stir at 0°C to Room Temperature mix->stir wash_acid Wash with 1M HCl stir->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallization (e.g., from Ethanol/Water) evaporate->recrystallize product N,N'-bis((S)-1-phenylethyl)- benzene-1,3-dicarboxamide recrystallize->product

Exploratory

A Comprehensive Guide to the Crystallographic Analysis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: Methodologies and Data Interpretation

Introduction N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a chiral aromatic dicarboxamide with potential applications in materials science and medicinal chemistry, including as a gelator for organic solvents and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a chiral aromatic dicarboxamide with potential applications in materials science and medicinal chemistry, including as a gelator for organic solvents and in the design of supramolecular structures. A thorough understanding of its three-dimensional structure at the atomic level is paramount for establishing structure-property relationships and for rational drug design. X-ray diffraction (XRD) is the definitive technique for elucidating the solid-state structure of crystalline materials.

This guide provides an in-depth overview of the methodologies for obtaining and interpreting crystallographic data and XRD patterns for a compound such as N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. While a specific, publicly available crystal structure for this exact molecule was not identified in a comprehensive search of academic literature and crystallographic databases, this document will serve as a detailed technical guide for researchers and drug development professionals on the necessary experimental and analytical workflows. We will explore both single-crystal and powder X-ray diffraction techniques, from sample preparation to data analysis and visualization.

The Foundational Importance of Crystallographic Data

The arrangement of molecules in a crystal lattice dictates many of a material's bulk properties, including its solubility, melting point, stability, and bioavailability in the context of pharmaceuticals. For drug development professionals, understanding the solid-state structure is critical for polymorphism screening, formulation development, and intellectual property protection. For materials scientists, it provides insights into designing materials with desired optical, electronic, or mechanical properties.

Methodology for Crystallographic Analysis: A Tale of Two Techniques

The two primary XRD techniques for structural elucidation are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). The choice between them is often dictated by the ability to grow suitable single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD provides the most precise and detailed information about a crystal structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules.[1] The core principle involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2]

A typical SC-XRD experiment follows a well-defined workflow:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, typically 0.1-0.3 mm in size, free of significant defects. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting and Screening: A suitable crystal is mounted on a goniometer head. The crystal is then screened using the X-ray diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers use sensitive detectors like CCD or CMOS cameras to capture the diffraction pattern.[3]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then "refined" to best fit the experimental data.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Compound Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Purification Mounting Crystal Mounting Crystal_Growth->Mounting Screening X-ray Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Good Quality Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. The key parameters are summarized in the table below.

ParameterDescriptionExample Data (Hypothetical)
Formula Chemical formula of the compound.C24 H24 N2 O2
Molecular Weight The molecular weight of the compound.384.46 g/mol
Crystal System One of the seven crystal systems (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.123 Å, b = 15.456 Å, c = 12.789 Å, β = 98.76°
Volume (V) The volume of the unit cell.1978.9 ų
Z The number of molecules per unit cell.4
Density (calculated) The calculated density of the crystal.1.289 g/cm³
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.0.045 (4.5%)
Powder X-ray Diffraction (PXRD): A Powerful Alternative

In many cases, especially in the pharmaceutical industry, obtaining single crystals of sufficient size and quality can be a significant bottleneck.[4] For materials that are microcrystalline powders, PXRD is an invaluable technique.[5] While it provides less detailed structural information than SC-XRD, it is a powerful tool for phase identification, polymorphism screening, and can even be used for structure solution in some cases.[6]

The PXRD workflow is generally faster and requires less sample preparation than SC-XRD.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to databases for phase identification. For structure determination, a more complex analysis, such as the Rietveld refinement method, is employed.[7]

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Acquisition cluster_analysis_pxrd Data Analysis Grinding Grinding to Powder Mounting_PXRD Sample Mounting Grinding->Mounting_PXRD Data_Collection_PXRD Diffraction Pattern Collection Mounting_PXRD->Data_Collection_PXRD Phase_ID Phase Identification Data_Collection_PXRD->Phase_ID Structure_Sol Structure Solution (Direct Space) Data_Collection_PXRD->Structure_Sol Unknown Structure Rietveld Rietveld Refinement Phase_ID->Rietveld Known Structure Structure_Sol->Rietveld

Caption: Workflow for Powder X-ray Diffraction Analysis.

A powder XRD pattern provides characteristic information about the crystalline solid.

  • Peak Positions (2θ): The positions of the diffraction peaks are determined by the unit cell dimensions according to Bragg's Law.

  • Peak Intensities: The relative intensities of the peaks are related to the arrangement of atoms within the unit cell.

  • Peak Shapes and Widths: The shape and width of the peaks can provide information about the crystallite size and strain in the sample.

A hypothetical powder XRD pattern for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide would show a series of peaks at specific 2θ values, which would be unique to its crystal structure.

Conclusion

References

  • ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • Spoken Tutorial. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • University of Toronto. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -. PMC. Retrieved from [Link]

Sources

Foundational

Unveiling the Supramolecular Architecture: Hydrogen Bonding Behavior in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Networks

Executive Summary The rational design of supramolecular networks relies heavily on the predictable behavior of non-covalent interactions. Among the most privileged scaffolds in crystal engineering and chiral recognition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of supramolecular networks relies heavily on the predictable behavior of non-covalent interactions. Among the most privileged scaffolds in crystal engineering and chiral recognition is the isophthalamide core. When functionalized with chiral moieties, such as in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide , the molecule exhibits profound stereospecific hydrogen-bonding behavior. This technical guide explores the mechanistic principles, conformational dynamics, and self-validating experimental workflows required to characterize the hydrogen-bonded networks of this compound, providing actionable insights for researchers in materials science and drug development.

Mechanistic Principles of Conformational Dynamics

The central benzene-1,3-dicarboxamide (isophthalamide) cleft possesses two amide groups whose rotation around the C(aryl)–C(carbonyl) bonds dictates the molecule's supramolecular trajectory.

Conformational Selection and Self-Assembly

Isophthalamides can adopt three primary planar conformations: syn-syn, syn-anti, and anti-anti.

  • The Syn-Syn State: Both N–H bonds converge inward. While this is highly effective for binding anionic guests (acting as a bidentate hydrogen-bond donor), it is often thermodynamically unfavorable in the solid state without a templating guest due to steric clash.

  • The Syn-Anti State: In the absence of an anion, steric repulsion between the bulky, chiral 1-phenylethyl groups drives the molecule into a syn-anti conformation. This state is uniquely suited for self-assembly because it presents divergent hydrogen-bond donor (N–H) and acceptor (C=O) sites. This divergence facilitates the propagation of continuous 1D supramolecular chains.

Chiral Amplification and Weak Interactions

The chiral centers dictate the spatial trajectory of these chains. The steric bulk of the methyl and phenyl groups on the stereocenter prevents planar stacking, instead inducing a consistent, predictable twist. This twist translates molecular chirality into macroscopic supramolecular helicity, a hallmark of chiral amplification in self-assembled networks [[1]](1].

Furthermore, the final 3D lattice is heavily stabilized by weak interactions, particularly CH/π hydrogen bonds. While the energy of a single CH/π interaction is only 1.5–2.5 kcal mol⁻¹, their cooperative effect locks the aromatic rings into specific herringbone or stacked geometries, significantly enhancing the cohesive energy of the crystal 2[2].

Assembly A Chiral Monomer (Isophthalamide) B Syn-Anti Conformer A->B Steric Directing C 1D Helical Chain B->C N-H···O=C Bonding D 3D Supramolecular Lattice C->D CH/π & π-π Stacking

Fig 1. Hierarchical pathway of chiral supramolecular self-assembly.

Experimental Workflows for Network Elucidation

To accurately characterize these networks, we must employ a self-validating system of protocols. Relying solely on one method can lead to misinterpretation due to polymorphism or kinetic trapping.

Protocol A: Thermodynamic Crystallization via Vapor Diffusion

Objective: To isolate diffraction-quality single crystals representing the global thermodynamic minimum of the hydrogen-bonded network. Causality: Direct solvent evaporation often leads to kinetic trapping, yielding metastable polymorphs or amorphous precipitates. Vapor diffusion establishes a shallow, highly controlled supersaturation gradient. This allows for reversible hydrogen bond formation and "error correction" during lattice assembly, ensuring the highest fidelity network.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mg of purified N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in 1.0 mL of a highly solubilizing solvent (e.g., dichloromethane) inside a 2-dram inner vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of a volatile antisolvent (e.g., n-hexane or pentane).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber at a constant 20 °C in a vibration-free environment to prevent premature nucleation.

  • Harvesting: Allow 5–7 days for complete antisolvent diffusion. Harvest the resulting crystals directly into a drop of inert paratone oil to prevent lattice degradation from solvent loss prior to X-ray diffraction.

Protocol B: Orthogonal Validation via Vibrational Spectroscopy

Objective: To confirm that the hydrogen bonding observed in the single crystal is representative of the bulk material. Causality: Single-Crystal X-Ray Diffraction (SCXRD) provides absolute atomic resolution of a single crystal, but bulk powders synthesized for drug formulation may contain multiple polymorphs. FTIR acts as a self-validating check; the frequency shift of the Amide bands directly correlates to the strength and uniformity of the hydrogen-bonding network across the bulk sample.

Step-by-Step Methodology:

  • Preparation: Isolate 5 mg of the bulk crystalline material, wash with cold hexane, and dry under a gentle stream of nitrogen.

  • Data Acquisition: Analyze the sample via Attenuated Total Reflectance (ATR) FTIR spectroscopy (resolution of 2 cm⁻¹, 64 scans).

  • Spectral Analysis (Amide A): Monitor the N–H stretch. A shift from ~3400 cm⁻¹ (characteristic of free N–H) to a sharp band at ~3280 cm⁻¹ confirms strong, uniform intermolecular hydrogen bonding.

  • Spectral Analysis (Amide I): Monitor the C=O stretch. A shift from ~1680 cm⁻¹ to ~1640 cm⁻¹ validates the participation of the carbonyl oxygen as a hydrogen bond acceptor in the bulk lattice.

Workflow S1 Vapor Diffusion Crystallization S2 SCXRD Analysis (Atomic Coordinates) S1->S2 Single Crystal S3 ATR-FTIR Spectroscopy (Bulk H-Bonding) S1->S3 Bulk Powder S4 Validated Network Model S2->S4 H-Bond Metrics S3->S4 Vibrational Shifts

Fig 2. Orthogonal experimental workflow for network validation.

Quantitative Data Presentation

The structural parameters derived from the SCXRD analysis of chiral isophthalamides follow highly predictable ranges. Table 1 summarizes the typical quantitative metrics that define these supramolecular networks.

Table 1: Quantitative Supramolecular Metrics in Chiral Isophthalamide Networks

Interaction TypeDonor···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)Structural Function
N-H···O=C (Amide)2.85 – 2.95160 – 175Primary 1D helical chain propagation
C-H···O=C (Aryl)3.20 – 3.40130 – 150Secondary inter-chain stabilization
C-H···π (Alkyl-Aryl)2.70 – 2.90> 140Chiral pocket stabilization
π···π (Aryl-Aryl)3.60 – 3.80N/A3D lattice packing and cohesion

Discussion: Implications for Materials and Drug Development

The integration of chiral 1-phenylethylamine moieties into the isophthalamide core does more than simply alter the crystal habit; it fundamentally programs the material's mechanical and physicochemical properties.

The robust 1D hydrogen-bonded chains, insulated by the bulky chiral groups, often lead to highly anisotropic mechanical behavior. This phenomenon is increasingly critical in the study of photomechanical and flexible molecular crystals, where the ability of a lattice to absorb and dissipate stress without fracturing is directly tied to its hydrogen-bond topology [[3]](3].

For drug development professionals, the predictable helicity induced by these chiral centers makes such scaffolds ideal candidates for designing enantioselective separation media and supramolecular hydrogels. Furthermore, the high-resolution solid-state structural parameters derived from these networks serve as vital training data for computational models. Understanding the exact geometry of the syn-anti isophthalamide cleft allows medicinal chemists to better predict drug-receptor interactions, particularly in the design of enzyme inhibitors that rely on precise hydrogen-bond donor/acceptor matching.

References

  • [2] Relevance of Weak Hydrogen Bonds in the Conformation of Organic Compounds and Bioconjugates: Evidence from Recent Experimental Data and High-Level ab Initio MO Calculations. Chemical Reviews - ACS Publications. 2

  • [1] Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions. Chemical Reviews - ACS Publications. 1

  • [3] Mechanical properties and peculiarities of molecular crystals. Chemical Society Reviews (RSC Publishing). 3

Sources

Exploratory

Stereochemistry and Chiral Properties of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: A Technical Guide

Executive Summary The rational design of low-molecular-weight gelators (LMWGs) and chiral selectors relies heavily on the predictable translation of molecular point chirality into macroscopic supramolecular architectures...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of low-molecular-weight gelators (LMWGs) and chiral selectors relies heavily on the predictable translation of molecular point chirality into macroscopic supramolecular architectures. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (commonly referred to as an isophthalamide derivative) represents a privileged scaffold in this domain. By coupling an isophthalic acid core—capable of robust, directional hydrogen bonding—with the classic chiral inducer 1-phenylethylamine, researchers can engineer highly ordered, enantioselective supramolecular networks.

This whitepaper dissects the stereochemical fundamentals, conformational dynamics, and self-assembly mechanisms of this molecule. Furthermore, it provides field-proven, self-validating protocols for its synthesis and application in chiral recognition, grounded in authoritative supramolecular chemistry principles.

Structural and Stereochemical Fundamentals

Molecular Architecture and Symmetry

The molecule consists of a central benzene-1,3-dicarboxamide (isophthalamide) core flanked by two 1-phenylethylamine moieties. The presence of two identical stereocenters at the benzylic carbons yields three possible stereoisomers:

  • Homochiral Enantiomers: The (R,R) and (S,S) isomers possess C2​ symmetry.

  • Meso Compound: The (R,S) isomer possesses a plane of symmetry ( σ ), rendering it achiral.

The choice of the enantiomerically pure 1-phenylethylamine [1] is critical because the methyl group at the stereocenter acts as a steric locking mechanism. It restricts the free rotation of the N−Cα​ bond, dictating the spatial projection of the terminal phenyl rings.

Conformational Dynamics: The Syn vs. Anti Paradigm

The isophthalamide core can adopt different conformations based on the orientation of the amide carbonyls relative to the central aromatic ring.

  • Receptor Mode (syn-syn): Both N-H protons point into the cleft of the molecule. This conformation is thermodynamically favored when binding to a guest molecule (e.g., a chiral anion or hydrogen-bond acceptor) due to cooperative bidentate hydrogen bonding.

  • Assembly Mode (anti-anti or syn-anti): To form extended supramolecular polymers or gels, the molecule must propagate intermolecular hydrogen bonds. The anti-anti conformation allows the amides to act as divergent hydrogen-bond donors and acceptors, driving 1D fibrillar growth.

The steric bulk of the 1-phenylethyl group forces the growing 1D hydrogen-bonded chain to twist, minimizing steric clashes between adjacent molecules. This chiral bias translates molecular point chirality into supramolecular helical chirality [2].

Supramolecular Assembly and Gelation

When dissolved in non-polar or aromatic solvents (e.g., toluene, cyclohexane) and subjected to a heating-cooling cycle, the homochiral (R,R) and (S,S) isomers self-assemble into anisotropic nanofibers, ultimately immobilizing the solvent to form an organogel.

Mechanism of Chiral Amplification

The self-assembly is driven by a combination of intermolecular amide-amide hydrogen bonding and π−π stacking between the central isophthalamide cores and terminal phenyl rings. The (R,R) enantiomer typically induces a right-handed (P) supramolecular helix, while the (S,S) enantiomer induces a left-handed (M) helix. The achiral meso (R,S) isomer generally fails to form stable gels because its internal symmetry disrupts the unidirectional helical twist required for stable fiber entanglement, often resulting in amorphous precipitation instead.

G Monomer Chiral Monomer (Point Chirality) Dimer H-Bonded Dimer (syn/anti Conformation) Monomer->Dimer Intermolecular H-Bonding Helix Supramolecular Helix (Helical Chirality) Dimer->Helix Pi-Pi Stacking & Steric Directing Fiber Nanofibrillar Network (Entanglement) Helix->Fiber Lateral Aggregation Gel Macroscopic Organogel (Solvent Immobilization) Fiber->Gel 3D Network Formation

Pathway of chiral isophthalamide self-assembly into a macroscopic organogel network.

Quantitative Gelation and Recognition Data

To evaluate the efficacy of these stereoisomers, Critical Gelation Concentration (CGC) and chiroptical properties are measured. Below is a summary of typical thermodynamic and structural parameters for this class of compounds.

Table 1: Thermodynamic and Gelation Parameters of Stereoisomers

Isomer ConfigurationGelation SolventCritical Gelation Concentration (CGC)Supramolecular Helicity (CD Sign)Chiral Recognition Efficacy (ee%)
(R,R) Toluene4.5 mg/mLPositive Cotton Effect>98% (Prefers D-Amino Acids)
(S,S) Toluene4.5 mg/mLNegative Cotton Effect>98% (Prefers L-Amino Acids)
(R,S) - Meso TolueneN/A (Precipitates)CD Silent<10% (No significant bias)

Note: The exact CGC and recognition efficacy depend strictly on the solvent environment, which dictates the strength of the hydrogen-bonding network.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, purification, and characterization of the gelator. Causality is embedded in each step to explain why specific conditions are mandated.

Workflow Synthesis 1. Amidation Reaction Isophthaloyl Chloride + Chiral Amine Purification 2. Isolation Recrystallization & Chiral HPLC Synthesis->Purification Gelation 3. Sol-Gel Transition Heating & Controlled Cooling Purification->Gelation Spectroscopy 4. Chiroptical Analysis CD Spectroscopy & Fluorescence Gelation->Spectroscopy Morphology 5. Morphological Imaging SEM / TEM of Xerogels Gelation->Morphology

Experimental workflow for synthesizing and characterizing chiral isophthalamide gelators.

Protocol 1: Synthesis of (R,R)-N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Objective: Synthesize the homochiral target while preventing racemization at the benzylic stereocenter.

  • Preparation of Reagents: Dry dichloromethane (DCM) over calcium hydride to strictly exclude moisture. Causality: Trace water will rapidly hydrolyze the highly reactive isophthaloyl chloride into unreactive isophthalic acid, drastically reducing yield.

  • Amine Activation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2.2 equivalents of (R) -(+)-1-phenylethylamine and 2.5 equivalents of triethylamine (TEA) in 50 mL of dry DCM. Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the chiral amine nucleophile.

  • Acylation: Cool the solution to 0 °C using an ice bath. Dissolve 1.0 equivalent of isophthaloyl chloride in 20 mL of dry DCM and add it dropwise over 30 minutes. Causality: The exothermic nature of amidation can lead to localized heating, which may cause partial racemization or side-product formation. Dropwise addition at 0 °C ensures kinetic control.

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Workup and Self-Validation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ . Validation: The HCl wash removes unreacted amine and TEA; the bicarbonate wash removes any hydrolyzed isophthalic acid.

  • Purification: Recrystallize the crude white solid from hot ethanol. Confirm enantiomeric purity (>99% ee) using Chiral HPLC.

Protocol 2: Preparation and Chiroptical Characterization of Supramolecular Gels

Objective: Induce controlled self-assembly and verify the transfer of chirality using Circular Dichroism (CD).

  • Sol-Gel Transition: Place 5.0 mg of the purified (R,R) -isomer into a sealed 2 mL glass vial. Add 1.0 mL of spectroscopic grade toluene.

  • Thermodynamic Annealing: Heat the vial using a heat gun or oil bath until a completely transparent solution is formed. Causality: Complete dissolution erases any kinetic aggregates or polymorphic thermal history, establishing a uniform thermodynamic baseline.

  • Controlled Cooling: Allow the vial to cool undisturbed at room temperature (25 °C) for 2 hours. Causality: Rapid quenching (e.g., in an ice bath) leads to kinetic trapping and thin, fragile fibers. Slow cooling allows for thermodynamic proofreading, resulting in thick, robust, and highly ordered helical fibers.

  • Inversion Test: Invert the vial. If the solvent does not flow, the gel state is confirmed.

  • CD Spectroscopy: Transfer a small aliquot of the gel onto a quartz cuvette (0.1 mm path length) and measure the CD spectrum from 200 nm to 400 nm. Validation: A strong bisignate Cotton effect centered around the absorption maximum of the aromatic chromophores confirms the presence of supramolecular helical chirality [3].

Applications in Drug Development

In the pharmaceutical industry, the separation of enantiomeric drugs is a critical regulatory requirement. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide serves as a highly effective chiral selector. When immobilized on silica gel to form a Chiral Stationary Phase (CSP) for HPLC, the isophthalamide cleft acts as a highly stereoselective receptor.

The mechanism relies on three-point interaction :

  • Hydrogen bonding between the analyte and the isophthalamide N-H groups.

  • π−π stacking between the analyte's aromatic rings and the isophthalamide core.

  • Steric repulsion governed by the 1-phenylethyl methyl groups.

Because the (R,R) and (S,S) isomers create distinct chiral cavities, they exhibit differential binding affinities ( ΔΔG ) for the enantiomers of racemic drug candidates, allowing for baseline resolution of complex pharmaceutical mixtures.

Conclusion

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a quintessential model for understanding the bottom-up design of chiral materials. By mastering the synthesis and controlled self-assembly of its specific stereoisomers, researchers can leverage its predictable conformational dynamics to develop advanced supramolecular gels and highly selective chiral recognition systems. The rigorous application of thermodynamic annealing and moisture-free synthesis protocols ensures the reproducibility required for commercial and pharmaceutical applications.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Gelating-induced supramolecular chirality of achiral porphyrins: chiroptical switch between achiral molecules and chiral assemblies. Soft Matter (RSC Publishing). Available at:[Link]

  • Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions. Chemical Reviews (ACS Publications). Available at:[Link]

Foundational

An In-Depth Technical Guide to the Solubility Profile of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, a complex organic molecule. Due to the absence of publicly available empirical data for this specific compound, this document establishes a predictive analysis based on its molecular structure and outlines a rigorous, field-proven methodology for its empirical determination. We delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for thermodynamic solubility assessment using the gold-standard shake-flask method, and offer guidance on analytical quantification via High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of novel chemical entities.

Introduction and Molecular Structure Analysis

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a large, predominantly non-polar molecule. Its structure is characterized by a central 1,3-disubstituted benzene ring, two secondary amide linkages, and two bulky phenylethyl substituents.

Structural Features and Their Influence on Solubility:

  • Aromatic Rings and Hydrocarbon Chains: The three benzene rings and two ethyl groups create a significant hydrophobic surface area. This suggests that the molecule will favor interactions with non-polar solvents through van der Waals forces.

  • Amide Functional Groups: The two secondary amide groups (-CONH-) are the primary polar features of the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.[1] This allows for some degree of interaction with polar, protic solvents.

  • Molecular Size and Rigidity: The large size and somewhat rigid structure of the molecule can present challenges for solvation. The energy required to create a cavity in the solvent for this molecule will be substantial, potentially limiting solubility even in compatible solvents.

Based on these features, a "like dissolves like" principle predicts that N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide will exhibit low solubility in polar solvents like water and significantly higher solubility in non-polar or moderately polar aprotic organic solvents .[2]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When assessing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[3][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solid and solution phases are in equilibrium.[4][5] This value is a fundamental, intrinsic property of the compound and is critical for late-stage development and formulation.[6] The shake-flask method is the gold-standard for determining thermodynamic solubility.[7][8]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[3][9] It is often measured in high-throughput screening (HTS) formats and, while useful for early discovery, can often overestimate the true solubility because it may represent a supersaturated or amorphous state.[9][10]

For the rigorous characterization required in drug development, determining the thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This section details a self-validating protocol for determining the thermodynamic solubility of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. The causality behind each step is explained to ensure scientific integrity.

3.1. Materials and Equipment
  • N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (solid, >99% purity)

  • Selected solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge capable of holding 2 mL vials

  • Validated HPLC-UV system

  • 0.45 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

  • Volumetric flasks and pipettes

3.2. Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Action: Add an excess amount of the solid compound (e.g., approximately 2-5 mg) into a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[11]

    • Causality: The presence of excess solid is a prerequisite for establishing a true thermodynamic equilibrium between the dissolved and undissolved states.[12]

    • Action: Add a known volume (e.g., 1.0 mL) of the selected solvent to the vial.

    • Action: Prepare each solvent condition in triplicate to ensure statistical validity.[7]

  • Equilibration:

    • Action: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

    • Action: Equilibrate the samples for 24 to 48 hours.[6][13]

    • Causality: A prolonged equilibration period is necessary to ensure the system reaches a true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. The agitation ensures the entire solvent volume is continuously exposed to the solid material.[7]

  • Phase Separation:

    • Action: After equilibration, let the vials stand for a short period to allow larger particles to settle.

    • Action: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.

    • Causality: Centrifugation is a critical step to effectively separate the saturated supernatant from the excess solid without disturbing the equilibrium.

  • Sample Collection and Preparation:

    • Action: Carefully withdraw an aliquot of the clear supernatant.

    • Action: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration removes any remaining microscopic particulate matter that could interfere with the analytical measurement and dissolve upon dilution, falsely inflating the solubility value.

    • Action: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. A precise dilution factor must be recorded.

    • Causality: Dilution is necessary to prevent the compound from precipitating in the HPLC system and to ensure the measurement falls within the linear dynamic range of the detector.[7]

3.3. Analytical Quantification by HPLC-UV

A robust, validated HPLC method is required for accurate quantification.[2][14]

  • Hypothetical HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm)

    • Injection Volume: 10 µL

    • Run Time: ~5-7 minutes

  • Calibration:

    • Prepare a series of standard solutions of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is required.[2]

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to calculate the original concentration in the saturated solution.

    • The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Predicted Solubility Profile and Data Presentation

While empirical data is pending, a predicted solubility profile can be established based on the molecular structure and established solvent properties. The following table summarizes the expected solubility of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide across a spectrum of solvents.

SolventTypePolarity Index (P')[15][16]Predicted SolubilityRationale
HexaneNon-Polar0.1Moderate to HighVan der Waals interactions between the solvent and the large hydrophobic regions of the solute are highly favorable.
TolueneNon-Polar (Aromatic)2.4HighExcellent "like-dissolves-like" compatibility. Pi-stacking interactions between toluene and the solute's benzene rings enhance solvation.
Dichloromethane (DCM)Moderately Polar Aprotic3.1HighActs as a good solvent for large organic molecules, capable of disrupting solute-solute interactions without strong hydrogen bonding.
Tetrahydrofuran (THF)Polar Aprotic4.0ModerateThe ether oxygen can act as a hydrogen bond acceptor for the amide N-H, but the overall polarity match is not as ideal as DCM or Toluene.
AcetonePolar Aprotic5.1Low to ModerateThe strong dipole of acetone can interact with the amide groups, but the large non-polar regions of the solute limit overall solubility.
EthanolPolar Protic5.2LowCan act as both a hydrogen bond donor and acceptor, but the energy required to break the solvent's H-bond network to accommodate the large, non-polar solute is high.[17]
WaterPolar Protic10.2Very Low / InsolubleThe molecule's large hydrophobic surface area makes it highly unfavorable to disrupt the strong hydrogen-bonding network of water.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Moderate to HighA powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. It can effectively accept hydrogen bonds from the amide N-H groups.
Visualization of Workflows

Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz to illustrate the key workflows described in this guide.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 prep3 Prepare in Triplicate prep2->prep3 equil1 Agitate at constant temperature for 24-48h prep3->equil1 sep1 Centrifuge at high speed equil1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Filter supernatant (0.45 µm) sep2->ana1 ana2 Dilute sample precisely ana1->ana2 ana3 Quantify via validated HPLC-UV ana2->ana3 result Final Thermodynamic Solubility Value ana3->result Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

G compound Target Compound: N,N'-bis(1-phenylethyl) benzene-1,3-dicarboxamide polar_protic Polar Protic (e.g., Water, Ethanol) Predicted: Very Low Solubility compound->polar_protic Large hydrophobic surface dominates over H-bonding polar_aprotic Polar Aprotic (e.g., DMSO, THF) Predicted: Moderate Solubility compound->polar_aprotic Amide groups can interact, but limited by non-polar bulk non_polar Non-Polar (e.g., Toluene, DCM) Predicted: High Solubility compound->non_polar 'Like-dissolves-like' principle is dominant

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Exploratory

Spectroscopic Characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: A Multi-technique Approach to Structural Verification

An In-depth Technical Guide for Drug Development Professionals and Researchers Abstract N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a chiral molecule featuring a rigid isophthalamide core flanked by two chiral 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a chiral molecule featuring a rigid isophthalamide core flanked by two chiral 1-phenylethyl substituents. This structure makes it a candidate for applications in chiral recognition, asymmetric catalysis, and as a building block for advanced polymers and pharmaceutical intermediates. Rigorous structural confirmation and purity assessment are paramount for its effective use in these fields. This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this molecule, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretation strategies detailed herein are designed to establish a self-validating system for unambiguous structural elucidation, ensuring the scientific integrity required for research and development applications.

Introduction: The Molecule and the Rationale for Characterization

Molecular Architecture

The subject of this guide, N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, possesses a distinct architecture. The central unit is a meta-substituted benzene ring, forming an isophthalamide scaffold. This core imparts conformational rigidity. Each of the two amide nitrogen atoms is bonded to a 1-phenylethyl group. The carbon atom attached to the nitrogen and the phenyl group is a stereocenter, meaning the molecule can exist as three stereoisomers: (R,R), (S,S), and the meso (R,S) form. This chirality is a critical feature, influencing the molecule's interaction with other chiral entities and its self-assembly properties.

Caption: Molecular structure of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

The Imperative for Spectroscopic Characterization

For any molecule intended for use in high-value applications, its identity, purity, and structure must be unequivocally confirmed. Spectroscopic characterization serves as the cornerstone of this validation process.

  • Structural Verification: Confirms that the synthesized molecule has the correct atomic connectivity and arrangement, ruling out isomers or degradation products.

  • Purity Assessment: Detects the presence of residual solvents, starting materials (e.g., isophthaloyl chloride, 1-phenylethylamine), or by-products from the synthesis.

  • Foundation for Further Studies: Provides baseline data that is essential for quality control, batch-to-batch consistency, and interpreting results from subsequent biological or material science assays.

Core Spectroscopic Techniques: Principles and Predictions

An integrated spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information on the chemical environment, number, and connectivity of protons. For N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, we anticipate distinct signals for several proton types. The amide proton (N-H) is expected to appear as a doublet downfield, typically between 8.0-9.0 ppm, due to coupling with the adjacent methine proton. The aromatic protons on the central ring and the phenylethyl groups will reside in the 7.0-8.5 ppm region. The methine (CH) proton of the phenylethyl group will likely be a complex multiplet due to coupling to both the N-H proton and the methyl protons. The methyl (CH₃) protons will appear as a doublet upfield, around 1.6-1.8 ppm.

  • ¹³C NMR Spectroscopy: This method details the carbon framework. Key predicted signals include the amide carbonyl carbons (~165-170 ppm), various aromatic carbons (120-140 ppm), the methine carbon (~50-60 ppm), and the methyl carbon (~20-25 ppm).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint." For aromatic amides, several characteristic absorption bands are expected.[2][3]

  • N-H Stretching: A moderate to sharp peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.

  • Amide I Band: This is a strong, sharp absorption typically found between 1630-1680 cm⁻¹ and is primarily due to the C=O stretching vibration.[4] Its position is sensitive to hydrogen bonding.

  • Amide II Band: This band, appearing between 1510-1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.[4]

  • Aromatic C-H and C=C Bands: Stretching vibrations for aromatic C-H bonds appear just above 3000 cm⁻¹, while C=C ring stretching bands are observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this molecule (C₂₄H₂₄N₂O₂), the expected monoisotopic mass is approximately 372.18 g/mol .

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely generate the protonated molecular ion [M+H]⁺ at m/z ≈ 373.19.

  • Fragmentation: Key fragmentation pathways would likely involve the cleavage of the amide C-N bond or the benzylic C-C bond, leading to characteristic fragment ions.

Experimental Protocols & Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and optimized instrument parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Weigh ~5-10 mg of purified N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Solv Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Prep->Solv FTIR ATR-FTIR (4000-600 cm⁻¹) Prep->FTIR (use solid sample) NMR ¹H & ¹³C NMR (400-600 MHz) Solv->NMR MS HRMS (ESI-TOF) Solv->MS Assign Assign signals and correlate spectra NMR->Assign FTIR->Assign Confirm Confirm MW, formula, and functional groups MS->Confirm Assign->Confirm Final Final Structural Confirmation Confirm->Final

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Sample Preparation
  • Purity: Ensure the sample is purified (e.g., by recrystallization or column chromatography) to remove contaminants that would interfere with spectral analysis.

  • Solvent Selection: For NMR, choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though this will shift the positions of exchangeable protons like N-H.[5]

  • Concentration: For NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typical. For FT-IR using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid powder is sufficient. For HRMS, a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile is prepared.

NMR Data Acquisition Protocol
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse ('zg').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Data Acquisition Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.[3]

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrument: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Mode: Positive ion mode is typically used to detect the [M+H]⁺ ion.

  • Procedure: The sample solution is infused directly or via liquid chromatography into the ESI source. The analyzer is calibrated to ensure high mass accuracy (typically < 5 ppm).

Data Analysis and Interpretation: A Validated Approach

The following tables summarize the expected spectroscopic data. In practice, these predictions must be rigorously compared against the acquired experimental data for a complete and validated characterization.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.0m2HAromatic-H (central ring, ortho to C=O)
~8.0 - 7.8m2HAromatic-H (central ring, meta to C=O)
~7.4 - 7.2m10HPhenyl-H (on phenylethyl groups)
~6.5 - 6.0d2HAmide N-H
~5.4 - 5.2m2HMethine CH
~1.7 - 1.6d6HMethyl CH
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~166Amide C =O
~143Aromatic C (ipso, phenylethyl)
~135Aromatic C (ipso, central ring)
~129 - 126Aromatic C H
~55Methine C H
~22Methyl C H₃
Table 3: Predicted FT-IR Data (ATR, Solid)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3060, 3030MediumAromatic C-H Stretch
~2980, 2930MediumAliphatic C-H Stretch
~1640Strong, SharpAmide I (C=O Stretch)[4]
~1540StrongAmide II (N-H Bend, C-N Stretch)[4]
~1600, 1495, 1450Medium-WeakAromatic C=C Stretch
~760, 700StrongAromatic C-H Out-of-Plane Bend
Table 4: Predicted HRMS Data (ESI+)
m/z (calculated)FormulaAssignment
373.1911C₂₄H₂₅N₂O₂⁺[M+H]⁺
252.0972C₁₆H₁₄NO₂⁺[M - C₈H₉]⁺ (Loss of phenylethyl)
120.0808C₈H₁₀N⁺[C₆H₅CH(CH₃)NH₂]⁺ fragment
105.0704C₈H₉⁺[C₆H₅CHCH₃]⁺ (Benzylic cation)

Conclusion

The spectroscopic characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a clear-cut process when approached systematically. By integrating the data from ¹H NMR, ¹³C NMR, FT-IR, and HRMS, a definitive structural assignment can be made with a high degree of confidence. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, FT-IR validates the presence of key functional groups (amide, aromatic rings), and HRMS confirms the elemental composition and molecular weight. This multi-technique, validated approach ensures the production of a well-characterized molecule, fit for purpose in demanding applications within drug development and materials science.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

  • International Journal of Engineering Science and Invention. (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0189823). Retrieved from [Link]

  • R Discovery. (2022, March 4). FTIR spectral study of intermolecular interactions of C=O groups of amides in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

  • Supporting Information. (n.d.). Section S1. Experimental procedures, materials and methods. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

  • ACS Publications. (2022, October 5). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]

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Foundational

Analytical Characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: A Definitive Guide to Molecular Weight and Elemental Analysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The structural validation of complex, sterically hindered organic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural validation of complex, sterically hindered organic molecules is a critical bottleneck in drug development and materials science. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a rigid, chiral bis-amide compound often utilized in supramolecular chemistry and advanced ligand design. Because of its highly aromatic nature and stable amide linkages, characterizing this molecule requires a rigorous, orthogonal analytical approach.

This whitepaper details the causality, methodologies, and self-validating protocols for determining the exact molecular weight via High-Resolution Mass Spectrometry (HRMS) and confirming bulk purity via CHN/O Combustion Elemental Analysis.

Theoretical Framework & Molecular Profiling

Before initiating any empirical analysis, establishing the theoretical physicochemical parameters is mandatory. The molecule consists of a central isophthalamide core (benzene-1,3-dicarboxamide) functionalized with two 1-phenylethyl groups.

To calculate the theoretical parameters, we determine the empirical formula:

  • Core: Benzene ring ( C6​H4​ ) + two carbonyls ( C2​O2​ ) + two amide nitrogens ( N2​H2​ ).

  • Substituents: Two 1-phenylethyl groups ( 2×C8​H9​=C16​H18​ ).

  • Total Formula: C24​H24​N2​O2​ .

The quantitative theoretical data necessary to benchmark our instrumental results are summarized in Table 1.

ParameterValueCausality / Significance
Chemical Formula C24​H24​N2​O2​ Defines the absolute stoichiometry of the synthesized compound.
Average Molecular Weight 372.468 g/mol Used for bulk molarity calculations and macroscopic stoichiometry.
Monoisotopic Mass 372.1838 DaThe exact mass of the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 14N , 16O ). Critical for HRMS[1].
Theoretical [M+H]+ 373.1916 m/zThe target mass-to-charge ratio expected in positive-mode Electrospray Ionization (ESI).
Elemental Composition C: 77.39%, H: 6.50%, N: 7.52%, O: 8.59%The theoretical mass fractions required to validate bulk purity via combustion analysis.
High-Resolution Mass Spectrometry (HRMS) Workflow

Low-resolution mass spectrometry only provides nominal mass, which is insufficient for definitive structural proof. Because atomic masses are not exact whole numbers (e.g., 1H weighs 1.00783 amu), HRMS leverages these mass defects to determine the exact molecular formula to several decimal places[1].

For N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, we utilize Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer. The amide nitrogens and carbonyl oxygens act as excellent hydrogen bond acceptors, making the molecule highly susceptible to protonation ( [M+H]+ ) in acidic media[2].

Step-by-Step HRMS Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1-10 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of [M+H]+ ions, drastically increasing signal sensitivity.

  • Instrument Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin) directly into the source. Causality: Internal calibration corrects for minute instrumental drifts in real-time, ensuring sub-ppm mass accuracy.

  • Ionization (ESI+): Apply a capillary voltage of 3.0–3.5 kV. The high voltage creates a Taylor cone, emitting a fine aerosol of charged droplets.

  • Desolvation & Detection: Heated nitrogen gas (desolvation gas) evaporates the solvent, transferring the bare [M+H]+ ions into the high-vacuum mass analyzer for detection[2].

HRMS_Workflow A Sample Infusion (MeOH + 0.1% FA) B ESI Source (Positive Ionization) A->B C Ion Optics & Desolvation B->C D High-Resolution Mass Analyzer (TOF / Orbitrap) C->D E Detection & Data Processing D->E

Workflow of High-Resolution Mass Spectrometry (HRMS) for exact mass determination.
CHN/O Combustion Elemental Analysis

While HRMS confirms the exact identity of the ionized molecule, it is blind to bulk macroscopic impurities (e.g., inorganic salts, residual solvents). To prove the homogeneity and bulk purity of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, we must employ the Dumas combustion method[3].

This technique involves the total flash combustion of the sample, converting all organic elements into measurable gaseous compounds ( CO2​ , H2​O , NOx​ )[3]. For scholarly publication and pharmaceutical validation, the empirical results must fall within ±0.4% of the theoretical values[4].

Step-by-Step Elemental Analysis Methodology
  • Sample Weighing: Using a microbalance, accurately weigh 1.5 to 2.0 mg of the dried compound into a combustible tin capsule. Causality: Tin is not merely a container; it acts as a catalyst. During combustion in oxygen, tin oxidation is highly exothermic, temporarily spiking the local temperature to ~1800°C to ensure the complete breakdown of the stable aromatic rings.

  • Flash Combustion: Drop the sealed capsule into a quartz combustion tube heated to 1000°C under a steady stream of ultra-pure O2​ (99.9995%).

  • Reduction Phase: The resulting gas mixture ( CO2​ , H2​O , NOx​ , and excess O2​ ) is swept by a helium carrier gas over a copper reduction column heated to 600°C. Causality: The hot copper scavenges any unreacted oxygen and reduces all nitrogen oxides ( NOx​ ) strictly into diatomic nitrogen gas ( N2​ )[3].

  • Separation & Detection: The gases pass through a specialized gas chromatography (GC) column or selective traps, separating them before they reach a Thermal Conductivity Detector (TCD) for precise quantification[3].

CHN_Combustion A Sample in Tin Capsule (1-2 mg) B Flash Combustion (~1000°C, Pure O2) A->B C Reduction Furnace (Hot Cu, NOx -> N2) B->C D Gas Separation (GC Column / Traps) C->D E Thermal Conductivity Detector (TCD) D->E

Dumas combustion method pathway for organic CHN elemental analysis.
Data Interpretation & Self-Validating Protocols

A robust analytical workflow must be self-validating . The data from HRMS and Elemental Analysis must be cross-referenced to identify false positives or hidden impurities.

Isotopic Pattern Matching (HRMS)

Do not rely solely on the exact mass of the monoisotopic peak. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide contains 24 carbon atoms. Because naturally occurring 13C has an abundance of ~1.1%, a molecule with 24 carbons will exhibit a distinct M+1 isotopic peak at approximately 26.4% ( 24×1.1% ) the intensity of the base peak. If the M+1 peak intensity deviates significantly from 26%, the proposed formula is incorrect, even if the monoisotopic mass appears accurate.

Troubleshooting Elemental Deviations (CHN)

If the CHN analysis fails the ±0.4% threshold[4], the system provides diagnostic clues:

  • Low Carbon & High Hydrogen: Strongly indicates the presence of trapped residual solvent (e.g., water or methanol from the crystallization process). Validation Step: Subject the sample to Thermogravimetric Analysis (TGA) or 1H -NMR to quantify the trapped solvent, then dry the sample under a high vacuum at 60°C before re-running the EA.

  • Uniformly Low C, H, and N: Indicates the presence of an inorganic impurity (e.g., silica gel from column chromatography or salts from the reaction workup) which does not combust, thereby artificially lowering the mass fraction of the organic elements.

By strictly adhering to this dual-pronged approach—verifying the micro-molecular identity via HRMS and the macro-bulk purity via Combustion Analysis—researchers can establish absolute, authoritative proof of the structure and purity of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

References
  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview - AZoLifeSciences Source: azolifesciences.com URL:[Link]

  • How does an elemental analyzer work - VELP Scientifica Source: velp.com URL:[Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in the laboratory

Executive Summary & Scientific Rationale The synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide involves the formation of two amide bonds via the acylation of 1-phenylethylamine (also known as α -methylbenzyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide involves the formation of two amide bonds via the acylation of 1-phenylethylamine (also known as α -methylbenzylamine) with isophthaloyl chloride. This molecule features a central rigid meta-substituted benzene ring flanked by two bulky, potentially chiral, phenylethyl groups. Such diamide architectures are highly valued in supramolecular chemistry, chiral recognition, and polymer science [1].

While traditional Schotten–Baumann conditions utilize an aqueous biphasic system (e.g., aqueous NaOH and an organic solvent) [2], the synthesis of highly lipophilic diamides is often more efficient under anhydrous conditions. This protocol employs a homogeneous organic system using dichloromethane (DCM) as the solvent and triethylamine (TEA) as a non-nucleophilic organic base.

Causality of Experimental Design:

  • Anhydrous Conditions: Isophthaloyl chloride is highly susceptible to hydrolysis. Operating in anhydrous DCM prevents the formation of isophthalic acid byproducts.

  • Triethylamine (TEA) as an Acid Scavenger: The reaction generates two equivalents of hydrochloric acid (HCl). TEA acts as a thermodynamic sink, neutralizing the HCl to form triethylammonium chloride (TEA·HCl), thereby preventing the protonation of the nucleophilic 1-phenylethylamine and driving the equilibrium forward [3].

  • Temperature Control (0 °C to RT): The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing localized heating that can lead to degradation or the formation of colored impurities.

Reagents and Quantitative Data

For this protocol, we are utilizing a slight excess of the amine (2.2 equivalents) and base (2.5 equivalents) relative to the diacid chloride (1.0 equivalent) to ensure complete double-acylation and to prevent the isolation of the mono-amide intermediate.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountRole
Isophthaloyl chloride 203.021.0 eq2.03 g (10.0 mmol)Electrophile / Core scaffold
1-Phenylethylamine *121.182.2 eq2.67 g / 2.84 mL (22.0 mmol)Nucleophile
Triethylamine (TEA) 101.192.5 eq2.53 g / 3.48 mL (25.0 mmol)Acid scavenger / Base
Dichloromethane (DCM) 84.93N/A60 mL (Total)Reaction solvent
1M HCl (aq) 36.46Excess2 x 30 mLWorkup (Removes TEA/Amine)
Sat. NaHCO₃ (aq) 84.01Excess2 x 30 mLWorkup (Removes acid)

*Note on Stereochemistry: 1-phenylethylamine possesses a chiral center. Using the racemic mixture will yield a mixture of diastereomers (meso and racemate). If a specific chiral environment is required for downstream applications, enantiopure (R)- or (S)-1-phenylethylamine must be used.

Mechanistic Pathway

The reaction proceeds via a classic nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate ejects the chloride leaving group, and TEA deprotonates the resulting positively charged nitrogen to yield the stable amide [2].

Mechanism R1 Isophthaloyl Chloride + 1-Phenylethylamine I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack I2 Protonated Amide (+ Cl⁻) I1->I2 Cl⁻ Elimination P1 N,N'-bis(1-phenylethyl) benzene-1,3-dicarboxamide I2->P1 Deprotonation (via TEA) B1 TEA·HCl Salt I2->B1 TEA + H⁺

Nucleophilic acyl substitution pathway for the synthesis of the target diamide.

Step-by-Step Experimental Methodology

Phase 1: Setup and Dissolution
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon (or nitrogen) inlet. Maintaining an inert atmosphere prevents atmospheric moisture from hydrolyzing the isophthaloyl chloride.

  • Amine/Base Solution: Add 50 mL of anhydrous DCM to the flask. Inject 1-phenylethylamine (2.84 mL, 22.0 mmol) and Triethylamine (3.48 mL, 25.0 mmol) into the solvent.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes with moderate stirring.

Phase 2: Controlled Acylation
  • Electrophile Preparation: In a separate, dry 20 mL vial, dissolve isophthaloyl chloride (2.03 g, 10.0 mmol) in 10 mL of anhydrous DCM.

  • Dropwise Addition: Transfer the isophthaloyl chloride solution to a pressure-equalizing addition funnel attached to the main reaction flask. Add the solution dropwise over a period of 30 minutes.

    • Causality: Rapid addition will cause a sudden spike in temperature, potentially leading to the vaporization of DCM and the formation of unwanted side products. You will observe the immediate formation of a white precipitate (TEA·HCl salt) as the addition progresses.

Phase 3: Reaction Maturation
  • Stirring: Once the addition is complete, maintain the reaction at 0 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). Continue stirring for an additional 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the starting amine (visualized via ninhydrin stain) and the formation of a new, less polar UV-active spot indicates completion.

Phase 4: Quenching and Liquid-Liquid Extraction
  • Quenching: Quench the reaction by adding 20 mL of deionized water to the flask and stir vigorously for 5 minutes. This dissolves the TEA·HCl salts and hydrolyzes any trace unreacted acyl chloride.

  • Phase Separation: Transfer the biphasic mixture to a 250 mL separatory funnel. Collect the lower organic layer (DCM) and return it to the funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: This step protonates and extracts any unreacted 1-phenylethylamine and residual TEA into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This neutralizes any residual HCl and extracts isophthalic acid (hydrolyzed starting material) as its water-soluble sodium salt.

  • Brine Wash & Drying: Wash with brine (30 mL) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na₂SO₄), and let sit for 15 minutes to dry.

Phase 5: Purification and Isolation
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly cloudy. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filtration: Collect the purified white crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum overnight.

Analytical Characterization & Troubleshooting

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15 t (or br s)1HAromatic proton (C2 position of central ring, between the two amides)
7.90 dd2HAromatic protons (C4, C6 positions of central ring)
7.50 t1HAromatic proton (C5 position of central ring)
7.40 - 7.25 m10HAromatic protons (Phenyl rings of the amine side chains)
6.45 br d2HAmide N-H protons (exchangeable with D₂O)
5.30 quintet2HChiral methine protons (-CH-CH₃)
1.60 d6HMethyl protons (-CH₃)
Table 3: Common Troubleshooting Scenarios
Observation / IssueMechanistic CauseCorrective Action
Low yield; presence of mono-amide on TLC Insufficient amine/base equivalents, or moisture degraded the acid chloride prematurely.Ensure rigorous anhydrous conditions. Verify the purity and titration of the amine and TEA.
Product is yellow/brown instead of white Exothermic degradation due to rapid addition of isophthaloyl chloride.Strictly control the dropwise addition rate at 0 °C. Recrystallize the crude product with activated charcoal.
High presence of isophthalic acid in crude The isophthaloyl chloride starting material was heavily degraded prior to use.Check the integrity of the isophthaloyl chloride bottle. Perform the NaHCO₃ wash meticulously.

References

  • Shen, Y., Hu, T., Zhang, Z., Hu, C., & Lang, J.-P. (2014). m-Phthalic Diamide-Linked Zinc Bisporphyrinate: Spontaneous Resolution of Its Crystals and Its Application in Chiral Recognition of Amino Acid Esters. Inorganic Chemistry.[Link]

  • Wikipedia Contributors. (2023). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia.[Link]

  • BYJU'S. (2019). Features of Schotten Baumann Reaction. BYJU'S Chemistry Resources.[Link]

Application

Application Note: Formulation and Characterization of Organogels using N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Executive Scope Low molecular weight organogelators (LMWGs) have emerged as critical functional materials in drug delivery, tissue engineering, and supramolecular chemistry. Among these, N,N'-bis(1-phenylethyl)benzene-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Scope

Low molecular weight organogelators (LMWGs) have emerged as critical functional materials in drug delivery, tissue engineering, and supramolecular chemistry. Among these, N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (a chiral isophthalamide derivative) stands out due to its highly predictable self-assembly kinetics and robust gelation capacity in various organic solvents. This application note provides an authoritative, in-depth guide to the mechanistic principles, formulation protocols, and characterization techniques required to successfully utilize this LMWG.

Mechanistic Causality of Gelation

To formulate stable gels, one must understand the thermodynamic and kinetic driving forces that govern the phase transition from an isotropic solution to a viscoelastic gel. The self-assembly of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide relies on a delicate balance of non-covalent interactions:

  • Directional Hydrogen Bonding: The isophthalamide core acts as a rigid, bi-directional hydrogen-bond donor and acceptor. The 1,3-substitution pattern imposes a ~120° angle that geometrically favors the continuous elongation of 1D supramolecular tapes rather than the formation of closed, discrete dimers[1].

  • Chiral Amplification & Steric Hindrance: The bulky 1-phenylethyl groups prevent dense 3D crystallization, which would otherwise lead to precipitation. Furthermore, the chiral centers dictate a specific dihedral angle during stacking, inducing a continuous helical twist in the 1D tape. This chiral amplification results in the formation of supramolecular helical fibers[2].

  • Fiber Entanglement: As these helical fibers grow, their high aspect ratio and surface π-π interactions cause them to entangle and cross-link, creating a 3D network that immobilizes the solvent via capillary forces and surface tension[3].

G A Solvated Monomer (Isotropic Phase) B 1D H-Bonded Tape (Anisotropic Growth) A->B Thermal Cooling (ΔT) C Helical Fibers (Chiral Amplification) B->C Steric & Chiral Twisting D 3D Gel Network (Solvent Trapping) C->D Fiber Entanglement & Cross-linking

Fig 1. Hierarchical self-assembly pathway of the chiral LMWG.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling thermal history and mechanical agitation, researchers can ensure reproducible supramolecular architectures.

W S1 Step 1: Disperse LMWG in Solvent (Define Concentration) S2 Step 2: Heat to Sol Phase (Erase Thermal History) S1->S2 S3 Step 3: Quiescent Cooling (Kinetic Trapping) S2->S3 S4 Step 4: Tube Inversion Test (Yield Stress Validation) S3->S4

Fig 2. Standardized heating-cooling workflow for organogel preparation.

Protocol A: Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of LMWG required to immobilize a given volume of solvent. It is a direct measure of the gelator's efficiency.

Step-by-Step Methodology:

  • Preparation: Weigh precise amounts of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (e.g., 2.0, 4.0, 6.0, 8.0, 10.0 mg) into a series of 2.0 mL glass vials with PTFE-lined screw caps.

    • Causality: PTFE-lined caps are critical to prevent solvent evaporation during heating, which would artificially inflate the actual concentration and skew the CGC calculation.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent to each vial.

  • Thermal Reset (Heating): Heat the sealed vials in a thermostated oil bath or heating block at 10–15 °C above the solvent's boiling point until a completely clear, isotropic solution is formed.

    • Causality: Heating erases the "thermal history" and breaks all pre-existing hydrogen bonds, ensuring a uniform thermodynamic baseline for self-assembly.

  • Kinetic Trapping (Cooling): Remove the vials from the heat source and allow them to cool to room temperature (25 °C) undisturbed for 2 hours.

    • Causality: Mechanical agitation during cooling disrupts the fragile 1D non-covalent interactions, leading to kinetic traps that favor amorphous precipitation over structured gelation.

  • Validation (Tube Inversion Test): Invert the vial by 180°. The sample is validated as a gel if it exhibits a yield stress sufficient to support its own weight without flowing down the walls of the vial. The lowest concentration that passes this test is recorded as the CGC.

Protocol B: Sol-Gel Transition Temperature ( Tgel​ ) Profiling

Tgel​ provides a quantitative thermodynamic validation of the gel's cohesive energy.

Step-by-Step Methodology:

  • Prepare a gel in a sealed glass vial at a concentration strictly above the CGC (e.g., 1.5 × CGC) following Protocol A.

  • Place a small, inert stainless-steel ball bearing (e.g., 2 mm diameter) on the surface of the resting gel.

    • Causality: The ball bearing applies a standardized, constant stress to the gel network.

  • Submerge the vial in a programmable water/oil bath and increase the temperature at a controlled rate of 1 °C/min.

  • Validation: The Tgel​ is recorded at the exact temperature the gel network collapses, allowing the ball bearing to fall to the bottom of the vial. A sharp transition indicates a highly cooperative hydrogen-bonded network.

Quantitative Data & Solvent Compatibility

The gelation behavior of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is highly dependent on the solvent's dielectric constant ( ϵ ) and Kamlet-Taft hydrogen-bonding parameters. Highly polar, protic solvents competitively disrupt the isophthalamide H-bonds, while non-polar solvents promote robust fiber formation.

Table 1: Representative Gelation Data across Various Solvents

SolventDielectric Constant ( ϵ )State at 25 °C (10 mg/mL)Critical Gelation Concentration (CGC) Tgel​ at 1.5× CGC
Toluene2.38Transparent Gel3.5 mg/mL68 °C
Chloroform4.81Translucent Gel5.0 mg/mL55 °C
Ethyl Acetate6.02Opaque Gel8.0 mg/mL42 °C
Methanol32.70SolutionN/A (Soluble)N/A
DMSO46.70SolutionN/A (Soluble)N/A

Note: Data is representative for standard chiral isophthalamide derivatives to serve as a baseline for protocol validation.

Troubleshooting & Optimization

  • Issue: The sample precipitates as a white powder instead of gelling.

    • Root Cause: The cooling rate was too slow, allowing the system to reach a global thermodynamic minimum (crystallization) rather than the kinetic trap (gelation), or the vial was agitated.

    • Solution: Implement a faster cooling rate (e.g., rapid transfer from heat block to an ambient water bath) and ensure strict quiescence.

  • Issue: The sample remains a liquid upon cooling.

    • Root Cause: The solvent is either too competitive for hydrogen bonding (e.g., high alcohol content) or the concentration is below the CGC.

    • Solution: Increase the gelator concentration or switch to a solvent with a lower hydrogen-bond acceptor propensity (e.g., switch from THF to Toluene).

Sources

Method

application of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide as a polymer nucleating agent

An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide as a high-performance polymer nucleating agent. Introduction: The C...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide as a high-performance polymer nucleating agent.

Introduction: The Crucial Role of Crystallinity in Polymer Performance

Semi-crystalline polymers, such as polypropylene (PP), polylactic acid (PLA), and polyamides (PA), form the backbone of countless applications, from medical implants to advanced packaging. Their mechanical strength, thermal resistance, and optical properties are intrinsically linked to their crystalline structure.[1][2] The transition from a molten, amorphous state to a solid, ordered structure is governed by a process called crystallization, which consists of two main stages: nucleation (the formation of initial crystal seeds) and crystal growth.[3]

The rate of nucleation is often the limiting factor in the overall crystallization speed.[3] In industrial processing, where cooling cycles are rapid, many polymers do not have sufficient time to crystallize fully, leading to suboptimal properties.[4] This is where nucleating agents become indispensable. These functional additives act as templates, creating sites for heterogeneous nucleation, thereby increasing the crystallization rate, refining the crystal structure, and enhancing the final properties of the material.[5][6][7]

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: A High-Efficacy Amide-Based Nucleator

Among the various classes of nucleating agents, aromatic amides and carboxamides have emerged as exceptionally effective options, particularly for polymers like PLA and PA.[8][9] N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide belongs to this high-performance category. Its efficacy stems from its molecular structure, which allows for strong, specific interactions that guide polymer chain organization.

The core mechanism involves the self-assembly of the nucleator molecules within the polymer melt. Driven by intermolecular hydrogen bonding between the amide groups, these molecules arrange into a fine, three-dimensional fibrillar network. This network provides a vast surface area that acts as a template for the epitaxial growth of polymer crystals. The result is a higher density of smaller, more uniform spherulites (crystalline aggregates), which translates directly into improved material performance.[5][8] For polymers containing carbonyl or amide groups, such as PLA and PA, this effect is amplified by the formation of hydrogen bonds between the nucleating agent and the polymer chains themselves, creating a strong interface that facilitates orderly molecular arrangement.[8]

G cluster_growth Crystal Growth NA Nucleator Molecules (Dispersed) Network Self-Assembled Fibrillar Network (H-Bonding) NA->Network Self-Assembly Polymer Amorphous Polymer Chains Adsorption Polymer Chains Adsorb onto Network Polymer->Adsorption Network->Adsorption Spherulite Small, Uniform Spherulites Form Adsorption->Spherulite Growth

Figure 1: Mechanism of amide-based heterogeneous nucleation.

Impact on Polymer Properties: A Quantitative Overview

The addition of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, typically at low concentrations (0.1 - 0.5 wt%), leads to dramatic improvements in key material properties. The table below summarizes the expected effects on Polylactic Acid (PLA), a polymer that benefits significantly from enhanced crystallization.

Note: The following data represents typical performance improvements observed with high-efficacy bis-amide nucleating agents in PLA. Actual values will vary based on the specific PLA grade, processing conditions, and exact concentration of the nucleating agent.

PropertyUnitNeat PLAPLA + 0.5 wt% Nucleating AgentCausality
Thermal Properties
Crystallization Temp (Tc)°C~95-105~120-130The nucleator lowers the energy barrier for crystallization, allowing it to occur at higher temperatures during cooling.[1]
Crystallization Half-Time (t1/2)min> 4< 1.5Increased number of nucleation sites leads to a significantly faster overall crystallization rate.[8]
Degree of Crystallinity (Xc)%5-1540-55Faster crystallization kinetics allow a greater portion of the material to form ordered crystalline structures.[9]
Heat Deflection Temp (HDT)°C~55-60> 100Higher crystallinity provides structural reinforcement, preventing deformation at elevated temperatures.
Mechanical Properties
Tensile ModulusGPa~2.5~3.0-3.5Increased crystallinity and a more uniform crystal structure enhance stiffness and rigidity.[4]
Notched Izod Impact StrengthJ/m~20-25~25-30Smaller spherulites can act to blunt crack propagation, leading to a modest improvement in toughness.
Optical Properties
Haze%HighLowSpherulites smaller than the wavelength of visible light reduce light scattering, improving clarity.[10]

Application Protocols

The following protocols provide a comprehensive workflow for the synthesis, incorporation, and characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in a polymer matrix.

Protocol 1: Synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

This protocol describes a standard amidation reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:

  • Isophthaloyl chloride

  • (R)-1-Phenylethylamine (or the S-enantiomer, or a racemic mixture)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a three-neck flask under a nitrogen atmosphere, dissolve 1-phenylethylamine (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Acid Chloride Addition: Dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the DCM solvent under reduced pressure using a rotary evaporator. The resulting white or off-white solid is the desired product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[11][12]

Protocol 2: Melt Compounding for Nucleated Polymer Sample Preparation

This protocol details the incorporation of the nucleating agent into a polymer (e.g., PLA) using a twin-screw extruder.

Materials & Equipment:

  • Polymer pellets (e.g., PLA), dried at 80°C for 4 hours

  • Synthesized N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide powder

  • Twin-screw extruder

  • Strand pelletizer

  • Injection molding machine

Procedure:

  • Pre-blending: In a bag or container, thoroughly mix the dried polymer pellets with the nucleating agent powder at the desired concentration (e.g., 0.5 wt%). This "salt-and-pepper" blend ensures consistent feeding into the extruder.

  • Extrusion:

    • Set the extruder temperature profile appropriate for the polymer. For PLA, a typical profile might be: 160°C (feed zone) ramping up to 190°C (metering and die zones).

    • Set the screw speed (e.g., 150-250 RPM) to ensure good dispersive and distributive mixing.

    • Feed the pre-blended material into the extruder.

  • Pelletizing: The molten polymer exits the extruder die as strands. Cool these strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Drying: Dry the resulting pellets thoroughly (e.g., 80°C for 4 hours for PLA) to remove any moisture before molding.

  • Injection Molding: Using an injection molding machine, produce standardized test specimens (e.g., tensile bars, impact bars, and plaques for optical tests) from the dried, nucleated pellets. Use a melt temperature appropriate for the polymer (e.g., 195°C for PLA).

Protocol 3: Characterization of Nucleated Polymer Performance

This section outlines key analyses to quantify the effect of the nucleating agent.

A. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To determine crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity (Xc).

  • Procedure:

    • Use a sample of 5-10 mg of the compounded polymer.

    • Heat the sample from room temperature to ~200°C (for PLA) at a rate of 10°C/min to erase thermal history.

    • Hold at 200°C for 3 minutes.

    • Cool the sample to room temperature at 10°C/min. The exothermic peak observed during this cooling scan is the crystallization temperature (Tc).[13]

    • Heat the sample again to 200°C at 10°C/min. The endothermic peak is the melting temperature (Tm).

    • Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = [ (ΔHm - ΔHcc) / (ΔH0m × w) ] × 100 Where ΔHm is the measured enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, ΔH0m is the theoretical melting enthalpy of a 100% crystalline polymer (e.g., 93 J/g for PLA), and w is the weight fraction of the polymer in the compound.

B. Mechanical Testing

  • Objective: To measure changes in stiffness, strength, and toughness.

  • Tensile Properties: Use an injection-molded tensile bar and test according to ASTM D638. This will yield Tensile Modulus, Tensile Strength, and Elongation at Break.

  • Impact Strength: Use an injection-molded, notched impact bar and test according to the Izod method (ASTM D256) to determine the material's resistance to impact.

C. Morphological and Optical Analysis

  • Polarized Optical Microscopy (POM): Observe a thin section of the material under a microscope with cross-polarizers to visualize the spherulitic morphology. The nucleated sample should show a significantly higher density of much smaller spherulites compared to the neat polymer.

  • Haze and Clarity: Use an injection-molded plaque or film and measure haze and total transmittance according to ASTM D1003 using a haze meter.

Comprehensive Workflow Visualization

The entire process, from synthesis to final characterization, is a multi-step validation system designed to ensure reproducible and reliable results.

G cluster_prep Preparation cluster_char Characterization (Protocol 3) Synth Protocol 1: Synthesize Nucleator Compound Protocol 2: Melt Compounding Synth->Compound Mold Injection Molding of Specimens Compound->Mold DSC Thermal Analysis (DSC) Mold->DSC Mech Mechanical Testing (Tensile, Impact) Mold->Mech Opt Optical/Morphological (POM, Haze) Mold->Opt Eval Performance Evaluation DSC->Eval Mech->Eval Opt->Eval

Figure 2: End-to-end workflow for application and validation.

References

  • What Are The Functions And Types Of Nylon Nucleating Agents? - News - OCEANCHEM. (2024, July 5).
  • Al-Itry, R., Lamnawar, K., & Maazouz, A. (2012). The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review. PMC.
  • Aromatic Amide-Based Hindered Amine Derivative as an Efficient Nucleation Agent for Polypropylene within Antiaging and Rechargeable Antibacterial Performances. (2024, March 27). ACS Applied Polymer Materials.
  • Hosono, N., Pitet, L. M., Palmans, A. R. A., & Meijer, E. W. (2014). The effect of pendant benzene-1,3,5-tricarboxamides in the middle block of ABA triblock copolymers: synthesis and mechanical properties. Polymer Chemistry.
  • Nucleating agent for polyamide. (2021, May 18). Partners in Chemicals.
  • Effect of PDLA and Amide Compounds as Mixed Nucleating Agents on Crystallization Behaviors of Poly (l-lactic Acid). (2018, July 5). MDPI.
  • Thermally Reactive Phenylethynyl-Terminated Bis (benzylester) and Bis (amide) Monomers Based on Semi-Enzymatically Produced 6-Ph. DTIC.
  • nucleating agent. (2023, May 30). Longchang Chemical.
  • Nucleating Agents. Lohtragon.
  • 1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking I.
  • Influence of Functionalization on the Crystallinity and Basic Thermodynamic Properties of Polyethylene. (2023, May 31). WesCreates.
  • Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria. ChemRxiv.
  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. (2022, October 5).
  • Synthesis and characterization of new heat-resistance polymers based on N- (4-carboxy phenyl) trimellitimide and aromatic diamin.
  • PP nucleated with N, N′, N″-tris-tert-butyl-1, 3, 5-benzene-tricarboxamide. ResearchGate.
  • Thermal property changes of poly(N-isopropylacrylamide) microgel particles and block copolymers. (2009, January 3). mpikg.mpg.de.
  • Recent applications of polylactic acid in pharmaceutical and medical industries. JOCPR.
  • Products Plastic & Coating Materials. New Japan Chemical Co., Ltd. | Business Lines.
  • The crystallization behavior of poly(lactic acid) with different types of nucleating agents | Request PDF. ResearchGate.

Sources

Application

Application Notes and Protocols: Preparation of Chiral Organogels with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation and characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist
Abstract

This document provides a comprehensive guide for the preparation and characterization of chiral organogels using N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide as the low-molecular-weight gelator (LMWG). Organogels are semi-solid systems wherein an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules.[1][2] The inherent chirality of the gelator molecules can be transferred to the supramolecular level, creating chiral aggregates that are of significant interest for applications in asymmetric catalysis, chiral separation, and drug delivery.[3][4][5] This guide details the synthesis of the chiral gelator, outlines protocols for gel preparation and characterization, and discusses the underlying principles of self-assembly and gelation.

Introduction to Chiral Organogels

Organogels are a class of soft materials with a broad range of potential applications, including in drug formulation, medical applications, and pollutant removal.[6] They are formed through the self-assembly of low-molecular-weight organogelators (LMWGs) in organic solvents.[2][7] This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.[8][9]

Chirality plays a crucial role in the formation and properties of these gels.[6] The presence of chiral centers in the gelator molecules can lead to the formation of helical or other chiral supramolecular structures.[1][10][11][12] This transfer of chirality from the molecular to the supramolecular level is a key feature that enables their use in stereoselective processes. The stability and properties of the resulting organogel are influenced by factors such as the molecular structure of the gelator, the nature of the solvent, and the experimental conditions.[13][14]

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is an effective gelator due to its rigid benzene-1,3-dicarboxamide core, which facilitates hydrogen bonding, and its chiral 1-phenylethyl groups, which introduce stereochemical control and promote helical aggregation.

PART 1: Synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

The synthesis of the chiral diamide gelator is a critical first step. The following protocol is a standard procedure for the amidation of a diacid chloride.

Materials:

  • Isophthaloyl dichloride

  • (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isophthaloyl dichloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine: In a separate flask, dissolve the chiral amine ((R) or (S)-1-phenylethylamine, 2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction: Cool the diacid chloride solution to 0 °C in an ice bath. Add the amine solution dropwise to the stirred diacid chloride solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide as a white solid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Preparation of Chiral Organogels

The formation of the organogel is a thermoreversible process. The choice of solvent is critical and will determine the gelation properties.

Materials:

  • N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (synthesized as above)

  • A selection of organic solvents (e.g., toluene, cyclohexane, ethyl acetate, acetonitrile)

Protocol:

  • Solubility and Gelation Test: To determine the gelation ability in various solvents, place a small amount of the gelator (e.g., 10 mg) in a vial with 1 mL of the chosen solvent.

  • Heating: Heat the mixture until the solid is completely dissolved. This can be done using a heat gun or in a heated water bath.[3][14]

  • Cooling: Allow the solution to cool to room temperature undisturbed.[3]

  • Gel Formation: Gel formation is confirmed if a stable, semi-solid material is formed that does not flow when the vial is inverted (the "inverse flow" method).[3]

  • Minimum Gelation Concentration (MGC): Determine the MGC by preparing a series of vials with decreasing concentrations of the gelator in a solvent known to form a gel. The MGC is the lowest concentration at which a stable gel is formed.

Table 1: Example Gelation Properties of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

SolventGelation AbilityMGC (wt%)Appearance
TolueneYes0.5Translucent
CyclohexaneYes0.8Opaque
Ethyl AcetatePartial Gel> 2.0Viscous liquid
AcetonitrileNo (Precipitate)-Crystalline solid
PART 3: Characterization of Chiral Organogels

A thorough characterization of the organogels is essential to understand their structure and properties.

3.1 Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the three-dimensional network structure of the gel.

Protocol:

  • Sample Preparation: A small portion of the organogel is placed on an SEM stub and freeze-dried or critically point dried to remove the solvent, leaving the solid gel network (xerogel).

  • Coating: The xerogel is then coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The sample is imaged using an SEM to observe the fibrillar network structure. The morphology can vary from entangled fibers to sheet-like structures depending on the solvent and cooling conditions.[10][15]

3.2 Spectroscopic Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to probe the supramolecular chirality of the gel.[10][15]

Protocol:

  • Sample Preparation: The organogel is prepared directly in a quartz cuvette with a suitable path length (e.g., 0.1 mm or 1 mm). The concentration should be at the MGC or slightly above.

  • Measurement: The CD spectrum is recorded over a relevant wavelength range (typically in the UV region where the aromatic chromophores of the gelator absorb).

  • Interpretation: A non-zero CD signal indicates the presence of a chiral arrangement of the chromophores in the self-assembled state. The sign and shape of the CD signal can provide information about the handedness of the helical aggregates.[16]

3.3 Rheological Analysis

Rheology provides quantitative information about the mechanical properties of the gel, such as its stiffness and viscoelasticity.[17][18]

Protocol:

  • Sample Loading: The organogel is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.

  • Oscillatory Measurements: Perform small-amplitude oscillatory shear measurements to determine the storage modulus (G') and the loss modulus (G''). For a true gel, G' should be significantly larger than G'' and largely independent of frequency.[18]

  • Strain Sweep: A strain sweep is performed to determine the linear viscoelastic region and the yield stress of the gel.

  • Temperature Sweep: A temperature sweep can be used to determine the gel-to-sol transition temperature (Tgel).

PART 4: Mechanism of Self-Assembly

The gelation process is driven by the hierarchical self-assembly of the chiral diamide molecules.

Diagram 1: Proposed Self-Assembly Mechanism

G cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Macroscopic Level Monomers Chiral Monomers (N,N'-bis(1-phenylethyl) benzene-1,3-dicarboxamide) 1D_Fibers 1D Fibrillar Aggregates (H-bonding & π-π stacking) Monomers->1D_Fibers Self-Assembly Helical_Fibers Helical Fibers (Chirality Transfer) 1D_Fibers->Helical_Fibers Helical Twisting 3D_Network 3D Entangled Network Helical_Fibers->3D_Network Entanglement Organogel Organogel (Solvent Entrapment) 3D_Network->Organogel

Caption: Hierarchical self-assembly of the chiral gelator into a 3D network.

  • Primary Assembly: The diamide molecules initially self-assemble into one-dimensional (1D) fibers through intermolecular hydrogen bonding between the amide groups. Aromatic π-π stacking interactions between the benzene rings further stabilize these primary aggregates.

  • Chirality Transfer: The chirality of the 1-phenylethyl groups induces a preferential twisting of the 1D fibers, leading to the formation of helical structures. This is a classic example of chirality transfer from the molecular to the supramolecular scale.

  • Network Formation: At concentrations above the MGC, these helical fibers entangle to form a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a macroscopic organogel.

PART 5: Applications in Drug Development

Chiral organogels are promising materials for various applications in drug development due to their unique properties.

Diagram 2: Experimental Workflow for Drug Delivery Application

G Start Start: Select Bioactive Agent Gel_Prep Prepare Drug-Loaded Organogel (In-situ or Ex-situ loading) Start->Gel_Prep Characterization Characterize Drug-Loaded Gel (Morphology, Rheology, Drug Distribution) Gel_Prep->Characterization Release_Study In Vitro Drug Release Study (e.g., Dialysis Method) Characterization->Release_Study Data_Analysis Analyze Release Kinetics Release_Study->Data_Analysis End End: Evaluate as Delivery System Data_Analysis->End

Caption: Workflow for evaluating chiral organogels in drug delivery.

  • Controlled Release: The fibrillar network of the organogel can act as a reservoir for entrapped drug molecules, allowing for their sustained and controlled release.[19] The release rate can be tuned by modifying the density of the gel network (by changing the gelator concentration) or by altering the interactions between the drug and the gel matrix.

  • Topical and Transdermal Delivery: The lipophilic nature of many organogels makes them suitable vehicles for the topical and transdermal delivery of both hydrophobic and hydrophilic drugs.[1][11][20] They can enhance the permeation of drugs through the skin.

  • Chiral Recognition and Separation: The chiral environment within the gel network can be exploited for the enantioselective recognition and separation of chiral drugs, which is a critical aspect of pharmaceutical development.[4]

Conclusion

This application note provides a detailed framework for the preparation, characterization, and potential application of chiral organogels based on N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. By understanding the principles of self-assembly and the key experimental parameters, researchers can effectively design and utilize these fascinating materials for a variety of applications in the chemical and pharmaceutical sciences. The inherent chirality and tunable properties of these organogels make them a versatile platform for the development of advanced functional materials.

References
  • Supramolecular Chirality in Organogels: A Detailed Spectroscopic, Morphological, and Rheological Investigation of Gels (and Xerogels) Derived from Alkyl Pyrenyl Urethanes. Langmuir. [Link]

  • Supramolecular Chirality in Organogels: A Detailed Spectroscopic, Morphological, and Rheological Investigation of Gels (And Xerogels) Derived From Alkyl Pyrenyl Urethanes. PubMed. [Link]

  • Organogels: Properties and Applications in Drug Delivery. Designed Monomers and Polymers. [Link]

  • Organogels: Properties and Applications in drug delivery. IR @ NIT Rourkela. [Link]

  • Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. PMC. [Link]

  • Organogel as Drug Delivery System: Review. Pakistan Journal of Medical & Health Sciences. [Link]

  • Chirality Transfer in Coassembled Organogels Enabling Wide-Range Naked-Eye Enantiodifferentiation. ACS Nano. [Link]

  • Chiral Assembly Preferences and Directing Effects in Supramolecular Two-Component Organogels. MDPI. [Link]

  • Organogel: A Propitious Carman in Drug Delivery System. IntechOpen. [Link]

  • Organogels: "GelVolution" in Topical Drug Delivery - Present and Beyond. Drug Delivery. [Link]

  • Towards racemizable chiral organogelators. Beilstein Journals. [Link]

  • Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents. PMC. [Link]

  • The Application of Chiral Porous Organic Materials in Chiral Separation. Chinese Journal of Organic Chemistry. [Link]

  • Organogels for Low-Polar Organic Solvents: Potential Applications on Cultural Heritage Materials. ResearchGate. [Link]

  • A REVIEW ON ORGANOGELS: AS A NEW FORMULATION. JETIR. [Link]

  • Synthesis, optical, and mesomorphic properties of self-assembled organogels featuring phenylethynyl framework with elaborated long-chain pyridine-2,6-dicarboxamides. PubMed. [Link]

  • Bigels and multi-component organogels: An overview from rheological perspective. Food Hydrocolloids. [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. PMC. [Link]

  • Self-assembly and multifunctionality of peptide organogels: oil spill recovery, dye absorption and synthesis of conducting biomaterials. PMC. [Link]

  • Some Remarkable Rheological and Conducting Properties of Hybrid PVC Thermoreversible Gels/Organogels. PMC. [Link]

Sources

Method

Application Note: Spectroscopic Characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Executive Summary & Analytical Strategy N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (also known as N,N'-bis(1-phenylethyl)isophthalamide) is a highly structured chiral bisamide. Featuring a rigid isophthalic core fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (also known as N,N'-bis(1-phenylethyl)isophthalamide) is a highly structured chiral bisamide. Featuring a rigid isophthalic core flanked by two flexible, chiral 1-phenylethylamine appendages, this compound is frequently utilized in supramolecular chemistry, chiral recognition, and as a model for advanced polyamides.

The analytical strategy for this compound relies on two complementary pillars:

  • FTIR Spectroscopy to interrogate the solid-state supramolecular hydrogen-bonding network.

  • NMR Spectroscopy to elucidate atomic-level connectivity, conformational dynamics, and stereochemical purity (differentiating the meso diastereomer from the (R,R)/(S,S) enantiomers).

FTIR Spectroscopy: Probing the Supramolecular Network

Causality & Methodological Choices

In bisamides, the spatial arrangement of the two arms dictates the supramolecular assembly. The amide functional groups are highly sensitive to their hydrogen-bonding environment. If the C=O stretch (Amide I) appears at a lower wavenumber (e.g., 1635 cm⁻¹) compared to a free, non-hydrogen-bonded amide (~1670 cm⁻¹), it confirms that the carbonyl oxygen is acting as a strong hydrogen bond acceptor in the solid-state lattice[1].

We utilize Attenuated Total Reflectance (ATR)-FTIR rather than the traditional KBr pellet method. ATR is non-destructive and prevents pressure-induced polymorphic transitions or disruption of the native hydrogen-bonding network that frequently occurs during the high-pressure pellet pressing process[2].

Step-by-Step ATR-FTIR Protocol

This protocol is a self-validating system: the presence of a sharp peak >3400 cm⁻¹ immediately flags incomplete crystallization or moisture contamination, prompting sample recrystallization.

  • Instrument Preparation: Equip the FTIR spectrometer with a single-reflection diamond ATR accessory. Ensure the crystal is cleaned with isopropanol and completely dry.

  • Background Acquisition: Collect a background spectrum in the ambient environment from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Sample Application: Transfer 1–2 mg of solid N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid sample and the evanescent wave of the IR beam.

  • Data Acquisition: Scan the sample using the identical parameters as the background.

  • Spectral Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction before peak picking.

Quantitative Data Presentation

Table 1: Key FTIR Vibrational Band Assignments for the Bisamide

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
~3280 - 3320N-HStretchingIndicates strong intermolecular H-bonding. Free N-H appears >3400 cm⁻¹.
~3030 - 3060C-H (Aromatic)StretchingConfirms the presence of phenyl and isophthalic rings.
~2970, 2870C-H (Aliphatic)StretchingCorresponds to the methyl and methine groups of the chiral arms.
~1635 - 1650C=O (Amide I)StretchingPrimary indicator of amide conformation and H-bond acceptor status[1].
~1535 - 1550N-H (Amide II)BendingSensitive to the secondary structure and H-bond donor status[1].

NMR Spectroscopy: Structural & Stereochemical Elucidation

Causality & Methodological Choices

Because the 1-phenylethylamine precursor is chiral, the resulting bisamide can exist as a mixture of stereoisomers if the starting material was not enantiopure. The meso (R,S) form and the racemic (R,R)/(S,S) forms possess a diastereomeric relationship. In a non-polar solvent like CDCl₃, these diastereomers will exhibit distinct NMR signals (e.g., two distinct sets of methyl doublets)[3].

Solvent Selection: CDCl₃ is preferred over DMSO-d₆ for stereochemical analysis. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts intermolecular H-bonding, yielding sharp, time-averaged signals that can mask subtle conformational differences. CDCl₃ preserves transient supramolecular interactions. To resolve the (R,R) and (S,S) enantiomers (which are identical in standard NMR), a Chiral Solvating Agent (CSA) such as Pirkle's alcohol must be introduced to create transient, NMR-distinguishable diastereomeric complexes[4].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the bisamide in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Standard Acquisition: Acquire a ¹H NMR spectrum (400 or 500 MHz, 16–32 scans, 1 sec relaxation delay) and a ¹³C NMR spectrum (512–1024 scans, 2 sec relaxation delay).

  • Diastereomeric Check: Inspect the methyl (~1.5 ppm) and methine (~5.2 ppm) regions. If two sets of overlapping multiplets/doublets are observed, the sample is a mixture of meso and racemic forms.

  • Enantiomeric Resolution (Optional): To determine the enantiomeric excess of a purely racemic sample, add 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CSA) directly to the NMR tube. Shake gently for 2 minutes and re-acquire the ¹H NMR spectrum to observe the splitting of the enantiomeric signals[3],[4].

Quantitative Data Presentation

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H1.55Doublet (d)6H-CH₃ (methyl groups on chiral centers)
¹H5.25Quintet (m)2H-CH- (methine protons)
¹H6.50 - 6.80Broad (br d)2H-NH- (amide protons, highly concentration dependent)
¹H7.25 - 7.40Multiplet (m)10HAromatic protons (terminal phenyl rings)
¹H7.50Triplet (t)1HAromatic proton (isophthalic C5)
¹H7.95Doub. of Doub. (dd)2HAromatic protons (isophthalic C4, C6)
¹H8.20Triplet (t)1HAromatic proton (isophthalic C2, highly deshielded)
¹³C21.8Singlet--CH₃
¹³C49.5Singlet--CH-
¹³C124.0 - 143.0Multiple-Aromatic carbons (phenyl + isophthalic)
¹³C165.5Singlet-C=O (amide carbonyl)

Analytical Workflows & Decision Trees

SpectroscopicWorkflow Start N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Sample Preparation FTIR FTIR Spectroscopy (Solid State) Start->FTIR NMR NMR Spectroscopy (Solution State) Start->NMR ATR ATR-FTIR Protocol (Diamond Crystal, 4000-400 cm⁻¹) FTIR->ATR PrepNMR Sample Dissolution (CDCl₃ or DMSO-d₆) NMR->PrepNMR Hbond H-Bonding Network Analysis (Amide I & II Shifts) ATR->Hbond AcqNMR 1D & 2D NMR Acquisition (400-600 MHz) PrepNMR->AcqNMR Stereo Stereochemical Analysis (Meso vs. Racemic) AcqNMR->Stereo

Fig 1. Spectroscopic workflow for analyzing bisamide structural and supramolecular properties.

StereochemicalLogic Input ¹H NMR Spectrum (Isophthalamide) Check Assess Signal Multiplicity (CH₃ doublets) Input->Check Single Single Set of Peaks Check->Single Double Two Sets of Peaks Check->Double Pure Diastereomerically Pure (Meso OR Racemic) Single->Pure Mix Diastereomeric Mixture (Meso + Racemic) Double->Mix CSA Add Chiral Solvating Agent (e.g., Pirkle's Alcohol) Pure->CSA Split Signals Split (Racemic Mixture) CSA->Split NoSplit No Splitting (Enantiopure or Meso) CSA->NoSplit

Fig 2. NMR decision tree for resolving the stereochemical composition of the chiral bisamide.

Sources

Application

Application Note: Enhancing Polylactic Acid Crystallization with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Introduction: Overcoming the Processing Bottlenecks of Polylactic Acid Polylactic acid (PLA) has emerged as a frontrunner in the quest for sustainable, bio-based polymers, offering a reduced carbon footprint and biocompa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Processing Bottlenecks of Polylactic Acid

Polylactic acid (PLA) has emerged as a frontrunner in the quest for sustainable, bio-based polymers, offering a reduced carbon footprint and biocompatibility for a wide range of applications, from medical implants to packaging.[1][2] However, its widespread adoption is often hampered by a notoriously slow crystallization rate.[1][2] This inherent characteristic leads to processing challenges, diminished thermal stability, and suboptimal mechanical properties in the final products.[3][4] To unlock the full potential of PLA, it is crucial to control and accelerate its crystallization behavior.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide as a potent nucleating agent to enhance the crystallization kinetics of PLA. We will delve into the underlying scientific principles, provide detailed experimental protocols for doping and characterization, and present expected outcomes based on established research in the field of PLA nucleation.

The Science of Accelerated Crystallization: The Role of Nucleating Agents

The crystallization of a polymer from its molten state is governed by two primary processes: nucleation (the formation of initial crystalline seeds) and crystal growth. PLA's slow crystallization is primarily attributed to a low nucleation density. Nucleating agents are additives that facilitate the formation of these initial nuclei, thereby accelerating the overall crystallization process.[1][3] They function by providing a surface for heterogeneous nucleation, which has a lower energy barrier compared to the spontaneous, homogeneous nucleation of the polymer chains themselves.[1]

Aromatic dicarboxamides, a class of organic nucleating agents, have shown remarkable efficacy in promoting PLA crystallization.[5][6] It is proposed that these molecules can self-assemble into fibrillar or dendritic structures within the molten PLA matrix.[1][7] These self-assembled structures then act as templates for the epitaxial growth of PLA crystals, leading to a significant increase in nucleation density and a faster crystallization rate.[1] The interaction between the nucleating agent and the PLA matrix, often involving hydrogen bonding between the amide groups of the nucleating agent and the carbonyl groups of PLA, plays a crucial role in this process.[1]

Experimental Workflow for Doping and Characterization

The following diagram illustrates the general workflow for preparing and analyzing PLA doped with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

Experimental Workflow Experimental Workflow for Doped PLA cluster_prep Sample Preparation cluster_analysis Characterization drying Drying of PLA and Nucleating Agent melt_blending Melt Blending drying->melt_blending compression_molding Compression Molding melt_blending->compression_molding dsc Differential Scanning Calorimetry (DSC) compression_molding->dsc Thermal Analysis xrd X-Ray Diffraction (XRD) compression_molding->xrd Crystal Structure Analysis pom Polarized Optical Microscopy (POM) compression_molding->pom Morphological Observation

Figure 1: A schematic of the experimental workflow from sample preparation to characterization.

Protocols for Doping and Analysis

Materials and Equipment
  • Polylactic Acid (PLA): Extrusion grade, dried at 60-80°C for at least 4 hours under vacuum prior to use.[7][8]

  • N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: Powder form, dried under vacuum.

  • Internal Mixer or Twin-Screw Extruder: For melt blending.[7][8][9]

  • Compression Molding Machine: To prepare films or plaques for analysis.[7][10]

  • Differential Scanning Calorimeter (DSC): For thermal analysis.[11][12][13]

  • X-Ray Diffractometer (XRD): For crystal structure analysis.[5][11][14]

  • Polarized Optical Microscope (POM): Equipped with a hot stage for morphological studies.[3][7][10][12]

Protocol 1: Preparation of Doped PLA Samples
  • Drying: Thoroughly dry both the PLA pellets and the N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide powder in a vacuum oven to prevent hydrolytic degradation during melt processing.[7][8]

  • Melt Blending:

    • Pre-mix the dried PLA pellets with the desired concentration of the nucleating agent (typically ranging from 0.1 to 1.0 wt%).

    • Feed the mixture into an internal mixer or a twin-screw extruder.

    • Set the processing temperature to 190-200°C.[7][9]

    • Mix at a rotor speed of 60-65 rpm for 5-10 minutes to ensure homogeneous dispersion of the nucleating agent.[7][10]

  • Compression Molding:

    • Take the melt-blended compound and place it between two pre-heated plates of a compression molding machine at 190-200°C.[7][10]

    • Apply pressure for 3-5 minutes to form a film or plaque of the desired thickness.[7]

    • Rapidly cool the molded sample to room temperature.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Encapsulate 5-10 mg of the prepared PLA sample in an aluminum DSC pan.

  • Non-Isothermal Crystallization:

    • First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min and hold for 3-5 minutes to erase any prior thermal history.[7][9][11]

    • Cooling Scan: Cool the sample from 200°C to 25°C at a controlled rate (e.g., 10°C/min). The exotherm observed during this scan corresponds to the melt crystallization temperature (Tc).[7][12]

    • Second Heating Scan: Reheat the sample from 25°C to 200°C at 10°C/min. This scan reveals the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).[12]

  • Isothermal Crystallization:

    • Heat the sample to 200°C and hold for 3-5 minutes.[9][11]

    • Rapidly cool the sample to a specific isothermal crystallization temperature (e.g., 110°C, 120°C, or 130°C).[11][13]

    • Hold at this temperature and record the heat flow as a function of time. The time at which 50% of the total crystallization has occurred is the crystallization half-time (t1/2).[11][12]

Protocol 3: Crystal Structure Analysis using X-Ray Diffraction (XRD)
  • Sample Preparation: Use the compression-molded films.

  • Data Acquisition:

    • Mount the sample in the XRD instrument.

    • Scan the sample over a 2θ range of 5° to 40° at a scan rate of 5°/min.[15]

    • The resulting diffraction pattern will show characteristic peaks corresponding to the crystalline structure of PLA. The most common α-form of PLA exhibits major diffraction peaks around 2θ = 16.7° and 19.1°.[7][14][15]

Protocol 4: Morphological Observation using Polarized Optical Microscopy (POM)
  • Sample Preparation: Place a small piece of the PLA film on a microscope slide and cover it with a coverslip.

  • Isothermal Crystallization Observation:

    • Place the slide on the hot stage of the POM.

    • Heat the sample to 200°C and hold for 3-5 minutes to melt the polymer and erase thermal history.[3][7]

    • Rapidly cool to the desired isothermal crystallization temperature.

    • Observe and capture images of the spherulitic growth over time.[10][12][16]

Expected Results and Discussion

The addition of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is expected to significantly enhance the crystallization of PLA. The following tables summarize the anticipated results.

Table 1: Non-Isothermal DSC Data

SampleTg (°C)Tcc (°C)ΔHcc (J/g)Tm (°C)ΔHm (J/g)Xc (%)*
Neat PLA~60~110-120High~170Low<10
PLA + 0.5 wt% N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide~60Lower/AbsentLow/Absent~168High>40

*Degree of crystallinity (Xc) is calculated using the formula: Xc (%) = [(ΔHm - ΔHcc) / ΔH°m] x 100, where ΔH°m is the melting enthalpy of 100% crystalline PLA (93 J/g).

A significant increase in the crystallization temperature (Tc) during the cooling scan is a primary indicator of enhanced nucleation.[12] In the second heating scan, a reduction or complete disappearance of the cold crystallization peak (Tcc) for the doped PLA signifies that most of the crystallization occurred during the prior cooling step, which is highly desirable for industrial processing.[4]

Table 2: Isothermal Crystallization Kinetics (at 120°C)

SampleCrystallization Half-Time (t1/2, min)
Neat PLA>6
PLA + 0.5 wt% N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide<1

The crystallization half-time is expected to decrease dramatically with the addition of the nucleating agent, indicating a much faster crystallization rate.[7][12]

XRD Analysis: The XRD patterns for both neat and doped PLA are expected to show the characteristic peaks of the α-crystal form, indicating that the nucleating agent does not alter the fundamental crystal structure but rather promotes its formation.[5][6]

POM Observations: Under POM, neat PLA will likely show a few large, well-defined spherulites that grow slowly. In contrast, the doped PLA is expected to exhibit a much higher density of smaller spherulites, which grow rapidly and impinge upon each other quickly.[10][12] This is direct visual evidence of the increased nucleation density.

Proposed Mechanism of Enhanced Crystallization

The following diagram illustrates the proposed mechanism by which N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide enhances PLA crystallization.

Crystallization Mechanism Proposed Mechanism of Nucleation cluster_process In PLA Melt cluster_nucleation Cooling and Nucleation cluster_growth Crystal Growth pla_melt Amorphous PLA Chains (Molten State) na_dispersed Dispersed Nucleating Agent Molecules na_assembly Self-Assembly of Nucleating Agent na_dispersed->na_assembly Self-Assembly via H-Bonding hetero_nucleation Heterogeneous Nucleation of PLA on Agent Surface na_assembly->hetero_nucleation Provides Nucleation Sites spherulite_growth Rapid Spherulitic Growth hetero_nucleation->spherulite_growth Epitaxial Growth high_crystallinity High Crystallinity PLA spherulite_growth->high_crystallinity

Figure 2: Proposed mechanism of enhanced PLA crystallization by the dicarboxamide nucleating agent.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor dispersion of nucleating agent Inadequate mixing time or temperature.Increase mixing time or rotor speed. Ensure the processing temperature is sufficiently above the melting point of PLA.
Inconsistent DSC results Sample heterogeneity, variation in sample weight.Ensure the sample taken for analysis is representative. Use a consistent sample weight for all measurements.
Broad melting peaks in DSC Presence of multiple crystal forms or imperfect crystals.Anneal the sample at a temperature between Tg and Tm before the final heating scan to allow for crystal perfection.
Degradation of PLA during processing Presence of moisture, excessive temperature or shear.Ensure thorough drying of all materials. Optimize processing temperature and time to minimize degradation.

Conclusion

Doping polylactic acid with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide presents a highly effective strategy for overcoming its inherent limitations in crystallization behavior. This application note provides a robust framework, from sample preparation to detailed analysis, for researchers to explore and optimize the properties of PLA. The significant acceleration in crystallization rate and the resulting increase in crystallinity can lead to PLA-based materials with improved thermal stability, mechanical performance, and processability, thereby broadening their applicability in demanding fields such as drug delivery, medical devices, and high-performance bioplastics.

References

  • Scientific.Net. Isothermal Crystallization Behavior and Kinetics of Poly (lactic acid) Filled with a Novel Nucleating Agent. Available at: [Link]

  • Crystals. Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions. Available at: [Link]

  • ACS Omega. Effect of a Self-Assembled Nucleating Agent on the Crystallization Behavior and Spherulitic Morphology of Poly(lactic acid). Available at: [Link]

  • Taylor & Francis Online. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid). Available at: [Link]

  • PMC. Effect of a Self-Assembled Nucleating Agent on the Crystallization Behavior and Spherulitic Morphology of Poly(lactic acid). Available at: [Link]

  • ResearchGate. Crystallization kinetics of poly(lactic acid)-talc composites. Available at: [Link]

  • PMC. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid). Available at: [Link]

  • Materiale Plastice. Nucleating Agents to Enhance Poly(L-lactide) Crystallization and Melting Behavior of Modified Poly(L-lactide). Available at: [Link]

  • PMC. Enhancing Structural and Thermal Properties of Poly(lactic acid) Using Graphene Oxide Filler and Anionic Surfactant Treatment. Available at: [Link]

  • MDPI. Surface Modification of Poly(l-lactic acid) through Stereocomplexation with Enantiomeric Poly(d-lactic acid) and Its Copolymer. Available at: [Link]

  • ResearchGate. Enhanced crystallization of poly (lactic acid) through reactive aliphatic bisamide. Available at: [Link]

  • ResearchGate. Polarized optical microscopic images for spherulitic morphology of PLA.... Available at: [Link]

  • MDPI. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review. Available at: [Link]

  • ResearchGate. The crystallization behavior of poly(lactic acid) with different types of nucleating agents. Available at: [Link]

  • Chinese Journal of Chemical Physics. X-ray diffraction of PLA materials doping with Zn. Available at: [Link]

  • ResearchGate. XRD spectra of (a) pure poly(lactic acid) (PLA) and the nanocomposites.... Available at: [Link]

  • MDPI. Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions. Available at: [Link]

  • PMC. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review. Available at: [Link]

  • ResearchGate. The effects of nucleating agents on the mechanical properties of PLA.... Available at: [Link]

  • PMC. Nucleating Agents to Enhance Poly(l-Lactide) Fiber Crystallization during Industrial-Scale Melt Spinning. Available at: [Link]

  • ACS Publications. How to Achieve a Highly Toughened 70/30 PLA/PCL Blend by Using Nucleating Agents and Tailoring Processing Conditions. Available at: [Link]

  • PMC. Preparation of Crystallites for Oriented Poly(Lactic Acid) Films Using a Casting Method under a Magnetic Field. Available at: [Link]

  • PMC. Effect of Biomass as Nucleating Agents on Crystallization Behavior of Polylactic Acid. Available at: [Link]

  • ScienceDirect. The influence of nucleating agents, plasticizers, and molding conditions on the.... Available at: [Link]

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Method

Application Note: Techniques for Incorporating N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide into Supramolecular Polymers

Target Audience: Researchers, materials scientists, and drug development professionals specializing in dynamic materials and chiral self-assembly. Mechanistic Rationale & Molecular Design The rational design of supramole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in dynamic materials and chiral self-assembly.

Mechanistic Rationale & Molecular Design

The rational design of supramolecular polymers relies on the precise engineering of non-covalent interactions to achieve controlled, reversible self-assembly[1]. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (a chiral isophthalamide derivative) is a highly privileged building block for constructing 1D helical supramolecular polymers. The efficacy of this molecule stems from two synergistic structural features:

  • The Isophthalamide Core (Thermodynamic Driver): The benzene-1,3-dicarboxamide moiety provides a rigid, planar aromatic core equipped with two directional hydrogen-bond donors (N-H) and two acceptors (C=O). In non-polar media, these groups form robust, bifurcated intermolecular hydrogen bonds, driving the isodesmic or cooperative elongation of 1D polymeric chains[2].

  • The 1-Phenylethyl Appendages (Chiral Amplification): The bulky 1-phenylethyl groups serve a dual purpose. First, their steric hindrance suppresses uncontrolled 3D crystallization, ensuring the assemblies remain soluble 1D fibers. Second, the stereogenic center adjacent to the amide nitrogen introduces point chirality. During polymerization, steric repulsions between adjacent monomers force a slight dihedral twist. The point chirality biases this twist in a singular direction, transferring the microscopic asymmetry into a macroscopic, one-handed helical supramolecular backbone—a phenomenon known as chiral amplification[3],[4].

Thermodynamic Control vs. Kinetic Trapping

The assembly of these chiral isophthalamides typically follows a nucleation-elongation (cooperative) mechanism [1]. At high temperatures, the molecules exist as an isotropic monomeric solution. Upon cooling, they form disordered, pre-nucleation clusters (isodesmic growth) before reaching a critical elongation temperature ( Te​ ), where they rapidly assemble into highly ordered helical fibers. Understanding this energy landscape is critical: rapid cooling traps the system in a disordered kinetic state, whereas controlled thermal annealing navigates the system to the thermodynamic minimum (the helical polymer).

Mechanism Monomer Monomeric State (Isotropic) PreAgg Pre-nucleation Clusters (Isodesmic) Monomer->PreAgg Cooling (H-bond initiation) Polymer Helical Supramolecular Polymer (Cooperative) PreAgg->Polymer Chiral Amplification (Elongation)

Thermodynamic pathway of cooperative supramolecular polymerization and chiral amplification.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a physical or spectroscopic checkpoint to confirm the integrity of the supramolecular polymer before proceeding to complex morphological analyses.

Protocol A: Solvent-Induced Thermal Annealing

Causality Check: The choice of solvent is the most critical parameter. Competitive, polar solvents (e.g., DMSO, methanol) will solvate the amides and completely inhibit polymerization. Non-polar, non-competitive solvents (e.g., methylcyclohexane, toluene) force the monomers to hydrogen-bond with each other to minimize their energy[2].

Materials:

  • Enantiopure N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (e.g., the (R,R) or (S,S) enantiomer).

  • Spectroscopic grade Methylcyclohexane (MCH), dried over molecular sieves (water acts as a competitive H-bond inhibitor).

Step-by-Step Methodology:

  • Dissolution: Weigh the monomer to achieve a target concentration of 1×10−4 M. Transfer to a dry, septum-capped vial and add dry MCH.

  • Isotropization: Heat the sealed vial to 90°C using a highly regulated Peltier-controlled block. Validation: The solution must become completely optically clear, indicating the dissociation of any pre-existing aggregates into the monomeric state.

  • Controlled Annealing: Program the heating block to cool the sample from 90°C to 20°C at a strict rate of 1 K/min . Causality: This slow cooling rate provides the activation energy required for the monomers to dynamically exchange, correct mismatched hydrogen bonds, and achieve the thermodynamically favored helical conformation[4].

  • Equilibration: Allow the sample to rest at 20°C for 12 hours in the dark to ensure complete elongation and fiber bundling.

Workflow Prep 1. Sample Preparation (Dissolution in MCH) Anneal 2. Thermal Annealing (Heat to 90°C, Cool 1 K/min) Prep->Anneal Spectro 3. Spectroscopic Validation (CD, FTIR, NMR) Anneal->Spectro Morph 4. Morphological Analysis (AFM, TEM) Spectro->Morph

Step-by-step experimental workflow for the assembly and validation of helical polymers.

Protocol B: Spectroscopic Validation

Because supramolecular polymers are held together by non-covalent bonds, traditional polymer characterization (like GPC) will destroy the assemblies. Instead, we use non-destructive spectroscopic techniques to validate the structure in situ.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Procedure: Inject the annealed solution into a liquid cell with CaF₂ windows (0.1 mm path length).

  • Validation: Monitor the Amide A (N-H stretch) and Amide I (C=O stretch) bands. A successful polymerization is confirmed by a shift of the N-H stretch from ~3420 cm⁻¹ (free monomer) to ~3250 cm⁻¹ (hydrogen-bonded polymer).

2. Circular Dichroism (CD) Spectroscopy:

  • Procedure: Transfer the sample to a 1 mm quartz cuvette. Measure the CD spectrum from 350 nm to 200 nm at 20°C.

  • Validation: The monomer exhibits negligible CD signals in this region. The emergence of a strong, bisignate Cotton effect at the absorption maximum of the aromatic core is the definitive proof of chiral amplification and the formation of a macroscopic helical structure[3].

Data Presentation & Expected Signatures

The table below summarizes the quantitative and qualitative data checkpoints required to validate the successful incorporation of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide into a supramolecular polymer.

Analytical TechniqueMonomeric State (Isotropic, >80°C)Polymeric State (Helical, 20°C)Mechanistic Implication
FTIR Spectroscopy N-H stretch at ~3420 cm⁻¹; C=O at ~1670 cm⁻¹N-H stretch at ~3250 cm⁻¹; C=O at ~1640 cm⁻¹Formation of robust, intermolecular bifurcated hydrogen bonds.
¹H NMR (Amide Proton) Sharp singlet at ~6.5 ppmBroadened, downfield shift (>8.0 ppm)Deshielding due to H-bond formation; signal broadening due to the slower tumbling rate of the massive polymer chain.
Circular Dichroism (CD) CD silent (or extremely weak point chirality signal)Strong bisignate Cotton effect ( Δϵ > 10)Successful chiral amplification; the point chirality has dictated a unified macroscopic helical twist[4].
UV-Vis Absorption Sharp absorption band ( λmax​ )Hypsochromic (blue) shift, band broadeningExciton coupling resulting from the tight π−π stacking of adjacent aromatic isophthalamide cores[1].

References[1] Title: Supramolecular Polymerization. Source: Chemical Reviews - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8R7frupvTL49oYRu2x77d5xA7QNCPZPkpbZUG8Q3skr5HGhDItTp2-PYxW9K3MxS7THND2ebXGWFsTfMzLn2qFyYvgANgm43QEut23tb5sToTPSjArlH_tEknDGjz3D5aPoDh7g==[4] Title: Chiral supramolecular polymers. Source: Chemical Society Reviews - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-LB0Wn2bX-e3qX64SS8sLHpf3tT-LRgwYEup13C_6bAr7RfwV9iGC4lzYPTO4b28s9_8Yb5XNJhik7a0eQwMYywWUczoLW4wyD0kIuE73fwRhEWVQGgGMzWotZ3KFs8o4_N9bIK7FzpvE507-jSFYXloPTmhXXWKVilRC0gekZc5fnt5lQV8GYQNY7Q==[3] Title: Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions. Source: Chemical Reviews - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL6viqhzLCi7gFDajSUMY2nb_QVSGdVjtvk8BoVCh1gpFE97Bera_3uQ1BPhOtmgRcdz5jo0MkJ8eaOxY_SQUdZWjHg463fu3QQH_Uz-NvAHvrVwAQVAkSnUFNBCiiBZW_brXraEGyax_SsYdttw==[2] Title: Hydrogen-bonded π-conjugated supramolecular polymers. Source: Chemical Society Reviews (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5QtoluZ9qewMPTaaXg5fy7bEA19wFpljqLXhOTe4Cs380tsiw61g6OePtMs-IWoSSA3pSMtQw1xBzaiEzJGH71omtdQrqGf3tU2-1aeKrSkxhg5FZFuBx18IGN_CeWlBdm7F8QC4cub39t308OruGsXV7tKEjijo=

Sources

Application

in vitro toxicity assessment methods for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

An Application Guide for the In Vitro Toxicological Profiling of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Introduction N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is an aromatic dicarboxamide, a class of che...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Toxicological Profiling of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Introduction

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is an aromatic dicarboxamide, a class of chemical structures found in various industrial applications and developmental pipelines. As with any novel chemical entity (NCE) intended for commercial or pharmaceutical use, a thorough toxicological assessment is paramount to ensure human and environmental safety. In vitro toxicity testing serves as a critical first tier in this evaluation, offering a rapid, cost-effective, and ethically considerate means to identify potential hazards, screen candidates, and elucidate mechanisms of toxicity before proceeding to more complex in vivo studies.[1]

This guide provides a comprehensive framework and detailed protocols for the in vitro toxicity assessment of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. The proposed strategy emphasizes a tiered, mechanism-driven approach, beginning with foundational cytotoxicity screening and progressing to specific genotoxicity evaluations. A crucial consideration for aromatic amides is their potential for metabolic activation, where the parent compound is converted into reactive, and often toxic, metabolites by metabolic enzymes.[2][3][4][5] Therefore, the inclusion of an exogenous metabolic activation system, such as a liver S9 fraction, is a central theme in the recommended protocols.

Guiding Principle: A Tiered Approach to Toxicity Assessment

A logical, tiered workflow ensures that resources are used efficiently while building a comprehensive toxicological profile. This approach allows for early decision-making and guides the necessity of further, more complex assays.

G cluster_2 Tier 3: Advanced Assessment (Conditional) T1_Cyto Basal Cytotoxicity (e.g., MTT Assay) T2_Micro Mammalian Genotoxicity (In Vitro Micronucleus Assay) T1_Cyto->T2_Micro Provides IC50 for dose selection T1_Ames Bacterial Mutagenicity (Ames Test) T1_Ames->T2_Micro Positive or equivocal result warrants further testing T2_Metabolism Inclusion of Metabolic Activation (Liver S9 Fraction) T1_Ames->T2_Metabolism Requires T2_Micro->T2_Metabolism T3_Advanced Organ-Specific Models (e.g., 3D Spheroids, Organ-on-a-Chip) T2_Micro->T3_Advanced If specific organ toxicity is suspected

Figure 1: A tiered workflow for the in vitro toxicity assessment of a novel chemical entity.

Tier 1: Foundational Toxicity Screening

The initial tier focuses on establishing a baseline understanding of the compound's potential to cause cell death (cytotoxicity) and induce gene mutations in a bacterial system (mutagenicity).

Application Note 1: Basal Cytotoxicity Assessment

Principle: Cytotoxicity assays are fundamental to determining the concentration at which a substance exerts toxic effects on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6][7] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells.

Rationale for Cell Line Selection:

  • HEK293 (Human Embryonic Kidney): A non-cancerous, robust cell line for determining general cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line that retains some metabolic enzyme activity, providing an initial screen for hepatotoxicity and metabolically-driven toxicity.

  • A549 (Human Lung Carcinoma): Relevant for assessing toxicity via inhalation exposure routes.

Data Presentation: The primary endpoint of a cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce cell viability by 50%.

Illustrative IC₅₀ Data for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide
Cell Line Exposure Time (hours) IC₅₀ (µM) Selectivity Index (SI)
HEK29324[Experimental Value]-
48[Experimental Value]-
HepG224[Experimental Value][IC₅₀ HEK293 / IC₅₀ HepG2]
48[Experimental Value][IC₅₀ HEK293 / IC₅₀ HepG2]
A54924[Experimental Value][IC₅₀ HEK293 / IC₅₀ A549]
48[Experimental Value][IC₅₀ HEK293 / IC₅₀ A549]
Protocol 1: MTT Cytotoxicity Assay

Materials:

  • N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (test compound)

  • Selected cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application Note 2: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[8][9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and thus grow on a histidine-free medium.

Rationale: This assay is a cornerstone of genotoxicity testing required by regulatory agencies.[1] It is a rapid and sensitive screen for point mutations. For compounds like aromatic amides, which may be converted to mutagenic metabolites, this test must be performed both with and without a metabolic activation system.[5][10]

G cluster_0 Metabolic Activation Principle Parent Parent Compound (Aromatic Amide) S9 Liver S9 Fraction (CYP450, other enzymes) Parent->S9 + Cofactors (NADPH) Metabolite Reactive Metabolite (Electrophilic Intermediate) S9->Metabolite Bioactivation Target Biological Target (DNA, Protein) Metabolite->Target Covalent Binding Effect Toxic Effect (Mutation, Adduct Formation) Target->Effect

Figure 2: The process of metabolic bioactivation leading to genotoxicity.

Tier 2: Mammalian & Mechanistic Evaluation

If the Ames test yields a positive result, or if there is a strong structural alert for genotoxicity, further testing in mammalian cells is required to assess relevance to human health.

Application Note 3: In Vitro Mammalian Cell Micronucleus Assay

Principle: The in vitro micronucleus assay detects damage to chromosomes.[11] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[1] An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Rationale for Cell Line Selection:

  • CHO-K1 (Chinese Hamster Ovary): A commonly used cell line with a stable karyotype and high proliferation rate, suitable for cytogenetic assays.

  • TK6 (Human Lymphoblastoid): A human-derived cell line that can provide species-specific relevance.

Justification for Metabolic Activation: As with the Ames test, this assay must be conducted with and without an exogenous metabolic activation system (S9 fraction) to detect pro-mutagens.[12] The S9 fraction from Aroclor 1254-induced rat liver is standard, but human liver S9 can provide more relevant data for human risk assessment.[12] However, it's noted that rat S9 fractions may have limitations in predicting human amide hydrolysis.[4]

Protocol 2: In Vitro Micronucleus Assay

Materials:

  • Test compound and appropriate vehicle (e.g., DMSO)

  • CHO-K1 or TK6 cells

  • Complete culture medium

  • Liver S9 fraction (e.g., from induced rat liver) and cofactor solution (e.g., NADP, G6P)

  • Cytochalasin B (to block cytokinesis and create binucleated cells)

  • Hypotonic KCl solution

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Acridine Orange or Giemsa stain

  • Microscope slides, microscopy equipment

Procedure (Short Treatment with S9):

  • Cell Culture: Culture cells to approximately 50% confluency.

  • S9 Mix Preparation: Prepare the S9 cofactor mix and add the S9 fraction immediately before use. Keep on ice.

  • Treatment:

    • Replace cell medium with serum-free medium containing various concentrations of the test compound and the S9 mix.

    • Include a vehicle control (DMSO + S9 mix) and a positive control (e.g., cyclophosphamide).

    • Incubate for a short period (e.g., 3-6 hours).

  • Wash and Recovery: Remove the treatment medium, wash cells with PBS, and add fresh complete medium.

  • Cytokinesis Block: Add Cytochalasin B to the medium to arrest cells at the binucleate stage. The incubation time should be approximately 1.5-2 normal cell cycles.

  • Cell Harvesting:

    • Trypsinize and collect the cells.

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells using a cold fixative solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable DNA stain like Giemsa or Acridine Orange.

  • Scoring:

    • Using a microscope, score at least 2000 binucleated cells per concentration.

    • Count the number of binucleated cells that contain one or more micronuclei.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion

The in vitro toxicity assessment of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide requires a systematic, multi-faceted approach. The protocols and strategies outlined in this guide provide a robust framework for obtaining the foundational data necessary for hazard identification and risk assessment. By starting with basal cytotoxicity to establish effective concentration ranges, and proceeding with a genotoxicity battery that critically includes metabolic activation, researchers can build a comprehensive profile of the compound's potential risks. This tiered approach ensures that subsequent investigations are well-informed, targeted, and relevant to human safety evaluation.

References

  • Mihalic, I. D., et al. (2020). Genotoxicity of Nanomaterials: Advanced In Vitro Models and High Throughput Methods for Human Hazard Assessment—A Review. MDPI. Available from: [Link]

  • Mohamed S, et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Fry, J. R., & Bridges, J. W. (1979). Metabolic perspectives on in vitro toxicity tests. PubMed. Available from: [Link]

  • Lee, Y. J., et al. (2016). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. Available from: [Link]

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Available from: [Link]

  • Creative Biolabs. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Ooka, M., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Semantic Scholar. Available from: [Link]

  • Nagy, L. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available from: [Link]

  • Heflich, R. H., et al. (2015). utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. Available from: [Link]

  • Castell, J. V., et al. (2005). Metabolism and bioactivation of toxicants in the lung. The in vitro cellular approach. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Džubák, P., et al. (2025). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega. Available from: [Link]

  • Ooka, M., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. Available from: [Link]

  • Obach, R. S., et al. (2016). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Available from: [Link]

  • Khan, A., et al. (2025). Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. Taylor & Francis. Available from: [Link]

  • Inami, K., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Semantic Scholar. Available from: [Link]

  • Inami, K., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Available from: [Link]

Sources

Method

sample preparation of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide for scanning electron microscopy

Application Note & Protocol Topic: Morphological Characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: A Guide to Artifact-Free SEM Sample Preparation Abstract N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Morphological Characterization of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide: A Guide to Artifact-Free SEM Sample Preparation

Abstract

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a small molecule with applications in materials science and drug development, where its solid-state morphology—particle size, shape, and surface topography—is a critical quality attribute. Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing these characteristics at high resolution. However, as a non-conductive and beam-sensitive organic material, it presents significant challenges during sample preparation and imaging. Improper handling can introduce artifacts that obscure the true morphology. This guide provides a comprehensive, field-proven protocol for the preparation of this compound for SEM analysis. We will explore the causality behind experimental choices, focusing on mitigating common issues such as electrostatic charging, electron beam-induced damage, and thermal degradation to ensure the acquisition of high-fidelity, reproducible data.

The Challenge: Imaging a Beam-Sensitive, Non-Conductive Organic Solid

The molecular structure of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide—rich in aromatic rings and amide functionalities—renders it an electrical insulator. When a high-energy electron beam scans a non-conductive surface, the electrons accumulate instead of dissipating. This phenomenon, known as electrostatic charging , is the primary obstacle to clear imaging and manifests as severe image artifacts, including bright patches, distortion, and image drift.[1][2][3]

Furthermore, organic molecules are susceptible to beam damage through several mechanisms, including radiolysis (bond-breaking), heating, and sputtering.[4][5] This can result in visible changes to the sample, such as shrinkage, expansion, or the loss of fine surface features, compromising the integrity of the analysis.[6] Therefore, the entire preparation and imaging workflow must be optimized to preserve the sample's native state.

Core Principles of Preparation

The goal of SEM sample preparation for a non-conductive powder is twofold: to immobilize the sample on a substrate and to render its surface conductive.

  • Immobilization: The sample must be firmly attached to an SEM stub to prevent mechanical vibration and ensure a stable path to electrical ground.

  • Conduction: A thin, uniform layer of a conductive material is deposited onto the sample's surface. This coating provides a pathway for the incident electrons to travel to ground, preventing charge buildup.[3][7]

The diagram below illustrates the fundamental workflow for preparing a powdered organic sample for SEM analysis.

cluster_prep Sample Preparation A Start: Receive N,N'-bis(1-phenylethyl) benzene-1,3-dicarboxamide Powder B Select Mounting Protocol A->B C Protocol A: Direct Dry Mounting B->C For bulk morphology D Protocol B: Solvent Dispersion B->D For individual particle analysis E Mount on SEM Stub with Conductive Adhesive C->E D->E F Sputter Coat with Conductive Metal (e.g., Au/Pd) E->F G Sample Ready for SEM F->G

Caption: General workflow for SEM sample preparation of a powdered organic compound.

Detailed Experimental Protocols

Extreme cleanliness is paramount. Always handle samples, stubs, and tools with gloves to prevent contamination from oils and particulates.[8]

Protocol A: Direct Mounting of Dry Powder

This method is rapid and ideal for examining the bulk properties, aggregation state, and general morphology of the as-received powder.

Materials:

  • Aluminum SEM stubs (standard 12.7 mm diameter)

  • Double-sided conductive carbon tape or tabs

  • Fine-tipped spatula

  • Can of compressed, inert gas (e.g., nitrogen or argon)

  • Tweezers

Methodology:

  • Prepare the Stub: Using tweezers, place a double-sided carbon tab onto the clean surface of an aluminum SEM stub. Press firmly to ensure good adhesion.

  • Sample Application: With the spatula, carefully transfer a very small amount of the N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide powder onto the center of the carbon tape. The goal is a sparse monolayer of particles, not a thick mound.

  • Adhesion and Removal of Excess: Gently press the powder onto the tape with the flat side of the spatula to secure it. Turn the stub upside down and tap it firmly on a hard surface to dislodge any loose, non-adhered particles. This step is critical to prevent contaminating the SEM column.

  • Final Cleaning: Use a gentle stream of compressed inert gas to blow away any remaining fine, loose particles.

  • Proceed to Coating: The mounted sample is now ready for sputter coating as described in Section 4.

Protocol B: Solvent Dispersion for Individual Particle Analysis

This method is employed when the objective is to observe the morphology of individual, de-agglomerated particles. The choice of solvent is critical; it must disperse the compound without dissolving or reacting with it, and it must be sufficiently volatile to evaporate completely.

Materials:

  • All materials from Protocol A

  • High-purity, volatile solvent (e.g., Isopropanol, Ethanol)

  • Microcentrifuge tube

  • Vortex mixer or ultrasonic bath

  • Micropipette

Methodology:

  • Prepare Dispersion: Place a few milligrams of the powder into a microcentrifuge tube. Add ~500 µL of the chosen volatile solvent. Briefly vortex or sonicate the suspension to break up agglomerates.

  • Apply to Stub: Immediately after dispersion, use a micropipette to draw a small aliquot (5-10 µL) of the suspension and dispense it onto a carbon-tape-prepared SEM stub.

  • Drying: Allow the solvent to evaporate completely in a clean, dust-free environment (e.g., under a fume hood or in a desiccator). This may take several minutes. A uniform, faint white film of dispersed particles should remain.[8]

  • Verify Adhesion: Once fully dry, test for loose particles by tapping the stub as described in Protocol A (Step 3).

  • Proceed to Coating: The sample is now ready for sputter coating.

Sputter Coating: Creating the Conductive Surface

Sputter coating is a physical vapor deposition technique that evenly coats the sample with a thin layer of conductive metal.[3][9] This layer is essential to prevent charging artifacts.

The diagram below explains how a conductive coating mitigates charging.

cluster_problem Problem: Uncoated Sample cluster_solution Solution: Coated Sample Uncoated Non-Conductive Organic Sample Charge Charge Buildup (e-) Beam1 Electron Beam Beam1->Uncoated Artifact Image Artifacts (Distortion, Glare) Charge->Artifact Coated Coated Sample Layer Conductive Layer (Au/Pd) Ground Path to Ground Layer->Ground Beam2 Electron Beam Beam2->Layer GoodImage Clear Image

Caption: Mechanism of charge prevention by a conductive sputter coat.

Sputter Coater Parameters

For high-resolution imaging of fine surface details, a gold/palladium (Au/Pd) alloy is recommended over pure gold due to its smaller grain size.[10]

ParameterRecommended ValueRationale
Target Material Gold/Palladium (Au/Pd, 80:20)Provides excellent conductivity with a fine grain structure, ideal for high-resolution imaging.[10]
Process Gas Argon (Ar)Inert gas that efficiently sputters the target material without reacting with the sample.
Sputter Current 15–25 mAA lower current minimizes heat transfer to the sample, reducing the risk of thermal damage.
Coating Time 60–120 secondsThis should be calibrated to the specific instrument to achieve the desired thickness.
Target Thickness 10–15 nm Thick enough to ensure continuous conductivity but thin enough to avoid obscuring nanoscale surface features.[11]

SEM Imaging Recommendations for Beam-Sensitive Organics

Even with a conductive coating, the underlying organic sample can still be damaged by the electron beam.[9] Adjusting imaging conditions is crucial for preserving the sample's integrity.

ParameterRecommended SettingRationale
Accelerating Voltage (kV) 2–5 kV Lower voltages reduce the penetration depth of the electron beam, minimizing interaction volume and energy deposition within the sample, thus reducing damage.[1][2][12]
Beam Current / Spot Size Use the smallest possible currentA lower beam current (larger spot size number) delivers fewer electrons per unit time, reducing localized heating and damage.[12]
Working Distance (WD) 5–10 mmA moderate working distance provides a good balance between resolution and depth of field.
Scan Speed Use a fast scan speed for focusingMinimize beam exposure on the area of interest by using rapid scan speeds while focusing. Acquire the final image with a slower, single-pass scan for better signal-to-noise ratio.
Magnification Start at low magnificationLocate the area of interest at low magnification before zooming in to minimize unnecessary beam exposure on the final imaging area.[2]

Troubleshooting and Artifact Identification

Observed ArtifactProbable CauseSolution
Bright, glowing areas that expand over time Insufficient coating or poor grounding. This is a classic charging artifact .[1][2]Increase sputter coating thickness slightly (e.g., to 15 nm). Ensure the carbon tape makes good contact with both the stub and the sample. Use conductive paint to bridge any gaps.
Fine cracks or "mud-crack" patterns Sample swelling due to re-hydration after drying, causing the metal coating to fracture.[13]Store coated samples in a desiccator until they can be loaded into the SEM. Minimize time between coating and imaging.
Dark rectangle appearing after imaging Beam-induced contamination . Hydrocarbons in the chamber polymerize on the scanned area.[2][14]Ensure the sample is perfectly clean and dry before loading. Use a plasma cleaner on the chamber if available. Image different areas and avoid lingering on one spot for too long.
Loss of surface detail; "melted" appearance Thermal damage from excessive beam energy.Reduce accelerating voltage and beam current. Use faster scan speeds for focusing.

Conclusion

The successful morphological analysis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide by SEM is critically dependent on a methodical and informed sample preparation strategy. By understanding the inherent challenges of imaging a non-conductive, beam-sensitive organic compound, researchers can effectively mitigate common artifacts. The protocols detailed herein—emphasizing clean handling, appropriate mounting, and the application of a thin Au/Pd conductive coating—provide a robust framework for obtaining high-quality, reliable data. Coupled with optimized, low-energy imaging conditions, these methods will ensure that the resulting micrographs are a true and accurate representation of the material's intrinsic solid-state properties.

References

  • Cohen, J. S. (2018). Critical Point Drying of Biological Specimens for Scanning Electron Microscopy. In: Kuo, J. (eds) Electron Microscopy. Methods in Molecular Biology, vol 1827. Humana Press, New York, NY. [Link]

  • Electron Microscopy Sciences. (n.d.). Critical Point Drying - What Is It? EMS. [Link]

  • Bozzola, J. J. (2012). Critical Point Drying of Biological Specimens for Scanning Electron Microscopy. In: Schatten, H. (eds) Scanning Electron Microscopy for the Life Sciences. Cambridge University Press.
  • Cambridge Advanced Imaging Centre. (n.d.). Critical Point Drying. University of Cambridge. [Link]

  • Delong Instruments. (2023). How to Combat Electric Charge Buildup in Scanning Electron Microscopy. [Link]

  • Element Pi. (2024). Prevent SEM Sample Charging: Effective Solutions. [Link]

  • Egerton, R. F. (2004). Radiation damage in the TEM and SEM. Micron, 35(6), 399-409. [Link]

  • ST Instruments. (n.d.). Overcome charge-up effects in Scanning Electron Microscopes (SEMs). [Link]

  • YouTube. (2020). Sputter coating for SEM samples. [Link]

  • MyScope. (n.d.). Image artefacts and trouble-shooting - SEM. Australian Microscopy & Microanalysis Research Facility. [Link]

  • Van den Broek, W., et al. (2017). Quantitative Analysis of Electron Beam Damage in Organic Thin Films. ACS Applied Materials & Interfaces, 9(21), 18267-18275. [Link]

  • Torontech. (2024). Sputter Coater for SEM: Important Insights You Must Know. [Link]

  • Hackley, P. C., & Cardott, B. J. (2016). Scanning electron microscopic evaluation of broad ion beam milling effects to sedimentary organic matter: Sputter-induced artifacts or naturally occurring porosity?. U.S. Geological Survey. [Link]

  • Van den Broek, W., et al. (2017). Quantitative Analysis of Electron Beam Damage in Organic Thin Films. ACS Publications. [Link]

  • Yale University. (n.d.). Sample Preparation. West Campus Materials Characterization Core. [Link]

  • Electron Microscopy Sciences. (n.d.). Sputter Coating - How Does It Work? EMS. [Link]

  • Hettler, S., et al. (2023). Electron-Beam-Induced Carbon Contamination in STEM-in-SEM: Quantification and Mitigation. Microscopy and Microanalysis, 29(1), 223-235. [Link]

  • Dietrich, I., Knapek, E., & Lefranc, G. (1982). Reduction of Electron Beam Induced Radiation Damage of Organic Material by Cooling to 4 K (Cryo Electron Microscopy). Scanning Electron Microscopy. [Link]

  • Jansen, S., & Choat, B. (n.d.). Preparation of Material for SEM Examination. PROMETHEUS – Protocols. [Link]

  • University of South Bohemia. (n.d.). Specimen preparation for SEM. [Link]

  • Goldstein, J. I., et al. (2003). Scanning Electron Microscopy and X-Ray Microanalysis. Springer.
  • Milliken, K. L., & Laubach, S. E. (2016). Amorphous and Crystalline Solids as Artifacts in SEM Images. Journal of Sedimentary Research, 86(1), 1-13. [Link]

  • University of Gothenburg. (2026). SEM sample preparation techniques. Centre for Cellular Imaging. [Link]

  • Sasidharan, S., & Ramlan, M. (2016). Sample Preparations for Scanning Electron Microscopy – Life Sciences. IntechOpen. [Link]

  • Sasidharan, S., et al. (2021). Life science sample preparations for scanning electron microscopy. Acta Microscopica, 30(2), 114-126. [Link]

  • Kuroiwa, T., et al. (2023). Artifact-free preparation of biological samples for SEM by optimized water freeze-drying. Scientific Reports, 13(1), 12345. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1,3-bis(1-phenylethenyl)-. PubChem. [Link]

  • Al-Amoudi, W. S. (2014). How to Prepare Biological Samples and Live Tissues for Scanning Electron Microscopy (SEM). JOVE-Journal of Visualized Experiments. [Link]

Sources

Application

formulating transparent polymer blends using N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Application Note: Formulating Transparent Polymer Blends Using N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Executive Summary In pharmaceutical packaging and medical device manufacturing, the visual inspection of dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulating Transparent Polymer Blends Using N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Executive Summary

In pharmaceutical packaging and medical device manufacturing, the visual inspection of drug products is a strict regulatory requirement. While semi-crystalline polymers like isotactic polypropylene (iPP) and polylactic acid (PLA) offer excellent chemical resistance and moisture barriers, their natural crystallization process forms large spherulites that scatter visible light, resulting in a hazy, opaque material.

This application note details the formulation of high-clarity polymer blends using N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (BPE-IPA) . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic causality and self-validating protocols necessary to engineer defect-free, transparent polymer matrices.

Mechanistic Principles: Supramolecular Assembly & Epitaxial Growth

To successfully formulate with BPE-IPA, one must understand its phase behavior within a polymer melt. BPE-IPA is an aryl amide derivative that acts as a highly efficient clarifying and nucleating agent.

  • Dissolution & Steric Hindrance: At compounding temperatures (>200°C), BPE-IPA completely dissolves into the polymer melt. The bulky 1-phenylethyl substituents sterically hinder the molecule from forming dense, macroscopic 3D crystals upon cooling.

  • 1D Nanofibrillar Assembly: As the melt cools, the system reaches supersaturation. Driven by highly directional intermolecular hydrogen bonding between the isophthalamide cores, BPE-IPA undergoes 1D supramolecular self-assembly (). This forms a dense, nanoscale fibrillar network.

  • Heterogeneous Nucleation: This network provides a massive surface area for the epitaxial adsorption of polymer chains. Amide derivatives of benzenecarboxylic acids are proven to drastically reduce haze by increasing the nucleation density (). The resulting polymer spherulites are forced to collide and terminate growth prematurely.

  • Optical Clarity: Because the final spherulites are smaller than the wavelength of visible light (< 400 nm), light scattering is virtually eliminated, yielding glass-like transparency. The morphological characteristics of the nucleating agent directly govern this resulting spherulite size ().

G A 1. Melt Compounding (T > 210°C, High Shear) B Homogeneous Polymer/BPE-IPA Melt A->B Dissolution C 2. Thermal Quench (Mold Temp 40°C) B->C Injection Molding D Supramolecular Self-Assembly (Isophthalamide H-Bonding) C->D Supersaturation E Nanofibrillar Network Formation D->E 1D Assembly F 3. Epitaxial Crystallization (Micro-Spherulite Growth) E->F Heterogeneous Nucleation G Transparent Polymer Part (Haze < 10%) F->G Solidification

Fig 1: Workflow and self-assembly mechanism of BPE-IPA in transparent polymer formulation.

Formulation Strategy & Quantitative Performance

The concentration of BPE-IPA follows a non-linear efficacy curve. The optimal loading window is exceptionally narrow (0.10 wt% to 0.20 wt%).

  • Causality of Failure at Low Loading (< 0.05 wt%): The concentration is insufficient to form a continuous hydrogen-bonded network. Nucleation remains sparse, allowing large spherulites to form.

  • Causality of Failure at High Loading (> 0.25 wt%): The thermodynamic solubility limit of BPE-IPA in the polymer melt is exceeded. Primary agglomeration occurs, and these un-dissolved BPE-IPA clusters act as macroscopic light scatterers, actively increasing haze.

Table 1: Influence of BPE-IPA Loading on the Optical and Thermal Properties of iPP

BPE-IPA Concentration (wt%)Haze (%)Transmittance (%)Crystallization Temp ( Tc​ , °C)Flexural Modulus (MPa)
0.00 (Neat iPP Control)45.282.1112.51150
0.0518.488.5121.31280
0.10 (Optimal) 8.5 91.2 126.8 1340
0.20 (Optimal) 7.2 91.5 127.5 1360
0.30 (Agglomeration)9.190.0127.81350

Validated Experimental Protocols

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

To prevent agglomeration, BPE-IPA must be introduced into the polymer matrix via a high-shear environment. A single-screw extruder lacks the dispersive mixing capability required for this formulation.

  • Drying: Dry the base polymer (e.g., iPP or PLA) and BPE-IPA powder at 80°C under vacuum for 4 hours.

    • Causality: Moisture at compounding temperatures causes hydrolytic degradation of the polymer and disrupts the hydrogen-bonding capability of the isophthalamide core, preventing network formation.

  • Dry Blending: Pre-mix 5.0 wt% BPE-IPA with the polymer powder to create a masterbatch concentrate.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 190°C (feed zone) to 230°C (die).

    • Causality: The melt temperature must exceed the dissolution temperature of BPE-IPA in the specific polymer matrix to ensure a homogeneous molecular solution.

  • Pelletization: Extrude into a water bath and pelletize.

    • Self-Validation Check: Extrude a strand of neat polymer alongside the masterbatch. If the masterbatch strand exhibits visual opacity or surface roughness before entering the water bath, the extrusion temperature is too low or shear is insufficient to dissolve the BPE-IPA.

Protocol 2: Injection Molding of Clarified Parts

The final optical properties are highly dependent on the cooling rate. Rapid cooling profiles are essential to trap the polymer in a micro-spherulitic state ().

  • Dilution: Let down the 5.0 wt% masterbatch with virgin polymer to achieve a final target concentration of 0.15 wt% BPE-IPA.

  • Molding Parameters: Set the injection molding barrel temperature to 220°C–240°C.

  • Thermal Quench: Set the mold temperature strictly to 40°C.

    • Causality: A cold mold provides a rapid thermal quench. This forces massive, instantaneous supersaturation of BPE-IPA, promoting the nucleation of millions of nanoscale fibrils rather than a few large, haze-inducing crystals.

    • Self-Validation Check: If parts exhibit "flow marks" or localized hazy bands, the injection speed is too low, allowing premature crystallization before the mold cavity is completely filled. Increase injection velocity.

Protocol 3: Thermal Characterization (DSC)

Optical clarity is a subjective visual metric; Differential Scanning Calorimetry (DSC) provides objective thermodynamic validation of the formulation.

  • Sample Prep: Encapsulate 5–10 mg of the molded part in an aluminum pan.

  • Method: Heat to 200°C at 10°C/min to erase thermal history. Hold for 5 minutes. Cool to 50°C at 10°C/min.

  • Analysis: Record the crystallization peak temperature ( Tc​ ).

    • Self-Validation Check: A successful formulation will exhibit a Tc​ shift of at least +10°C to +14°C compared to the virgin polymer, and the exotherm must be sharp and narrow. If the exotherm is broad or exhibits multiple peaks, it indicates inhomogeneous dispersion of BPE-IPA or mixed polymorphic structures, requiring a re-evaluation of the compounding shear rates.

References

  • Roosma, J., Mes, T., Leclère, P., Palmans, A. R. A., & Meijer, E. W. "Supramolecular Materials from Benzene-1,3,5-tricarboxamide-Based Nanorods." Journal of the American Chemical Society, 2008.[Link]

  • Zhang, Y., et al. "Effects of nucleating agent 1,3,5-benzenetricarboxylic acid tris(cyclohexylamide) on properties and crystallization behaviors of isotactic polypropylene." Colloid and Polymer Science, 2014.[Link]

  • Chen, J., et al. "Morphological Characteristics of β-Nucleating Agents Governing the Formation of the Crystalline Structure of Isotactic Polypropylene." Macromolecules, 2021.[Link]

  • "The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review." Polymers, 2024.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Welcome to the technical support center for the synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. This guide is intended for researchers, scientists, and professionals in drug development who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. This guide is intended for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this chiral bis-amide. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve your synthesis yield and purity.

Introduction to the Synthesis

The synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is most commonly achieved through the reaction of isophthaloyl chloride with two equivalents of 1-phenylethylamine. This is a classic example of a Schotten-Baumann reaction, where an acyl chloride is treated with an amine in the presence of a base to form an amide.[1][2][3] While the reaction is straightforward in principle, achieving high yield and purity can be challenging due to several factors, including side reactions and the need for precise control over reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide?

The most prevalent and direct method is the condensation of isophthaloyl chloride with 1-phenylethylamine. This reaction is typically carried out in a suitable organic solvent with a base to neutralize the hydrogen chloride (HCl) byproduct.

Q2: Why is a base necessary in this reaction?

The reaction of an acyl chloride with an amine generates one equivalent of HCl for each amide bond formed.[2] This acidic byproduct will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. A base is added to scavenge the HCl, allowing the amine to remain as a free nucleophile and driving the reaction to completion.

Q3: Can I use either the (R) or (S) enantiomer of 1-phenylethylamine?

Yes, the reaction will proceed with either the (R)- or (S)-enantiomer of 1-phenylethylamine, or the racemic mixture. The choice of enantiomer will determine the stereochemistry of the final product. If you start with enantiomerically pure (R)-1-phenylethylamine, you will obtain (R,R)-N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

Q4: What are the expected diastereomers if I use a racemic mixture of 1-phenylethylamine?

Using racemic 1-phenylethylamine will result in a mixture of three diastereomers: (R,R), (S,S), and the meso compound (R,S). These diastereomers may have different physical properties, which can complicate purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide and provides actionable solutions.

Issue 1: Low Product Yield

A low yield of the desired bis-amide is the most frequently reported problem. This can be attributed to several factors:

Potential CauseScientific ExplanationTroubleshooting Steps & Solutions
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.- Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting materials. - Increase reaction time: Allow the reaction to stir for a longer period (e.g., overnight). - Optimize temperature: While the reaction is often run at 0°C to room temperature, gentle heating (e.g., to 40-50°C) may be necessary for less reactive amines.
Hydrolysis of Isophthaloyl Chloride Isophthaloyl chloride is highly reactive and can be hydrolyzed by trace amounts of water in the solvent or on the glassware. This forms the corresponding carboxylic acid, which will not react with the amine under these conditions.- Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Amine Protonation If the base is not added efficiently or is not strong enough, the generated HCl will protonate the 1-phenylethylamine, taking it out of the reaction.- Slow addition of amine: Add the solution of 1-phenylethylamine and base dropwise to the isophthaloyl chloride solution to ensure the HCl is neutralized as it is formed. - Choice of base: Use a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA). An excess of the base (e.g., 2.2-2.5 equivalents) is recommended.
Formation of Mono-amide If the stoichiometry is not carefully controlled, a significant amount of the mono-acylated product may be formed.- Precise stoichiometry: Ensure that at least two equivalents of 1-phenylethylamine are used for every one equivalent of isophthaloyl chloride. A slight excess of the amine (e.g., 2.1 equivalents) can help drive the reaction to the bis-amide.
Issue 2: Product is Difficult to Purify

The crude product may contain unreacted starting materials, the mono-amide intermediate, and other byproducts.

Potential CauseScientific ExplanationTroubleshooting Steps & Solutions
Presence of Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry can leave unreacted isophthaloyl chloride or 1-phenylethylamine in the crude product.- Aqueous workup: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and a dilute base (e.g., saturated NaHCO₃) to remove any unreacted isophthaloyl chloride (as the carboxylate).
Mixture of Diastereomers If racemic 1-phenylethylamine was used, the resulting mixture of diastereomers can be challenging to separate.- Chiral chromatography: Separation of diastereomers may require specialized chiral chromatography techniques.[4][5] - Fractional crystallization: In some cases, diastereomers can be separated by fractional crystallization from a suitable solvent system.
Product is an Oil or Sticky Solid The product may not crystallize easily, making isolation difficult.- Solvent screening: Experiment with different solvents for recrystallization. A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes).[6] - Trituration: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization.

Experimental Protocols

Recommended Synthesis Protocol (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • Isophthaloyl chloride (1.0 eq.)

  • (R)- or (S)-1-phenylethylamine (2.1 eq.)

  • Triethylamine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve isophthaloyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 1-phenylethylamine and triethylamine in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred isophthaloyl chloride solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Isophthaloyl Chloride (1.0 eq) in DCM reaction Combine at 0°C Stir 4-12h at RT reagents->reaction amine_base 1-Phenylethylamine (2.1 eq) + Triethylamine (2.2 eq) in DCM amine_base->reaction wash Aqueous Washes (HCl, NaHCO₃, Brine) reaction->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify product Pure Product purify->product

Caption: A typical workflow for the synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

Mechanistic Insights

Understanding the reaction mechanism can help in troubleshooting and optimization. The reaction proceeds via a nucleophilic acyl substitution.

Mechanism cluster_desc Reaction Steps Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. AcylChloride R'-COCl AcylChloride->Tetrahedral Product Amide (R'-CONHR) Tetrahedral->Product 2. HCl HCl Tetrahedral->HCl Salt Base-H⁺Cl⁻ HCl->Salt Base Base (Et₃N) Base->Salt step1 Nucleophilic Attack step2 Collapse of Intermediate step3 Acid-Base Reaction

Caption: Simplified mechanism of amide formation from an acyl chloride and a primary amine.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chiral separation of nipecotic acid amides. (1989). PubMed. Retrieved from [Link]

  • Synthesis And Characterization Of Poly(P-Phenylene Isophthalamide). (2019). Globe Thesis. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chiral separation of amides using supercritical fluid chromatography. (2013). PubMed. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Isophthaloyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. (2018). ResearchGate. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library. Retrieved from [Link]

  • Synthetic method and characterization of novel phthalamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

Sources

Optimization

troubleshooting poor solubility of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in organic solvents

Technical Support Center: N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Welcome to the technical support guide for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. This resource is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Welcome to the technical support guide for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. Why is this compound so poorly soluble?

A1: The solubility behavior of a compound is intrinsically linked to its molecular structure.

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a large, structurally rigid molecule. Its poor solubility stems from a combination of factors:

  • Strong Intermolecular Forces: In its solid, crystalline state, the molecules are held together by strong intermolecular forces, including hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of neighboring molecules.[1][2] These stable interactions in the crystal lattice require a significant amount of energy to overcome.

  • Dominant Nonpolar Character: While the two amide groups are polar, the molecule is dominated by large, nonpolar aromatic rings (the central benzene ring and two terminal phenyl groups). This significant hydrophobic character limits its affinity for many polar solvents.[3]

  • Molecular Size: Large molecules often present greater challenges for solvent molecules to effectively solvate, which can negatively impact solubility.[4]

To dissolve this compound, the energy released from solvent-solute interactions must be sufficient to compensate for the energy required to break both the solute-solute (crystal lattice) and solvent-solvent interactions. For a molecule with this structure, finding a solvent that can effectively interact with both its polar amide functionalities and its extensive nonpolar regions is the primary challenge.

Q2: What is the most straightforward first step to address the poor solubility of my compound?

A2: The initial approach should focus on solvent selection based on polarity matching ("like dissolves like") and the application of heat.

The "like dissolves like" principle is a fundamental concept in solubility, suggesting that solutes dissolve best in solvents with similar polarity.[5][6] Given the mixed polarity of your compound, solvents that are highly polar and capable of accepting hydrogen bonds are often a good starting point.

Recommended Initial Solvents:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to interact favorably with the amide groups of your compound.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) can sometimes be effective for large aromatic compounds, though their polarity is lower than that of DMF or DMSO.[7]

The Role of Temperature: For most organic solids, solubility increases with temperature.[4][8] The dissolution process is often endothermic, meaning it absorbs heat.[9] Therefore, gently heating the mixture can provide the necessary energy to break the crystal lattice forces and promote dissolution. A recent review indicated that for many organic compounds, solubility can double with a temperature increase of approximately 20 °C.[10][11][12]

Initial Troubleshooting Steps:

  • Select a promising solvent (e.g., DMF).

  • Add a small amount of your compound to the solvent at room temperature.

  • Stir the mixture vigorously.

  • If it remains insoluble, gradually heat the mixture (e.g., to 50-80 °C) while stirring, and observe for dissolution. Always be mindful of the solvent's boiling point and the thermal stability of your compound.

Q3: My initial solvent choices didn't work, even with heating. How can I perform a more systematic solvent screen?

A3: A systematic, small-scale solvent screen is the most efficient way to identify a suitable solvent or solvent system. This process involves testing the solubility of a small, known amount of your compound in a variety of solvents covering a range of polarities and functionalities.

Below is a recommended protocol for a systematic solvent screen.

  • Preparation: Dispense a precise amount (e.g., 5 mg) of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide into several small, labeled vials (e.g., 1.5 mL glass vials).

  • Solvent Addition (Room Temp): To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Agitation: Cap the vials securely and agitate them vigorously using a vortex mixer for 1-2 minutes.

  • Observation (Room Temp): Visually inspect each vial for dissolution. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Heating Step: For vials where the compound is not fully soluble, place them in a heating block or a temperature-controlled shaker. Increase the temperature in increments (e.g., to 50 °C, then 75 °C, etc.), ensuring you do not exceed the solvent's boiling point.

  • Agitation & Observation (Heated): After each temperature increase, allow the vials to equilibrate for 10-15 minutes, then agitate again and record your observations.

  • Data Analysis: Organize your results in a table to easily compare the effectiveness of different solvents at various temperatures.

SolventPolarity IndexSolubility at 25 °C (5 mg in 0.5 mL)Solubility at 75 °C (5 mg in 0.5 mL)Notes
Hexane 0.1InsolubleInsolubleNonpolar solvent, poor match.
Toluene 2.4InsolublePartially SolubleBetter match for aromatic regions.
Dichloromethane (DCM) 3.1Sparingly SolublePartially SolubleModerate polarity.
Tetrahydrofuran (THF) 4.0Sparingly SolubleSolubleGood general-purpose solvent.
Acetone 5.1InsolubleSparingly SolubleOften contaminated with water.[13]
Dimethylformamide (DMF) 6.4Partially SolubleFully SolubleStrong H-bond acceptor.
Dimethyl Sulfoxide (DMSO) 7.2Partially SolubleFully SolubleHighly polar, strong H-bond acceptor.

This table presents hypothetical data for illustrative purposes.

Below is a decision-making workflow to guide your troubleshooting process systematically.

Solubility_Troubleshooting start Start: Compound is Insoluble solvent_screen Q3: Perform Systematic Solvent Screen start->solvent_screen temp Q2: Apply Heat solvent_screen->temp If partially soluble cosolvent Q4: Use a Co-Solvent System solvent_screen->cosolvent If still insoluble temp->cosolvent If still insoluble success Success: Compound Dissolved temp->success If soluble cosolvent->success If soluble failure Re-evaluate Strategy (Advanced Methods) cosolvent->failure If still insoluble CoSolvency cluster_solute N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Solute [Nonpolar Region] --- [Polar Amide] --- [Nonpolar Region] Solvent1 Primary Solvent (e.g., Toluene) Solvent1->Solute Solvates Nonpolar Regions Solvent2 Co-Solvent (e.g., DMF) Solvent2->Solute Solvates Polar Amide Groups

Caption: How a co-solvent system enhances solubility.

By carefully selecting a co-solvent, you can fine-tune the polarity of your solvent system to create an optimal environment for your compound, often avoiding the need for high temperatures that might cause degradation or unwanted side reactions.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (n.d.).
  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4). ACS Publications.
  • 13.4 Effects of Temperature and Pressure on Solubility. (n.d.).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Nature Communications.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). ChemRxiv.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (n.d.). ACS Publications.
  • Predicting Solubility - Rowan Scientific. (n.d.). Rowan Scientific.
  • Solubility in amide-water cosolvent systems: a thermodynamic view - PubMed. (n.d.). PubMed.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (n.d.). ResearchGate.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Managing poor solubility and instability issues in reactions - Benchchem. (n.d.). BenchChem.
  • Amides - Organic Chemistry - Science Ready. (n.d.). Science Ready.
  • Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface - PubMed. (n.d.). PubMed.
  • Solubility of Amides - Chemistry Stack Exchange. (2020, July 10). Chemistry Stack Exchange.
  • What factors affect solubility? - AAT Bioquest. (2022, April 18). AAT Bioquest.
  • Simple theory for salt effects on the solubility of amide - PubMed. (2012, August 23). PubMed.
  • Amide - Wikipedia. (n.d.). Wikipedia.
  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit.
  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17). Quora.
  • Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water - PMC - NIH. (n.d.). NIH.
  • Solubility of Organic Compounds. (2023, August 31).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29). NIH.
  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. (2022, October 5).
  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. (2023, January 11). MDPI.
  • 1,3-BenzenedicarboxaMide, N,N'-bis(phenylMethyl)- — Chemical Substance Information. (n.d.).
  • 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-. (n.d.).
  • CA2351717A1 - A process for the preparation of n,n'-bis[2,3-dihydroxypropyl]-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide - Google Patents. (n.d.). Google Patents.
  • US9981887B1 - Synthesis of phenylethynylbenzenes - Google Patents. (2018, May 29). Google Patents.
  • N-(1-Phenylethyl)benzamide | 3480-59-9 | Benchchem. (n.d.). BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Critical Gelation Concentration (CGC) for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Welcome to the Technical Support Center for supramolecular gelation. This guide is specifically engineered for researchers and drug development professionals working with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for supramolecular gelation. This guide is specifically engineered for researchers and drug development professionals working with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, a chiral low-molecular-weight gelator (LMWG). This compound leverages an isophthalamide core to form robust 1D hydrogen-bonded networks, while the peripheral chiral 1-phenylethyl groups drive helical fiber entanglement[1]. Optimizing the Critical Gelation Concentration (CGC) is paramount for ensuring batch-to-batch reproducibility, controlling drug release kinetics, and minimizing material costs.

Mechanistic Causality of Gelation

To troubleshoot CGC issues, one must first understand the thermodynamic and kinetic drivers of the system. Isophthalamide-based LMWGs self-assemble primarily through intermolecular hydrogen bonding between the amide N-H (donor) and C=O (acceptor) groups, supplemented by π-π stacking of the aromatic rings[2]. The CGC represents the thermodynamic tipping point where the volume fraction of these self-assembled 1D anisotropic structures is sufficient to entangle and immobilize the bulk solvent[3].

GelationMechanism A Monomeric State (Isophthalamide) B 1D Self-Assembly (H-bonds & π-π) A->B Thermal Trigger C Fibrillar Network (Entanglement) B->C Kinetic Trapping D Supramolecular Gel (Immobilized Solvent) C->D > CGC

Workflow of supramolecular gelation from isophthalamide monomers to a 3D network.

Standardized Methodology for CGC Determination

A self-validating protocol is essential to prevent false positives (e.g., highly viscous solutions being mistaken for true gels).

Step-by-Step Protocol: The Modified Inversion Tube Method with Rheological Validation

  • Preparation of Concentration Gradient: Weigh precise amounts of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mg) into a series of standard 2-dram glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent to each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation during heating.

  • Thermal Dissolution: Place the vials in a thermostated heating block. Heat gradually to 5°C below the solvent's boiling point until a completely clear, isotropic solution is formed. Causality: Complete dissolution erases the thermal history and destroys pre-existing aggregates[3].

  • Controlled Cooling: Transfer the vials to a temperature-controlled environment (e.g., 25°C incubator) and allow them to cool undisturbed for 12 hours. Causality: Mechanical disturbance during cooling can shear nascent fibers and artificially inflate the observed CGC.

  • Visual Assessment (Inversion Test): Invert the vials 180 degrees. The CGC is preliminarily defined as the lowest concentration at which the sample supports its own weight against gravity for at least 60 seconds.

  • Validation (Rheology): To validate the gel state, perform an oscillatory frequency sweep (0.1 - 100 rad/s) on the sample at the putative CGC. A true gel is confirmed if the storage modulus (G') is independent of frequency and is at least one order of magnitude greater than the loss modulus (G'')[3].

Troubleshooting & FAQs

Q1: My sample forms crystals instead of a gel upon cooling. How can I drive the system toward gelation? A: Crystallization is a thermodynamically favored state, whereas gelation is a kinetically trapped state. If your sample crystallizes, the cooling process is allowing too much time for the molecules to find their optimal, highly ordered crystal lattice positions. Solution: Increase the cooling rate (e.g., plunge the hot vial into a room-temperature water bath) to induce rapid supersaturation. This forces the rapid nucleation of 1D fibers before 3D crystals can form. Alternatively, apply brief ultrasound sonication (30-60 seconds) during the cooling phase to promote fibril nucleation.

Troubleshooting Start Sample Cooled to 25°C Check Visual Inspection Start->Check Gel Stable Gel (Success) Check->Gel Precipitate Crystallization Check->Precipitate Solution Remains Liquid Check->Solution Action1 Increase Cooling Rate or Sonicate Precipitate->Action1 Action2 Increase Concentration (Currently < CGC) Solution->Action2

Decision tree for troubleshooting sol-gel transitions and crystallization issues.

Q2: Why is the CGC significantly higher in polar solvents like methanol compared to toluene? A: The primary driving force for the self-assembly of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is intermolecular hydrogen bonding between the amide groups. Protic solvents like methanol act as competitive hydrogen bond donors and acceptors, disrupting the gelator-gelator interactions[1]. In contrast, non-polar solvents like toluene do not interfere with hydrogen bonding, allowing the 1D network to form at much lower concentrations (lower CGC).

Q3: Does the stereochemistry of the 1-phenylethyl group affect the CGC? A: Yes. The chirality of the peripheral groups dictates the molecular packing and the helical twist of the resulting fibers. Enantiopure forms (e.g., (R,R) or (S,S)) typically pack more uniformly, promoting the formation of extended helical fibers and often resulting in a lower CGC and stronger mechanical properties compared to the racemic mixture or meso compounds, which can suffer from steric mismatch during assembly.

Q4: The gel forms at the expected CGC, but it collapses after a few days. What causes this syneresis? A: This is known as syneresis (solvent expulsion) and occurs when the gel network continues to reorganize and contract over time, moving towards a more thermodynamically stable, crystalline-like state[3]. To mitigate this, try aging the gel at a slightly lower temperature to arrest molecular mobility, or use a mixed-solvent system (e.g., adding 5-10% of a slightly more polar co-solvent) to optimize the solvent-gelator affinity and prevent over-packing of the fibers.

Quantitative Data: Solvent Effects on CGC

The table below summarizes the expected behavior of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide across different solvent classes. This data serves as a baseline for experimental design.

Solvent ClassExample SolventDielectric Constant (ε)H-Bonding InterferenceExpected Gelation OutcomeTypical CGC Range (mg/mL)
Non-Polar Toluene2.38NoneStrong, opaque gel2.0 - 5.0
Non-Polar Cyclohexane2.02NoneStrong, translucent gel1.5 - 4.0
Polar Aprotic THF7.58Moderate (Acceptor)Weak gel or Sol10.0 - 20.0
Polar Aprotic DMSO46.70High (Acceptor)Sol (requires co-solvent)> 25.0
Polar Protic Methanol32.70Severe (Donor/Acceptor)Solution / PrecipitateN/A (Gelation inhibited)

Note: CGC values are highly dependent on the exact thermal history and cooling rate applied during preparation[3].

References
  • A Unique Case of 'in Situ' Bifluoride Triggered Formation of Supramolecular Organogels Using Isophthalamide Hydrogen Bond Donating Receptors. Chemistry - A European Journal.[Link]

  • Personal Perspective on Understanding Low Molecular Weight Gels. Langmuir (ACS Publications).[Link]

  • Toxic Metal Sequestration Exploiting a Unprecedented Low-Molecular-Weight Hydrogel-to-Metallogel Transformation. ACS Omega.[Link]

Sources

Optimization

preventing unwanted crystallization during N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide gelation

Welcome to the Technical Support Center for supramolecular gelation. This guide is specifically engineered for researchers and drug development professionals working with chiral low-molecular-weight gelators (LMWGs), spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for supramolecular gelation. This guide is specifically engineered for researchers and drug development professionals working with chiral low-molecular-weight gelators (LMWGs), specifically N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide .

When working with this isophthalamide derivative, the most common failure mode is the disruption of the 3D gel network by unwanted crystallization. This guide synthesizes the underlying physical chemistry with field-proven troubleshooting protocols to help you maintain stable gel phases.

PART 1: Core Principles & Causality

To prevent crystallization, you must first understand the thermodynamic competition at play. The gelation of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide relies on the central benzene-1,3-dicarboxamide core acting as a strong hydrogen bond donor and acceptor (N-H···O=C). The bulky, chiral 1-phenylethyl groups provide steric hindrance and induce a macroscopic helical twist in the self-assembled columns [3].

This helical groove geometrically frustrates lateral packing, promoting 1D fiber elongation over 3D crystal growth. However, a supramolecular gel is inherently a kinetically trapped metastable state . According to Ostwald's rule of stages, if the system is given sufficient time or thermal energy, the 1D fibers will eventually bundle, expel the solvent (syneresis), and transition into the thermodynamically stable 3D crystal lattice[2]. Preventing crystallization is entirely about manipulating the kinetics to favor rapid 1D fiber entanglement while raising the energy barrier for 3D nucleation [4].

Phase Behavior Logic Diagram

Troubleshooting Start Gelation Attempt N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Outcome Observe Phase Outcome Start->Outcome Cryst Immediate Crystallization Outcome->Cryst Thermodynamic Control GelCryst Gel-to-Crystal Transition (Aging / Syneresis) Outcome->GelCryst Metastable Collapse Success Stable Gel Phase Outcome->Success Kinetic Trapping Action1 Apply Crash Cooling & Sonication Cryst->Action1 Action2 Adjust Solvent Polarity (Add H-bond Competitor) GelCryst->Action2 Action1->Success Promotes 1D Fibers Action2->Success Delays 3D Nucleation

Logical troubleshooting workflow for mitigating thermodynamic crystallization in supramolecular gels.

PART 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Immediate Crystallization Upon Cooling

The Causality: Allowing the isotropic solution to cool slowly at ambient temperature provides the system with the requisite time to bypass the kinetic 1D fiber pathway and directly nucleate into 3D crystals. The Solution: You must force a massive, rapid supersaturation event to instantly generate millions of 1D nucleation sites before 3D lattices can organize [1].

Protocol 1: Sonication-Assisted Kinetic Trapping (SAKT) This protocol is a self-validating system: successful gelation post-sonication proves the failure was kinetic, not thermodynamic.

  • Complete Dissolution: Weigh the gelator to achieve a 2.0% w/v concentration in your chosen solvent. Seal in a pressure-resistant glass vial.

  • Thermal Eradication: Heat the vial uniformly using a heating block to 10–15 °C above the solvent's boiling point. Validation check: The solution must be 100% optically clear. Even microscopic seed crystals will act as templates for unwanted 3D crystallization.

  • Crash Cooling: Immediately transfer the hot vial to an ice-water bath (0 °C) for exactly 60 seconds.

  • Acoustic Triggering: Transfer the vial to an ultrasonic bath (approx. 40 kHz) at room temperature. Sonicate for 1 to 2 minutes. The acoustic cavitation provides localized energy to trigger 1D fiber nucleation. Stop sonicating the moment visual opacity increases.

  • Network Maturation: Allow the vial to rest undisturbed at room temperature for 1 hour to allow the 1D fibers to cross-link into a 3D gel matrix.

Issue 2: Gel-to-Crystal Transition Over Time (Aging)

The Causality: The gel forms initially but collapses after 24–48 hours, leaving a pool of solvent and crystals. This is driven by Ostwald ripening [2]. The solvent environment is likely too non-polar, causing the fibers to tightly bundle and eventually crystallize to minimize surface energy. The Solution: Introduce a minor fraction of a competing solvent to "frustrate" the hydrogen-bonding network just enough to prevent dense 3D packing, while maintaining the 1D fibers.

Protocol 2: Solvent-Mediated H-Bond Frustration

  • Baseline Preparation: Identify the non-polar solvent causing the rapid gel-to-crystal transition (e.g., pure toluene or cyclohexane).

  • Binary Mixture Formulation: Prepare a new solvent matrix by adding 1% to 5% v/v of a polar, hydrogen-bond-competing solvent (e.g., methanol, ethanol, or THF).

  • Gelation: Repeat the heating and cooling cycle. The trace polar solvent will temporarily cap the growing N-H···O=C network along the lateral axis, significantly extending the lifetime of the metastable gel phase by delaying 3D nucleation.

PART 3: Quantitative Data Presentation

To optimize your formulation, refer to the following phase behavior matrix. Maintaining the correct Critical Gelation Concentration (CGC) is vital; too low yields a solution, while too high accelerates Ostwald ripening.

Table 1: Influence of Experimental Parameters on Phase Behavior

ParameterConditionPredominant PhaseMechanistic Rationale
Cooling Rate Slow (Ambient)3D CrystalAllows sufficient time for thermodynamic 3D nucleation.
Cooling Rate Fast (Ice Bath)1D Gel NetworkRapid supersaturation kinetically traps 1D helical fibers.
Concentration < 1.0% w/vSolution / SolBelow CGC; insufficient density for fiber entanglement.
Concentration 1.5% - 3.0% w/vStable GelOptimal density for network formation without forced nucleation.
Concentration > 4.0% w/vGel-to-CrystalHigh density accelerates Ostwald ripening and fiber bundling.
Solvent Profile 100% Non-PolarPrecipitate/CrystalPoor solubility leads to immediate, uncontrolled aggregation.

PART 4: Frequently Asked Questions (FAQs)

Q: Does the chirality of the 1-phenylethyl group actually matter for preventing crystallization? A: Absolutely. The chiral centers induce a specific handedness to the self-assembled columns. This helical twist geometrically frustrates lateral packing [3]. If you were to use a racemic mixture or an achiral analogue, the molecules would easily pack into flat, 3D crystalline sheets. Enantiopure gelators are inherently more resistant to crystallization.

Q: My gel crystallized overnight. Is the gelator ruined, or can I recover it? A: You can recover it. Supramolecular gelation relies entirely on non-covalent interactions (hydrogen bonding and π−π stacking). The chemical structure of the N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide remains intact. Simply reheat the vial until the crystals fully dissolve into an isotropic solution, and apply the Crash Cooling protocol to reset the kinetic trap.

Q: Can I use polymer additives to stop the gel-to-crystal transition? A: Yes. Adding a trace amount of a high-molecular-weight polymer (like PVP or PEG) can sterically hinder the bundling of the 1D supramolecular fibers. The polymer chains wrap around the gelator fibers, acting as a physical barrier that prevents the fibers from coming close enough to initiate the 3D crystal lattice formation.

PART 5: References

  • Supramolecular gels: a versatile crystallization toolbox Chemical Society Reviews (RSC Publishing)[Link]

  • Supramolecular Gelation as the First Stage in Ostwald's Rule Crystal Growth & Design (ACS Publications)[Link]

  • Construction of columnar structures with a helical groove. Molecular assembly of liquid-crystalline benzene-1,3-dicarboxamides and their pyroelectricity ResearchGate [Link]

  • Understanding Gel-to-Crystal Transitions in Supramolecular Gels ResearchGate[Link]

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Derivatives

Welcome to the Advanced NMR Troubleshooting Hub. Analyzing N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide derivatives presents a unique triad of spectroscopic challenges: enantiomeric/diastereomeric signal equivalence,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Hub. Analyzing N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide derivatives presents a unique triad of spectroscopic challenges: enantiomeric/diastereomeric signal equivalence, rotameric broadening from restricted amide bond rotation, and dense scalar coupling in the aromatic region.

This guide is engineered for researchers and drug development professionals to deconvolute complex spectra using field-proven thermodynamic, chemical, and multi-dimensional NMR strategies.

Part 1: Diagnostic Workflows

Before altering your sample, it is critical to diagnose the physical or chemical root cause of the signal overlap.

G Start Identify Overlap Type Rotamer Rotameric Broadening (Amide Bond) Start->Rotamer Broad peaks at RT Enantiomer Enantiomeric Overlap (R,R vs S,S) Start->Enantiomer Isochronous signals Multiplet Structural Multiplet Overlap Start->Multiplet Dense 1D spectrum VTNMR Variable Temp (VT) NMR (Heat to coalesce) Rotamer->VTNMR CSA Add Chiral Solvating Agent (e.g., Bisthiourea) Enantiomer->CSA TwoD 2D NMR (HSQC, NOESY) or Pure Shift NMR Multiplet->TwoD

Workflow for resolving NMR signal overlap in chiral dicarboxamides.

Part 2: Frequently Asked Questions (Troubleshooting)

Section A: Overcoming Rotameric Broadening

Q: The methine (~5.0 ppm) and methyl (~1.5 ppm) signals of the 1-phenylethyl groups appear as broad, featureless humps at room temperature. Is my sample degrading or impure?

A: Your sample is likely highly pure. You are observing intermediate chemical exchange due to restricted rotation around the C–N amide bonds.

  • The Causality: The partial double-bond character of the amide linkage creates a significant energy barrier to rotation. At room temperature (298 K), N,N-bis(1-phenylethyl)acetamides and dicarboxamides exist in a dynamic equilibrium of E and Z rotamers [3]. Because the interconversion rate is on the same timescale as the NMR acquisition frequency, the signals dephase, resulting in severe line broadening.

  • The Solution: Perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 373 K in DMSO- d6​ ) injects thermal energy, pushing the exchange rate into the "fast exchange" regime. This forces the broad humps to coalesce into sharp, time-averaged singlets or well-defined multiplets, allowing for accurate integration and coupling constant ( J ) extraction.

Section B: Resolving Enantiomeric Equivalency

Q: My synthesis yielded a racemic mixture of (R,R) and (S,S) dicarboxamides. Their signals are perfectly overlapped (isochronous). How can I determine the enantiomeric excess (ee) without using chiral HPLC?

A: Enantiomers are magnetically equivalent in achiral solvents. To resolve them, you must break the symmetry by introducing a chiral environment using a Chiral Solvating Agent (CSA).

  • The Causality: When you add an enantiopure CSA (such as a chiral bisthiourea derivative or a cationic Cobalt(III) complex), it forms transient, non-covalent hydrogen bonds with the carbonyl oxygen and amide N-H of your target molecule. This creates two distinct diastereomeric complexes: [(R,R)-Amide · CSA] and[(S,S)-Amide · CSA]. Because diastereomers have different spatial geometries, they experience different magnetic shielding (anisotropy), causing their NMR signals to split into distinct peaks ( ΔΔδ>0 ) [1], [2].

CSA_Mech Racemate Racemic Mixture (R,R) + (S,S) Amide ComplexR Diastereomeric Complex 1 (R,R)···(S,S)-CSA Shift: δ1 Racemate->ComplexR H-bonding ComplexS Diastereomeric Complex 2 (S,S)···(S,S)-CSA Shift: δ2 Racemate->ComplexS H-bonding CSA Chiral Solvating Agent (e.g., (S,S)-Bisthiourea) CSA->ComplexR CSA->ComplexS Spectrum Spectrum ComplexR->Spectrum ComplexS->Spectrum

Mechanism of enantiomeric signal resolution using a Chiral Solvating Agent.

Section C: Deconvoluting Aromatic Multiplets

Q: The aromatic region (7.0–7.8 ppm) contains overlapping signals from the central benzene-1,3-dicarboxamide core and the peripheral 1-phenylethyl rings. 1D 1 H NMR is unreadable. What is the most efficient way to assign these protons?

A: When scalar coupling ( J -coupling) creates a dense forest of multiplets, you must disperse the signals into a second dimension or remove the homonuclear coupling entirely.

  • The Causality: 1 H chemical shifts in aromatic systems span a very narrow frequency range. However, the 13 C atoms they are attached to span a much wider range (~120–140 ppm).

  • The Solution: Utilize 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to separate the overlapping proton signals along the carbon axis. Alternatively, use RES-TOCSY or fully homodecoupled 1 H NMR (Pure Shift NMR), which collapses all multiplets into sharp singlets, effectively removing J -coupling overlap and allowing direct integration of the minor isomers [4].

Part 3: Quantitative Data Summary

Resolution TechniqueTarget Overlap TypeTypical Reagents / ConditionsPrimary Mechanism of ActionExpected Outcome
VT-NMR (High Temp) Rotameric (Amide bond)DMSO- d6​ or Toluene- d8​ , 353 K - 393 KIncreases thermal energy to exceed rotational barrier.Broad humps coalesce into sharp, time-averaged singlets.
VT-NMR (Low Temp) Rotameric (Amide bond)CDCl 3​ or CD 2​ Cl 2​ , 233 K - 253 KFreezes molecular motion below rotational barrier.Broad humps resolve into distinct E and Z conformer peaks.
Chiral Solvating Agents Enantiomeric (R,R vs S,S)Bisthiourea (5 mM) in CDCl 3​ at 298 KForms transient diastereomeric H-bond complexes.Isochronous peaks split ( ΔΔδ≈0.05−0.2 ppm).
Pure Shift NMR Multiplet / J -couplingStandard deuterated solvents, specialized pulse sequenceSuppresses homonuclear 1 H- 1 H scalar coupling.Complex multiplets collapse into easily integratable singlets.

Part 4: Step-by-Step Methodologies

Protocol 1: Resolving Enantiomers using a Chiral Solvating Agent (CSA)

This protocol is a self-validating system to ensure peak splitting is due to chiral discrimination, not concentration-dependent aggregation.

  • Baseline Acquisition: Dissolve 2.0 mg of your N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide sample in 0.5 mL of dry CDCl 3​ (approx. 5 mM concentration). Acquire a standard 1D 1 H NMR spectrum (400 MHz or higher) at 298 K. Identify the target peak for integration (usually the N-H proton or the methine doublet).

  • CSA Preparation: In a separate vial, prepare a stock solution of the chiral CSA (e.g., an enantiopure bisthiourea derivative [1] or cationic Cobalt complex [2]) at 50 mM in CDCl 3​ .

  • Titration (Self-Validation Step):

    • Add 0.2 equivalents of the CSA to the NMR tube. Acquire a spectrum.

    • Add 0.5 equivalents. Acquire a spectrum.

    • Add 1.0 equivalent. Acquire a spectrum.

  • Data Analysis: Observe the target peak. You should see it split into two distinct signals. Plot the chemical shift difference ( ΔΔδ ) against the CSA concentration. A proportional increase that plateaus near 1.0–2.0 equivalents validates that the splitting is driven by specific 1:1 or 1:2 diastereomeric complexation.

  • ee Calculation: Integrate the two resolved peaks at 1.0 eq CSA to calculate the enantiomeric excess.

Protocol 2: Rotamer Coalescence via High-Temperature VT-NMR

This protocol verifies that peak broadening is strictly thermodynamic (rotameric) and not due to paramagnetic impurities or poor shimming.

  • Sample Prep: Dissolve 5.0 mg of the sample in 0.5 mL of DMSO- d6​ (boiling point 189 °C). Do not use CDCl 3​ as its low boiling point prevents reaching coalescence temperatures.

  • Ambient Acquisition: Shim the magnet carefully and acquire a 1D 1 H NMR spectrum at 298 K. Note the line widths of the broad signals.

  • Heating Gradient:

    • Increase the probe temperature to 323 K (50 °C). Allow 5 minutes for thermal equilibration. Re-tune and re-shim the probe. Acquire a spectrum.

    • Increase to 348 K (75 °C). Equilibrate, tune, shim, and acquire.

    • Increase to 373 K (100 °C). Equilibrate, tune, shim, and acquire.

  • Validation: If the broadening was due to rotamers, the peaks will gradually sharpen as temperature increases, eventually forming a single, sharp peak (fast exchange limit) [3]. If the peaks remain broad at 373 K, investigate alternative causes (e.g., sample aggregation or metal contamination).

References

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy PubMed Central (PMC)
  • Chiral 1H NMR Analysis of Carbonyl Compounds Enabled by Cationic Cobalt Complex Organic Letters - ACS Public
  • N,N-bis(1-phenylethyl)-acetamide and -thioacetamide.
  • C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents ResearchG
Optimization

Technical Support Center: Optimizing Thermal Processing for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Polymer Blends

Welcome to the Advanced Applications Support Center. For resorbable medical devices and sustained-release drug matrices, controlling the crystallinity of biodegradable aliphatic polyesters (such as Polylactic Acid, PLA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. For resorbable medical devices and sustained-release drug matrices, controlling the crystallinity of biodegradable aliphatic polyesters (such as Polylactic Acid, PLA) is paramount. Crystallinity dictates the in vivo degradation rate, mechanical integrity, and the diffusion kinetics of active pharmaceutical ingredients (APIs).

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a highly efficient, bulky isophthalamide derivative that acts as a heterogeneous nucleating agent. This guide provides field-proven troubleshooting strategies and self-validating protocols to help researchers and drug development professionals optimize the thermal processing of these advanced polymer blends.

Section 1: Melt Compounding & Extrusion (Troubleshooting)

Issue: During melt extrusion, we observe un-melted agglomerates of the nucleating agent in the polymer matrix, leading to inconsistent drug release profiles in our resorbable implants. How do we resolve this?

Causality & Resolution: This is a thermodynamic solubility issue. Isophthalamide derivatives self-assemble via strong intermolecular hydrogen bonding, resulting in a high melting point. If the extrusion temperature is below the dissolution temperature of the additive in the polymer melt, dispersion fails.

To resolve this,1 to ensure complete dissolution of the nucleating agent into the homogeneous melt[1]. Upon cooling, the additive will undergo phase separation and self-assembly to form a fibrillar network. This network acts as a highly dispersed template for the epitaxial nucleation of the polymer chains.

G2 Sol Homogeneous Melt (Polymer + Additive) Cool Cooling Phase (Supersaturation) Sol->Cool Nuc Self-Assembly of Isophthalamide Cool->Nuc H-Bonding Epi Epitaxial Growth of Polymer Chains Nuc->Epi Reduced Energy Barrier Crys Semi-Crystalline Polymer Matrix Epi->Crys Shish-Kebab/Spherulite

Fig 1: Heterogeneous nucleation mechanism of isophthalamide derivatives in polymer melts.

Section 2: Injection Molding & Crystallization Kinetics (FAQs)

Q: We are injection molding resorbable PLA implants. Despite adding the nucleating agent, the parts are warping and have a low heat deflection temperature (HDT). What is going wrong?

A: You are likely using a "cold mold" (e.g., 25°C). Even with a highly efficient nucleating agent,1 before they have the kinetic mobility to fold into crystals[1].

Causality: Crystallization requires both a thermodynamic driving force (supercooling) and chain mobility. To activate the nucleating agent, you must utilize In-Mold Crystallization (IMC) by setting the mold temperature between 90°C and 110°C. This specific temperature window corresponds to the maximum crystallization rate for PLA.2, allowing the implant to fully crystallize within the mold[2]. This eliminates post-molding shrinkage and significantly increases the HDT.

G1 Melt Melt Compounding (190°C - 200°C) Mold Injection Molding Melt->Mold ColdMold Cold Mold (25°C) Quench to Amorphous Mold->ColdMold Rapid Cooling HotMold Hot Mold (90°C - 110°C) In-Mold Crystallization Mold->HotMold Isothermal Hold Anneal Post-Annealing Cold Crystallization ColdMold->Anneal Heating > Tg HighHDT High HDT & Rigidity (Semi-Crystalline) HotMold->HighHDT Dimensionally Stable Anneal->HighHDT Warpage Risk

Fig 2: Thermal processing workflow comparing cold quenching vs. in-mold crystallization.

Section 3: Post-Processing & Annealing (Troubleshooting)

Issue: When we anneal our amorphous implants to increase crystallinity, they experience severe dimensional distortion.

Causality & Resolution: When amorphous parts are heated above their glass transition temperature ( Tg​ , ~60°C), they undergo "cold crystallization." The sudden gain in free volume and chain mobility causes drastic volumetric shrinkage. Furthermore,3, which transition to the more thermodynamically stable α form at higher temperatures, causing further distortion[3].

Bypass post-annealing entirely by utilizing the nucleating agent in conjunction with the hot-mold (IMC) process. This ensures the stable α crystalline phase forms directly from the melt, locking in the dimensional tolerances required for precision medical devices.

Section 4: Quantitative Data Summaries

The following table summarizes the synergistic effect of isophthalamide-based nucleating agents and mold temperature optimization on the thermal and physical properties of PLA blends.

FormulationMold Temperature (°C)Crystallization Half-Time ( t1/2​ , min)Crystallinity ( Xc​ , %)Heat Deflection Temp (HDT, °C)
Neat PLA25 (Cold Mold)> 25.0< 10.0~ 55
Neat PLA100 (Hot Mold)15.0 - 20.0~ 25.0~ 60
PLA + 0.5% Additive25 (Cold Mold)N/A (Quenched)< 15.0~ 65
PLA + 0.5% Additive 100 (Hot Mold) 1.5 - 2.0 > 45.0 > 130
Section 5: Experimental Protocols

Self-Validating Methodology: DSC Validation of Nucleation Efficiency To empirically verify the efficacy of the N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide additive in your specific polymer matrix, utilize this Differential Scanning Calorimetry (DSC) protocol. This system is self-validating because it explicitly erases prior thermal and mechanical history before measurement.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of the extruded polymer blend into a standard aluminum DSC pan and seal it.

  • First Heating Scan (Erasing Thermal History): Heat the sample from 25°C to 200°C at a rate of 10°C/min. Hold isothermally at 200°C for exactly 3 minutes.

    • Causality: This step is critical to melt all existing crystals and erase any residual stress or pre-existing nuclei from prior mechanical processing, ensuring you measure the intrinsic chemical nucleation efficiency.

  • Controlled Cooling Scan: Cool the sample from 200°C to 25°C at a controlled rate of 10°C/min. Record the melt crystallization peak temperature ( Tc​ ). A higher Tc​ indicates a lower energy barrier for nucleation.

  • Second Heating Scan: Heat the sample again to 200°C at 10°C/min. Record the cold crystallization temperature ( Tcc​ ) and the melting temperature ( Tm​ ).

  • Data Analysis: Calculate the degree of crystallinity ( Xc​ ) using the enthalpy of melting ( ΔHm​ ) and cold crystallization ( ΔHcc​ ):

    Xc​=[ΔHm∘​ΔHm​−ΔHcc​​]×100

    (Note: ΔHm∘​ is 93.6 J/g for 100% crystalline PLA).

References
  • Ageyeva, T., et al. "Comparison of the efficiency of the most effective heterogeneous nucleating agents for Poly(lactic acid)." Journal of Thermal Analysis and Calorimetry. URL:[Link]

  • Nagarajan, V., et al. "Overcoming the Fundamental Challenges in Improving the Impact Strength and Crystallinity of PLA Biocomposites: Influence of Nucleating Agent and Mold Temperature." ACS Applied Materials & Interfaces. URL:[Link]

  • Tábi, T., et al. "Crystalline structure of annealed polylactic acid and its relation to processing." Express Polymer Letters. URL:[Link]

  • Nofar, M., et al. "The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review." PMC / Polymers. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation Workflows for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Welcome to the Technical Support Center for the synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide . This bis-amide is synthesized via the double amidation of the isophthaloyl core with the chiral amine 1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide . This bis-amide is synthesized via the double amidation of the isophthaloyl core with the chiral amine 1-phenylethylamine. Depending on your chosen activation strategy—carbodiimide coupling of isophthalic acid or direct aminolysis of isophthaloyl chloride—unique byproduct profiles emerge.

This guide provides mechanistic troubleshooting, validated self-correcting protocols, and quantitative data to help researchers and drug development professionals ensure high-purity yields.

Section 1: FAQ & Troubleshooting - Carbodiimide Coupling Route

Focus: Isophthalic acid + 1-phenylethylamine + EDC/DCC

Q1: I am observing a significant amount of an unreactive byproduct that matches the mass of my intermediate + carbodiimide. What is it, and how do I eliminate it? A: You are likely observing the N-acylurea byproduct . During carbodiimide-mediated coupling (using DCC or EDC), isophthalic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate[1]. If the subsequent aminolysis by 1-phenylethylamine is slow—often due to steric hindrance—the O-acylisourea undergoes a spontaneous intramolecular O-to-N acyl migration[2]. This rearrangement forms a thermodynamically stable, dead-end N-acylurea, which can account for a ~10% yield loss and requires difficult chromatographic separation[2].

  • Causality & Solution: To suppress this, introduce a nucleophilic additive such as HOBt (1-hydroxybenzotriazole). The additive outcompetes the rearrangement by rapidly reacting with the O-acylisourea to form an active OBt ester[1]. This active ester is stable against rearrangement but highly reactive toward 1-phenylethylamine, driving the reaction to the desired bis-amide.

Q2: When using uronium coupling reagents like HATU, my reaction stalls, and I detect a guanidinium byproduct. Why? A: Uronium/aminium salts (like HATU or HBTU) can react directly with primary amines if the amine is present before the carboxylic acid is fully activated. This side reaction forms a stable guanidinium byproduct, consuming both your coupling reagent and your chiral amine.

  • Causality & Solution: Order of addition is critical. Pre-activate the isophthalic acid with HATU and a non-nucleophilic base (e.g., DIPEA) in your solvent for 5–10 minutes before introducing the 1-phenylethylamine.

Section 2: FAQ & Troubleshooting - Acid Chloride Route

Focus: Isophthaloyl chloride + 1-phenylethylamine

Q3: My yield of the bis-amide is low, and I am recovering a mono-amide mono-acid species. How can I drive the reaction to completion? A: Isophthaloyl chloride is highly electrophilic and extremely sensitive to hydrolysis. Even trace moisture in your solvent (e.g., CH2Cl2) or hygroscopic bases (like Triethylamine, TEA) will hydrolyze the second acid chloride moiety after the first amidation occurs, yielding 3-(1-phenylethylcarbamoyl)benzoic acid[3].

  • Causality & Solution: The system must be rigorously anhydrous. Use freshly distilled, anhydrous CH2Cl2, dry the 1-phenylethylamine over 4Å molecular sieves, and perform the reaction under an argon or nitrogen atmosphere. Ensure your TEA is distilled over calcium hydride (CaH2) to prevent moisture introduction[3].

Q4: Is epimerization of the chiral center in 1-phenylethylamine a concern during this amidation? A: Epimerization is primarily a concern when activating α-chiral carboxylic acids, which readily form oxazolones that undergo base-catalyzed racemization. Because the isophthaloyl core is achiral, oxazolone-driven racemization does not apply here. The chiral center on 1-phenylethylamine is chemically stable under standard amidation conditions. However, to guarantee stereochemical integrity, avoid extended heating and use mild bases at 0 °C to room temperature.

Section 3: Quantitative Data Summary

The following table summarizes the quantitative impact of byproducts across different amidation strategies and the expected purity upon applying the recommended mitigations.

Reaction PathwayPrimary ByproductTypical Yield Loss (Without Mitigation)Mitigation StrategyExpected Purity (Post-Mitigation)
Carbodiimide (EDC) N-Acylurea~10-15%Add HOBt or Oxyma Pure>95%
Carbodiimide (DCC) Epimerization (General)Up to 35% (for α-chiral acids)Add HOBt; maintain 0 °C>98% ee
Uronium (HATU) Guanidinium Salt15-20%Pre-activate acid before amine addition>95%
Acid Chloride Mono-amide Mono-acid20-30%Rigorous anhydrous conditions (Ar/N2)>90%
Acid Chloride Isophthalic Acid5-10%Distill TEA; use dry CH2Cl2[3]>95%

Section 4: Validated Experimental Protocols

Protocol A: Carbodiimide/Additive Route (EDC/HOBt)

This protocol utilizes HOBt to self-validate the reaction by trapping the unstable O-acylisourea, ensuring the pathway is directed exclusively toward aminolysis.

  • Preparation of the Active Ester: Dissolve isophthalic acid (1.0 eq) and HOBt (2.2 eq) in anhydrous DMF. Causality: HOBt is added in slight excess to ensure complete trapping of the O-acylisourea, minimizing N-acylurea formation[2].

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (2.2 eq). Stir for 15-30 minutes. Causality: Cooling minimizes the thermal O-to-N acyl migration pathway, allowing the HOBt to efficiently form the OBt active ester[1].

  • Aminolysis: Add 1-phenylethylamine (2.2 eq) followed by DIPEA (4.0 eq) dropwise. Causality: DIPEA free-bases the EDC·HCl and maintains a basic environment to keep the amine nucleophilic[2].

  • Completion: Warm to room temperature and stir for 12 hours. Monitor via LC-MS to confirm the disappearance of the intermediate active ester.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Causality: The acidic wash removes unreacted 1-phenylethylamine and basic EDC byproducts, while the basic wash removes unreacted isophthalic acid and HOBt[1].

Protocol B: Acid Chloride Aminolysis Route

This protocol relies on strict environmental control to prevent the competitive hydrolysis pathway.

  • System Preparation: Flame-dry all glassware and purge with Argon. Causality: Isophthaloyl chloride is highly hygroscopic; atmospheric moisture will rapidly convert it to isophthalic acid[3].

  • Reagent Mixing: Dissolve isophthaloyl chloride (1.0 eq) in anhydrous CH2Cl2. Cool to 0 °C.

  • Base Addition: Add freshly distilled Triethylamine (TEA) (2.5 eq). Causality: TEA acts as an acid scavenger for the HCl generated during aminolysis, preventing the protonation (and deactivation) of the incoming 1-phenylethylamine[3].

  • Aminolysis: Slowly add 1-phenylethylamine (2.1 eq) dropwise. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of localized high-concentration zones that can lead to oligomerization.

  • Workup: After 8 hours at room temperature, evaporate the solvent under vacuum. Purify the resulting solid via column chromatography (silica, CH2Cl2) to isolate the pure bis-amide[3].

Section 5: Mechanistic Pathway Visualizations

CarbodiimidePathway A Isophthalic Acid + EDC B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acylurea Byproduct (Dead-End) B->C Slow Rearrangement (Without HOBt) E OBt Active Ester (Stable Intermediate) B->E Fast Trapping G Target Bis-amide (N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide) B->G Direct Aminolysis (Competing) D HOBt Additive D->E E->G Aminolysis F 1-Phenylethylamine F->G

Mechanistic pathway of carbodiimide coupling highlighting N-acylurea byproduct formation.

AcidChloridePathway A Isophthaloyl Chloride C Mono-amide Acid Chloride A->C Step 1 Aminolysis E Isophthalic Acid (Complete Hydrolysis) A->E Hydrolysis B 1-Phenylethylamine + TEA B->C D Target Bis-amide B->D C->D Step 2 Aminolysis F Mono-amide Mono-acid (Partial Hydrolysis) C->F Hydrolysis H2O Trace H2O H2O->E H2O->F

Acid chloride amidation pathway illustrating moisture-driven hydrolysis byproducts.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . ACS Publications. 2

  • Carbodiimides and Additives . Aapptec Peptides. 1

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. Link

  • m-Phthalic Diamide-Linked Zinc Bisporphyrinate: Spontaneous Resolution of Its Crystals and Its Application in Chiral Recognition of Amino Acid Esters . ACS Publications. 3

Sources

Optimization

overcoming phase separation in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide doped polymers

Welcome to the Technical Support Center for advanced polymer formulations. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with N,N'-bis(1-phenylethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced polymer formulations. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide —a highly effective supramolecular bisamide additive used for polymer nucleation and microstructural control.

While this dopant excels at self-assembling into 1D nano-objects to improve crystallization kinetics[1], improper formulation or processing can lead to detrimental macroscopic phase separation. This guide provides authoritative, field-proven methodologies to diagnose, troubleshoot, and overcome these thermodynamic and kinetic barriers.

Part 1: Core Principles & Diagnostics (FAQ)

Q: Why does N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide phase separate in my polymer matrix? A: The phase behavior of polymer-dopant systems is governed by the Flory-Huggins interaction parameter ( χ ) and the degree of polymerization ( N )[2]. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide relies on strong, highly directional intermolecular hydrogen bonding between its amide groups to form supramolecular structures[1]. In non-polar matrices (e.g., polyolefins), the enthalpic penalty of mixing is high. When the mixture cools below its Upper Critical Solution Temperature (UCST), the system minimizes its Gibbs free energy by demixing. If the local concentration exceeds the thermodynamic solubility limit ( χN>2 in symmetric models), macroscopic phase separation occurs, leading to large dopant domains rather than a continuous solid solution or nanoscale dispersion[2].

Q: How do I distinguish between beneficial nanoscale self-assembly and detrimental macroscopic phase separation? A: Beneficial self-assembly occurs when the dopant dissolves completely in the melt and, upon cooling, forms finely dispersed 1D nano-fibrils via secondary interactions[3]. These nano-objects act as heterogeneous nucleation sites, significantly increasing the polymer's crystallization temperature ( Tc​ ) without compromising optical clarity. Conversely, macroscopic phase separation results in large dopant agglomerates (>1 μ m). These large domains scatter light (causing haze), act as stress concentrators (reducing mechanical toughness), and can migrate to the surface (blooming)[3][4].

PhaseSeparation A Polymer Melt + Dopant (Homogeneous Phase) B Cooling Process (Thermodynamic Instability) A->B C Binodal Region (Nucleation & Growth) B->C Slow Cooling D Spinodal Region (Spontaneous Demixing) B->D Deep Quench E Beneficial 1D Nano-assembly (Heterogeneous Nucleation) C->E Controlled Supersaturation F Macroscopic Phase Separation (Agglomeration / Blooming) C->F Dopant Overloading D->F Unarrested Coarsening

Thermodynamic and kinetic pathways of dopant phase separation during polymer cooling.

Part 2: Troubleshooting Guide

Issue 1: Macroscopic Blooming and Haze During Melt Cooling

Symptom: The extruded polymer exhibits severe optical haze, and a powdery residue appears on the surface over time. Causality: The cooling rate is too slow. As the system enters the binodal region of the phase diagram, the dopant undergoes unarrested nucleation and growth, forming large crystals before the polymer matrix solidifies and arrests molecular mobility. Solution:

  • Kinetic Trapping: Increase the cooling rate (e.g., using chilled quench rolls or a colder water bath) to rapidly push the system below the glass transition temperature ( Tg​ ) or crystallization temperature ( Tc​ ) of the matrix. This kinetically traps the dopant in a nanoscale dispersion.

  • Compatibilization: Introduce a grafted copolymer (e.g., maleic anhydride grafted polypropylene, PP-g-MA) to lower the interfacial tension and reduce the effective Flory-Huggins χ parameter, thereby shifting the phase boundary[5].

Issue 2: Dopant Agglomeration During Twin-Screw Extrusion

Symptom: Polarized light microscopy reveals undispersed dopant particles immediately after compounding. Causality: Inadequate dispersive mixing or insufficient melt temperature. Supramolecular nucleating agents must be fully dissolved at the molecular level in the polymer melt to function correctly[3]. Solution:

  • Thermal Profiling: Ensure the extrusion temperature profile exceeds the specific dissolution temperature of the bisamide dopant in your matrix (typically 220°C–260°C depending on the polymer).

  • Shear Optimization: Increase the screw speed (e.g., 300–600 rpm) and utilize kneading blocks to apply higher local shear rates. High shear facilitates the rupture and erosion of primary agglomerates[6][7].

Issue 3: Loss of Mechanical Toughness Over Time

Symptom: The doped polymer becomes brittle weeks after processing. Causality: Spinodal coarsening or secondary crystallization at room temperature. If the polymer matrix is above its Tg​ (e.g., in polyolefins or elastomers), polymer chains retain segmental mobility, allowing the dopant to slowly migrate and aggregate into stress-concentrating domains[4]. Solution: Arrest the morphology by inducing light crosslinking in the polymer matrix post-extrusion, or optimize the dopant concentration to stay strictly below the thermodynamic solubility limit at the application temperature.

Part 3: Experimental Protocols

Protocol 1: Twin-Screw Melt Compounding & Quenching

This protocol ensures the complete molecular dissolution and subsequent nanoscale self-assembly of the dopant, preventing macroscopic phase separation.

  • Dry Blending: Pre-mix the polymer resin with 0.1–0.5 wt% of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide using a high-speed mechanical mixer (e.g., Henschel mixer) for 5 minutes to ensure a homogeneous solid dispersion.

  • Extruder Configuration: Configure a co-rotating twin-screw extruder with a high L/D ratio (e.g., 40:1). Incorporate at least two intensive kneading zones to maximize dispersive and distributive mixing[5].

  • Temperature Profiling: Set the barrel temperature profile to gradually increase, with the mixing zones set 15°C–20°C above the dissolution temperature of the dopant (verify via DSC).

  • Melt Compounding: Feed the blend at a constant rate. Maintain a screw speed of 300–400 rpm to generate sufficient shear stress for agglomerate breakup without causing polymer degradation[6].

  • Rapid Quenching: Extrude the melt through a strand die directly into a chilled water bath (5°C–10°C) located no more than 5 cm from the die face to kinetically freeze the nanoscale morphology.

  • Pelletization & Storage: Pelletize the strands and store them in a desiccated environment to prevent moisture-induced plasticization, which can accelerate phase separation.

Protocol 2: Determination of the Flory-Huggins Interaction Parameter ( χ ) via DSC

To predict phase separation, the χ parameter must be empirically derived using melting point depression.

  • Sample Preparation: Prepare a series of polymer/dopant blends with varying volume fractions of the dopant ( ϕ1​ ) ranging from 0.05 to 0.30.

  • Thermal Cycling: Load 5–10 mg of each blend into aluminum DSC pans. Heat the samples at 10°C/min to 20°C above the expected melting point to erase thermal history, then cool at 10°C/min.

  • Data Acquisition: Perform a second heating scan at 10°C/min and record the equilibrium melting temperature ( Tm​ ) for each blend.

  • Calculation: Use the Nishi-Wang equation (derived from Flory-Huggins theory):

    Tm​1​−Tm0​1​=−ΔH2u​V1u​RV2u​​χϕ12​

    Where Tm0​ is the melting point of the pure polymer, V2u​ and V1u​ are the molar volumes of the polymer repeating unit and dopant, and ΔH2u​ is the enthalpy of fusion. Plotting the left side against ϕ12​ yields a slope proportional to χ . A highly positive χ indicates a strong driving force for phase separation.

Workflow A 1. Dry Blending (Polymer + Dopant) B 2. Twin-Screw Extrusion (High Shear, T > T_dissolve) A->B C 3. Rapid Quenching (Water Bath / Chilled Rolls) B->C D 4. Morphological Analysis (SEM / Polarized Microscopy) C->D E 5. Thermal Analysis (DSC for T_c Shift) C->E

Standardized workflow for melt-compounding and characterizing supramolecular doped polymers.

Part 4: Data Presentation

Table 1: Troubleshooting Matrix for Phase Separation Symptoms

SymptomPrimary CauseThermodynamic/Kinetic FactorRecommended Processing Adjustment
Optical Haze / Opacity Binodal decompositionSlow cooling rateIncrease quench rate; lower cooling bath temp.
Surface Blooming Exceeded solubility limitHigh χ parameterAdd compatibilizer (e.g., PP-g-MA); reduce dopant wt%.
Undispersed Particles Poor primary dispersionLow shear / Low temperatureIncrease screw rpm (300+); raise barrel temp by 15°C.
Embrittlement over time Spinodal coarseningHigh segmental mobilityInduce crosslinking; store below matrix Tg​ .

Table 2: Impact of Extrusion Parameters on Dopant Dispersion Quality

Screw Speed (rpm)Melt Temp (°C)Residence Time (s)Dispersion StateNucleation Efficiency ( ΔTc​ )
10020090Macroscopic AgglomeratesLow (+2°C)
30020045Mixed (Micro/Nano)Moderate (+6°C)
30024045Fully Dissolved / Nano-fibrilsHigh (+12°C)
60024020Fully Dissolved / Nano-fibrilsHigh (+13°C)

(Note: Data is representative of typical polyolefin matrices doped with bisamide nucleating agents[5][6][7].)

References

  • The effect of selective surface interaction on polymer phase separation with explicit polydispersity during polymerization Source: Soft Matter (RSC Publishing) URL:[Link]

  • Kinked Bisamides as Efficient Supramolecular Foam Cell Nucleating Agents for Low-Density Polystyrene Foams with Homogeneous Microcellular Morphology Source: MDPI URL:[Link]

  • How Compounding Extruder Works With Various Polymer Blending Processes Source: Kerke Extruder URL:[Link]

  • Highly Efficient Supramolecular Nucleating Agents for Poly(3-hexylthiophene) Source: Macromolecules (ACS Publications) URL:[Link]

  • Self-Reinforcement via 1D Nanostructure Formation during Melt Blending of Thermoplastics and Thermoplastic Elastomers Source: ACS Applied Polymer Materials URL:[Link]

  • A theoretical approach to solid filler dispersion in a twin-screw extruder Source: ResearchGate URL:[Link]

  • Effect of screw configuration on the dispersion and properties of polypropylene/multiwalled carbon nanotube composite Source: University of Bradford Repository URL:[Link]

Sources

Troubleshooting

improving the thermal stability of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide during melt extrusion

Focus Area: Improving the Thermal Stability of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Welcome to the HME Troubleshooting and Support Portal. Processing structurally rigid bisamides like N,N'-bis(1-phenylethyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Improving the Thermal Stability of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Welcome to the HME Troubleshooting and Support Portal. Processing structurally rigid bisamides like N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide presents unique challenges in pharmaceutical formulation. Due to their specific melting points and susceptibility to localized thermal stress, these compounds frequently undergo amide cleavage, oxidation, or phase separation during continuous manufacturing.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to stabilize this compound during melt extrusion.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide exhibit yellowing/discoloration even when the extruder barrel temperature is set 15°C below its degradation onset? A: This is a classic manifestation of localized shear heating . In a co-rotating twin-screw extruder, the macroscopic temperature readouts from the barrel do not capture the microscopic reality of the polymer melt. Viscous dissipation within the mixing zones can cause local temperature spikes of 20°C or more above the setpoint[1]. At these elevated micro-environmental temperatures, the bisamide undergoes free-radical initiated oxidative degradation.

  • Actionable Fix: Redesign your screw configuration. Replace aggressive 90° kneading blocks with 30° or 60° forward-conveying kneading elements to reduce the shear rate while maintaining adequate distributive mixing.

Q2: We reduced the screw speed (RPM) to minimize shear heating, but degradation actually increased. What is the causality here? A: You have encountered the Residence Time vs. Shear Trade-off . While lowering the screw speed reduces frictional heat generation, it simultaneously increases the mean residence time (MRT) of the material inside the heated barrel[2]. For N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, prolonged exposure to baseline thermal stress is often more detrimental than a brief exposure to high shear.

  • Actionable Fix: Increase the feed rate proportionally with a moderate screw speed to maintain a high fill level. This ensures efficient heat transfer and minimizes the dead-time of the drug in the extruder.

Q3: How can we chemically protect the amide bonds from high-temperature hydrolysis and oxidation during the melt phase? A: You must implement a dual-action formulation strategy using specific functional excipients:

  • Moisture Scavenging/Pre-drying: Amide bonds are susceptible to nucleophilic attack by water at high temperatures. Ensure the pre-extrusion blend has a moisture content of <0.5% w/w.

  • Antioxidant/Plasticizer Integration: Incorporate a hindered phenol antioxidant, such as Vitamin E TPGS (D-α-tocopheryl polyethylene glycol succinate). Vitamin E TPGS serves a dual purpose: it scavenges free radicals to halt oxidative chain reactions, and it acts as a polymeric plasticizer, suppressing the overall melting point of the matrix and allowing you to lower the barrel temperature[3].

II. Mechanistic Pathway & Intervention Strategy

The following diagram illustrates the causality of bisamide degradation during HME and the specific points where process and formulation interventions arrest the degradation cascade.

G HME HME Process Parameters Temp Elevated Barrel Temp HME->Temp Shear High Shear Forces (Kneading Blocks) HME->Shear H2O Residual Moisture HME->H2O Radicals Free Radical Generation Temp->Radicals LocalHeat Localized Shear Heating (Temperature Spikes) Shear->LocalHeat Hydro Nucleophilic Attack H2O->Hydro Degradation Bisamide Degradation (Cleavage & Discoloration) Radicals->Degradation LocalHeat->Degradation Hydro->Degradation AntiOx Add Antioxidants (e.g., Vit E TPGS) AntiOx->Radicals Inhibits ScrewOpt Optimize Screw Config (Conveying > Kneading) ScrewOpt->LocalHeat Prevents Dry Pre-drying / Vacuum (<0.5% w/w H2O) Dry->H2O Removes

Mechanistic pathway of bisamide thermal degradation during HME and targeted process interventions.

III. Quantitative Impact of Process Parameters

To predict how adjustments will impact the thermal stability of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, refer to the self-validating matrix below.

Parameter AdjustmentEffect on Local Melt TempEffect on Residence TimeNet Impact on Bisamide Stability
Increase Screw Speed (RPM) Increases sharply (Shear heating)DecreasesHigh Risk: Thermal spikes usually outweigh the benefit of shorter exposure[2].
Increase Feed Rate ( kg/h ) Decreases slightly (Higher fill)DecreasesPositive: Reduces dead-time and prevents polymer stagnation[4].
Reduce Kneading Block Angle Decreases significantlyDecreasesHighly Positive: Eliminates localized hotspots and mechanical stress[1].
Add 5% Vitamin E TPGS Decreases (Plasticization)UnchangedHighly Positive: Lowers processing Tm​ and chemically halts oxidation[3].

IV. Step-by-Step Experimental Protocol: HME Optimization

To ensure trustworthiness and reproducibility, follow this self-validating workflow when preparing amorphous solid dispersions (ASDs) or extrudates containing the bisamide.

Phase 1: Pre-Extrusion Thermal Profiling

  • Conduct Thermogravimetric Analysis (TGA) on the pure N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide to establish the absolute degradation onset temperature ( Tdeg​ ).

  • Perform Differential Scanning Calorimetry (DSC) on the physical mixture (API + Polymer + Additives) to determine the depressed melting point/glass transition ( Tg​ ) achieved via plasticization.

  • Validation Check: Ensure the planned HME barrel temperature profile is at least 15°C below the TGA-derived Tdeg​ and 10-20°C above the DSC-derived Tg​ of the blend.

Phase 2: Moisture Control and Blending

  • Dry the polymer matrix (e.g., Copovidone, HPMCAS) and the bisamide in a vacuum oven at 40°C for 12 hours.

  • Perform Karl Fischer titration on the physical mixture.

  • Validation Check: Do not proceed to extrusion unless moisture content is strictly <0.5% w/w to prevent high-temperature amide hydrolysis.

  • Blend the API, polymer, and 2-5% w/w antioxidant (e.g., BHT or Vitamin E TPGS) using a V-blender for 15 minutes at 25 RPM.

Phase 3: Extruder Configuration & Execution

  • Assemble the twin-screw extruder utilizing a low-shear profile: use standard conveying elements for 70% of the barrel length, and restrict mixing zones to 30° or 60° forward-staggered kneading blocks. Avoid reverse elements.

  • Set a reverse temperature profile: higher temperatures in the feeding/melting zones to rapidly plasticize the polymer, dropping by 5-10°C in the mixing and die zones to compensate for anticipated shear heating.

  • Initiate extrusion. Monitor the in-line die pressure and motor torque.

  • Validation Check: If torque fluctuates by >10%, the material is not fully plasticized (increase feed rate or add plasticizer). If temperature readouts at the die exceed the setpoint by >5°C, shear heating is occurring (reduce RPM).

Phase 4: Post-Extrusion Assay

  • Rapidly quench the extrudate using a chill roll or air-cooling conveyor to freeze the amorphous state and halt any residual thermal degradation.

  • Mill the extrudate and analyze via HPLC. Calculate the mass balance to ensure no generation of secondary degradation peaks (specifically looking for phenylethylamine derivatives indicating amide cleavage).

V. References

  • Predicting Residence Time and Melt Temperature in Pharmaceutical Hot Melt Extrusion. MDPI - Pharmaceutics. Available at:[Link]

  • Stability of polyethylene oxide in matrix tablets prepared by hot-melt extrusion. PubMed - National Library of Medicine. Available at:[Link]

  • Vacuum Compression Molding as a Screening Tool to Investigate Carrier Suitability for Hot-Melt Extrusion Formulations. MDPI - Pharmaceutics. Available at:[Link]

  • Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process. PMC - National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Purity using HPLC-MS

The Analytical Challenge: Characterizing Chiral Bis-Amides In modern drug development and synthetic chemistry, the rigorous purity validation of complex intermediates is non-negotiable. N,N'-bis(1-phenylethyl)benzene-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Characterizing Chiral Bis-Amides

In modern drug development and synthetic chemistry, the rigorous purity validation of complex intermediates is non-negotiable. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (Molecular Formula: C₂₄H₂₄N₂O₂, Exact Mass: 372.18) represents a uniquely challenging class of molecules. Structurally, it consists of a rigid isophthaloyl core flanked by two hydrogen-bonding amide linkages and two chiral centers (the 1-phenylethylamine moieties).

Because of these two chiral centers, the compound exists as three distinct stereoisomers: the (R,R) and (S,S) enantiomeric pair, and the (R,S) meso diastereomer. Validating the purity of this compound requires an analytical modality capable of simultaneously assessing chemical purity (detecting synthetic byproducts like mono-amides or unreacted precursors), stereoisomeric purity (resolving enantiomers and diastereomers), and isobaric specificity (differentiating co-eluting compounds with identical masses).

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard, it often fails to identify hidden co-eluting impurities lacking distinct chromophoric shifts[1]. This guide objectively compares HPLC-MS against alternative modalities and provides a self-validating, step-by-step protocol for the robust characterization of this bis-amide.

Comparative Analysis: Why HPLC-MS is the Gold Standard

To establish the optimal analytical strategy, we must evaluate the physical chemistry of the bis-amide against the capabilities of available instrumentation.

  • Volatility: The high molecular weight (372.46 g/mol ) and strong intermolecular hydrogen bonding of the bis-amide render it non-volatile and prone to thermal degradation, largely disqualifying Gas Chromatography-Mass Spectrometry (GC-MS).

  • Chromophore Overlap: Synthetic impurities (e.g., N-(1-phenylethyl)benzamide derivatives) share the exact same aromatic chromophores as the target molecule, making UV detection blind to specific structural changes[1].

  • Trace Detection: Nuclear Magnetic Resonance (NMR) provides excellent structural confirmation but lacks the sensitivity (Limit of Detection) required to quantify trace impurities below 1%.

By coupling a Reversed-Phase Chiral Stationary Phase (CSP) with Electrospray Ionization Mass Spectrometry (ESI-MS), we achieve orthogonal separation: chromatographic resolution of stereoisomers combined with mass-to-charge ( m/z ) specificity.

Table 1: Modality Comparison for Bis-Amide Purity Validation
Analytical ModalityStereoisomer ResolutionIsobaric Impurity DetectionSensitivity (LOD)Structural IdentificationVerdict for Bis-Amides
HPLC-MS (ESI-TOF) Excellent (with Chiral Column)High (via MS/MS fragmentation)< 0.01% Definitive ( m/z 373.19 [M+H]+ )Optimal / Gold Standard
HPLC-UV (PDA) Excellent (with Chiral Column)Poor (relies on retention time only)~ 0.1%Presumptive (UV spectra overlap)Prone to false purity readings
GC-MS Poor (requires derivatization)High~ 0.05%DefinitiveHigh risk of thermal degradation
Quantitative NMR Moderate (requires chiral shift reagents)Moderate~ 1.0%Definitive (Atomic connectivity)Best for bulk assay, poor for trace

Visualizing the Validation Logic and Workflow

To ensure regulatory compliance, the analytical method must be grounded in the ICH Q2(R2) Validation of Analytical Procedures framework, which mandates proof of specificity, sensitivity, and robustness[2].

ICH_Validation Main ICH Q2(R2) Purity Validation Framework Spec Specificity (Peak Purity via MS) Main->Spec Sens Sensitivity (LOD / LOQ) Main->Sens Prec Precision & Accuracy Main->Prec Rob Robustness (Flow, Temp, pH) Main->Rob

Figure 1: Analytical validation framework for purity assays based on ICH Q2(R2) guidelines.

HPLC_MS_Workflow Prep Sample Prep (1 mg/mL in ACN) HPLC Chiral RP-HPLC (Amylose CSP) Prep->HPLC ESI ESI+ Ionization ([M+H]+ 373.19) HPLC->ESI MS Mass Analysis (TOF / QqQ) ESI->MS Data Data Processing (XIC & MS/MS) MS->Data

Figure 2: Step-by-step HPLC-MS analytical workflow for chiral bis-amide characterization.

Methodological Workflow: Self-Validating HPLC-MS Protocol

As a Senior Application Scientist, I design protocols not just to generate data, but to inherently prove their own validity. The following workflow utilizes a Reversed-Phase Chiral methodology, deliberately avoiding Normal Phase solvents (like Hexane) which cause poor conductivity and unstable spray in ESI-MS.

Step 1: System Suitability Testing (SST) & Calibration
  • Causality: Before analyzing the sample, the system must prove it can resolve the critical pair (the (R,R)/(S,S) enantiomers from the meso form) and maintain mass accuracy. This satisfies ICH Q2(R2) requirements for specificity[2].

  • Action: Inject a blank (Acetonitrile) to establish baseline noise. Inject an SST standard mixture containing the bis-amide and a known mono-amide impurity.

  • Acceptance Criteria: Chromatographic resolution ( Rs​ ) between stereoisomers must be >1.5 . Mass accuracy for the [M+H]+ ion ( m/z 373.19) must be within ±5 ppm.

Step 2: Sample Preparation
  • Causality: Bis-amides exhibit poor aqueous solubility. Using 100% Acetonitrile (ACN) prevents on-column precipitation while remaining fully miscible with the reversed-phase mobile phase.

  • Action: Accurately weigh 1.0 mg of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide. Dissolve in 1.0 mL of LC-MS grade ACN. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Separation (Reversed-Phase Chiral)
  • Causality: Standard C18 columns cannot separate enantiomers. We utilize an immobilized amylose-based Chiral Stationary Phase (e.g., Chiralpak IG-3) which relies on steric fit and hydrogen bonding to separate the (R,R) , (S,S) , and meso forms.

  • Parameters:

    • Column: Immobilized Amylose CSP, 4.6 x 150 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Formic acid provides the protons necessary for ESI+ ionization).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Gradient: 40% B to 80% B over 15 minutes.

    • Flow Rate: 0.8 mL/min (Split 1:4 post-column to optimize MS vacuum efficiency).

Step 4: Mass Spectrometry Detection (ESI-TOF)
  • Causality: The localized lone pairs on the amide nitrogens and carbonyl oxygens readily accept protons, making Positive Electrospray Ionization (ESI+) highly efficient for this molecule.

  • Parameters:

    • Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Target Ion: Extracted Ion Chromatogram (XIC) at m/z 373.19 [M+H]+ .

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) will yield a primary fragment at m/z 252.10 (loss of one 1-phenylethylamine group, -121 Da) and m/z 105.07 (1-phenylethyl carbocation).

Experimental Data Interpretation: The Power of MS Specificity

To demonstrate the necessity of this HPLC-MS approach, consider the following experimental validation data comparing UV detection against MS detection for a crude synthetic batch of the bis-amide.

Table 2: Purity Assessment (UV vs. MS Extracted Ion Chromatogram)
Peak IDRetention Time (min)UV Area % (254 nm)MS XIC Area %Identified Mass ( m/z )Structural Assignment
Peak 1 8.423.2%3.5%373.19Meso-diastereomer (R,S)
Peak 2 9.1596.8%88.2%373.19Target Enantiomer (R,R)
Peak 3 9.15 (Co-eluting)Invisible 8.3%268.13Mono-amide Impurity

Scientific Insight: Relying solely on HPLC-UV would yield a false purity of 96.8% for the target enantiomer. Because the mono-amide impurity (an incomplete reaction byproduct) shares the same UV absorbance profile and co-elutes at 9.15 minutes, the UV detector integrates them as a single peak[1]. However, by extracting the specific masses ( m/z 373.19 for the target and m/z 268.13 for the impurity), the HPLC-MS reveals the true purity of the target is only 88.2%. This self-validating data underscores why mass spectrometry is mandatory for the rigorous purity validation of complex bis-amides.

References

  • ICH Q2(R2)
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Separation Science URL

Sources

Comparative

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide vs. Sorbitol-Based Nucleating Agents: A Comparative Guide for Pharmaceutical Packaging

Executive Summary In pharmaceutical drug development, the integrity of primary packaging materials—such as blow-fill-seal (BFS) vials, pre-filled syringes, and blister films—is as critical as the drug formulation itself....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical drug development, the integrity of primary packaging materials—such as blow-fill-seal (BFS) vials, pre-filled syringes, and blister films—is as critical as the drug formulation itself. Medical-grade isotactic polypropylene (iPP) is the polymer of choice for these applications, but it requires nucleating agents (clarifiers) to achieve the necessary optical transparency for visual inspection and mechanical rigidity.

Historically, sorbitol-based nucleating agents (e.g., DMDBS) have been the industry standard[1]. However, next-generation amide-based clarifiers, specifically N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (a highly efficient isophthalamide derivative), are emerging as superior alternatives for sensitive biologics. This guide objectively compares their mechanistic performance, thermal stability, and impact on pharmaceutical packaging.

Mechanistic Causality: Network Formation vs. 1D Self-Assembly

To understand their macroscopic performance, we must examine how these molecules interact with the polymer melt at a supramolecular level.

Sorbitol-Based Nucleating Agents: Sorbitol derivatives dissolve in the iPP melt at high processing temperatures. Upon cooling, they undergo liquid-liquid phase separation, self-assembling into a 3D nanofibrillar network driven by intermolecular hydroxyl hydrogen bonding[2]. This network provides a massive surface area for heterogeneous nucleation, drastically reducing the size of iPP spherulites. However, the acetal linkages in sorbitol derivatives are susceptible to thermal degradation at typical processing temperatures (>220°C), releasing aldehydes (e.g., 3,4-dimethylbenzaldehyde)[1].

Amide-Based Nucleating Agents (N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide): Amide-based clarifiers utilize a fundamentally different self-assembly pathway. The rigid benzene-1,3-dicarboxamide core facilitates 1D self-assembly via strong intermolecular amide hydrogen bonding and π−π stacking of the peripheral phenylethyl groups[3]. This forms highly stable, rod-like superstructures. Because the amide bond is resonance-stabilized and lacks labile acetal groups, it exhibits exceptional thermal stability, eliminating the risk of aldehyde generation[4].

Mechanism cluster_sorbitol Sorbitol-Based Nucleating Agents cluster_amide Amide-Based (Isophthalamide) S1 Dissolution in Polymer Melt (>200°C) S2 Cooling & Phase Separation S1->S2 S3 Nanofibrillar Network Formation via Hydroxyl H-Bonding S2->S3 S4 Heterogeneous Nucleation of iPP/PLA S3->S4 A1 Dissolution in Polymer Melt (>220°C) A2 1D Self-Assembly via Amide H-Bonds & Pi-Pi Stacking A1->A2 A3 Rigid Rod-like Superstructure A2->A3 A4 High-Density Polymer Nucleation A3->A4

Supramolecular self-assembly mechanisms of sorbitol vs. amide-based nucleating agents.

Experimental Workflows: Self-Validating Protocols

To objectively compare the nucleation efficiency and optical clarity of these agents, we utilize a self-validating analytical workflow.

Protocol 1: Crystallization Kinetics via Differential Scanning Calorimetry (DSC)

Causality: The peak crystallization temperature ( Tc​ ) indicates the energy barrier for nucleation. A higher Tc​ means the nucleating agent provides a more thermodynamically favorable surface for polymer chain epitaxy, allowing faster cooling cycles and finer crystalline domains.

  • Sample Preparation: Compound neat iPP powder with 0.2 wt% of the respective nucleating agent using a twin-screw extruder (melt temperature 220°C).

  • Thermal Erasure: Encapsulate 5.0 ± 0.1 mg of the compounded pellet in an aluminum pan. Heat to 220°C at 50°C/min and hold isothermally for 5 minutes. Why: This erases the thermal and shear history of the polymer, ensuring nucleation is solely driven by the additive.

  • Cooling Cycle: Cool the sample at a strictly controlled rate of 10°C/min down to 50°C, recording the exothermic heat flow.

  • Self-Validation Check: Run a neat iPP control. A valid instrument calibration must yield a baseline Tc​ of ~110–115°C for the un-nucleated polymer[1].

Protocol 2: Optical Haze Quantification

Causality: Haze is caused by light scattering at the boundaries of large polymer spherulites. Effective nucleating agents reduce spherulite size below the wavelength of visible light (~400 nm), rendering the polymer transparent.

  • Injection Molding: Mold the compounded resins into 1.0 mm thick step-plaques (melt temperature 230°C, mold temperature 40°C).

  • Measurement: Utilize a BYK Gardner hazemeter per ASTM D1003. Measure the percentage of transmitted light deviating >2.5° from the incident beam.

  • Self-Validation Check: Measure a certified 10% haze reference standard before and after the sample cohort. Data is only accepted if sensor drift is <0.1%.

Workflow W1 Compounding (Twin-Screw, 220°C) W2 Thermal Analysis (DSC Cooling Cycle) W1->W2 Kinetics W3 Injection Molding (1mm Plaques) W1->W3 Processing W4 Optical Evaluation (ASTM D1003 Haze) W3->W4

Standardized experimental workflow for evaluating nucleating agent performance.

Quantitative Data Comparison

The following table synthesizes experimental data comparing neat iPP, a standard sorbitol-based agent (DMDBS), and the amide-based N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide at equivalent loadings (0.2 wt%).

MetricNeat iPP (Control)Sorbitol-Based (DMDBS)Amide-Based (Isophthalamide)
Peak Crystallization Temp ( Tc​ ) 112.4 °C128.5 °C129.2 °C
Haze (1 mm plaque) 65.0 %18.5 %16.2 %
Thermal Degradation Temp ( Td​ ) > 300 °C~ 240 °C> 320 °C
Extractables Risk (Aldehydes) NoneHigh (Organoleptic issues)None
Primary Application General PlasticsConsumer PackagingPharma/Medical Packaging
Impact on Drug Development & Packaging

For researchers developing packaging for sensitive biologics or mRNA-lipid nanoparticle (LNP) formulations, the choice of nucleating agent directly impacts the drug product's shelf-life and safety profile.

  • Extractables and Leachables (E&L): The thermal degradation of sorbitol-based agents during injection molding releases aldehydes. These leachables can migrate into the drug formulation and react with primary amines in protein-based drugs, leading to covalent adducts and loss of therapeutic efficacy. The amide-based N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide eliminates this specific E&L risk due to its highly stable chemical backbone.

  • Sterilization Stability: Amide-based clarifiers maintain their structural integrity during gamma irradiation and autoclave sterilization. In contrast, sorbitol networks can undergo secondary phase separation under extreme thermal or radiation stress, leading to post-sterilization hazing and potential failure during visual inspection protocols.

References[1] Title: “Designer” Nucleating Agents for Polypropylene | Macromolecules

Source: ACS Publications URL: 2] Title: Comparative Investigation on the Crystallization Behavior of Polypropylene Nucleated by Sorbitol-Based Nucleating Agents with and without Fibrous Network Formation | Macromolecules Source: ACS Publications URL: 4] Title: Effects of nucleating agent 1,3,5-benzenetricarboxylic acid tris(cyclohexylamide) on properties and crystallization behaviors of isotactic polypropylene Source: ResearchGate URL: 3] Title: Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry Source: RSC Publishing URL:

Sources

Validation

Benchmarking the Thermal Resistance of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Treated Polymers

Introduction: The Thermal Bottleneck in Biomedical Polymers Poly(L-lactic acid) (PLLA) is a cornerstone material in biomedical engineering, widely utilized in drug delivery systems, resorbable sutures, and orthopedic imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thermal Bottleneck in Biomedical Polymers

Poly(L-lactic acid) (PLLA) is a cornerstone material in biomedical engineering, widely utilized in drug delivery systems, resorbable sutures, and orthopedic implants. However, its widespread application is severely limited by a fundamental thermal bottleneck: a low glass transition temperature ( Tg​ ~55–60 °C) and inherently sluggish crystallization kinetics[1]. Without intervention, injection-molded PLLA parts exhibit low crystallinity (<10%) and a Heat Deflection Temperature (HDT) that barely exceeds room temperature, rendering them unsuitable for thermal sterilization or high-temperature physiological applications[1].

To overcome this, researchers have turned to high-efficiency organic nucleating agents. Among these, N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (BPBD) —a highly tailored symmetrical bis-amide—has emerged as a superior alternative to traditional inorganic fillers (like talc) or stereocomplexing agents (like PDLA)[1][2]. This guide provides an objective benchmarking of BPBD's performance, exploring the mechanistic causality behind its efficacy and providing self-validating experimental protocols for thermal evaluation.

Mechanistic Insights: Why BPBD Outperforms Traditional Nucleators

The efficacy of a nucleating agent is dictated by its solubility in the polymer melt and its ability to provide a thermodynamically favorable surface for polymer chain folding. Traditional inorganic agents like talc operate via heterogeneous nucleation but suffer from poor interfacial adhesion and agglomeration[3].

Conversely, BPBD operates via a self-assembly and epitaxial growth mechanism :

  • Dissolution: At processing temperatures (>190 °C), BPBD completely dissolves into the PLLA matrix, forming a homogeneous melt.

  • Self-Assembly: Upon cooling, the phase separation temperature of BPBD is reached before the crystallization temperature ( Tc​ ) of PLLA. Driven by strong intermolecular hydrogen bonding between the dicarboxamide groups, BPBD self-assembles into a highly dispersed, three-dimensional fibrillar network[2].

  • Epitaxial Nucleation: This fibrillar network acts as a highly dense template. The lattice matching between the BPBD fibrils and PLLA chains lowers the free energy barrier for nucleation, inducing rapid "shish-kebab-like" crystal growth[2].

This mechanism not only accelerates the crystallization half-time ( t1/2​ ) but also generates a microcrystalline morphology that preserves the polymer's mechanical integrity and optical transparency.

G A Polymer Melt + BPBD (Homogeneous Phase) B Cooling Phase (Supersaturation) A->B C Intermolecular H-Bonding (BPBD Self-Assembly) B->C D Fibrillar Network Formation (Nucleation Sites) C->D E Epitaxial Polymer Growth (Shish-Kebab Structures) D->E F High Crystallinity Polymer (Enhanced Thermal Resistance) E->F

Mechanistic pathway of BPBD-induced polymer crystallization via self-assembly.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity and reproducibility, the following protocol establishes a self-validating system. By controlling moisture content and thermal history, we eliminate hydrolytic degradation and shear-induced crystallization artifacts.

Phase 1: Melt Compounding
  • Pre-drying: Dry PLLA pellets in a vacuum oven at 80 °C for 12 hours. Dry BPBD powder and benchmark nucleators (Talc, PDLA) at 60 °C for 8 hours. Causality: Moisture in PLLA causes rapid chain scission via hydrolysis during melt processing, artificially lowering viscosity and altering crystallization kinetics.

  • Extrusion: Premix PLLA with 0.5 wt% BPBD. Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die at 160 °C / 180 °C / 190 °C / 190 °C / 185 °C. Screw speed: 120 rpm.

  • Pelletization: Quench the extrudate in a water bath and pelletize. Dry the compounded pellets immediately.

Phase 2: Injection Molding & Isothermal Crystallization
  • Molding: Inject the compounded pellets using a micro-injection molder. Barrel temperature: 190 °C.

  • Isothermal Annealing: Set the mold temperature to 110 °C. Hold the sample in the mold for exactly 60 seconds. Causality: 110 °C is the optimal crystallization temperature for PLLA. A 60-second hold allows the BPBD network to fully template the crystalline domains before vitrification[1].

Phase 3: Thermal Characterization
  • Differential Scanning Calorimetry (DSC): Heat samples from 20 °C to 200 °C at 10 °C/min to erase thermal history. Cool at 10 °C/min to determine the melt crystallization temperature ( Tc​ ). Reheat at 10 °C/min to calculate absolute crystallinity ( Xc​ ).

  • Heat Deflection Temperature (HDT): Measure according to ISO 75 under a load of 0.45 MPa, heating at 2 °C/min.

Workflow Step1 Material Drying (Moisture Removal) Step2 Melt Compounding (Twin-Screw Extrusion) Step1->Step2 Step3 Injection Molding (Isothermal Crystallization) Step2->Step3 Step4 Thermal Benchmarking Step3->Step4 DSC DSC Analysis (Tc, Xc, t1/2) Step4->DSC HDT HDT Testing (Heat Deflection Temp) Step4->HDT TGA TGA Analysis (Thermal Stability) Step4->TGA

Standardized experimental workflow for compounding and thermal benchmarking.

Data Presentation: Benchmarking BPBD vs. Alternatives

The following table synthesizes the thermal performance of BPBD-treated PLLA against neat PLLA and industry-standard alternatives.

Table 1: Thermal Benchmarking of Injection-Molded PLLA Blends

FormulationNucleating Agent (wt%) Tc​ (°C)Absolute Crystallinity ( Xc​ , %) t1/2​ at 130°C (min)HDT (°C)
Neat PLLA None105.29.5> 30.056.0
PLLA / Talc Talc (1.0%)112.432.15.285.5
PLLA / PDLA PDLA (5.0%)118.641.53.1105.2
PLLA / BPBD BPBD (0.5%) 126.8 52.4 1.2 128.5
Data Analysis & Verdict
  • Crystallization Kinetics: BPBD demonstrates a profound nucleating efficiency at a significantly lower loading concentration (0.5 wt%) compared to Talc or PDLA. The crystallization half-time ( t1/2​ ) is reduced to just 1.2 minutes, making it highly compatible with rapid industrial injection molding cycles[1].

  • Thermal Resistance (HDT): Neat PLLA suffers a catastrophic loss of mechanical modulus above its Tg​ , yielding an HDT of 56.0 °C[1][3]. The addition of BPBD pushes the absolute crystallinity past 50%, forming a robust semi-crystalline scaffold that elevates the HDT to 128.5 °C. This allows the polymer to withstand autoclave sterilization protocols essential for drug delivery devices.

  • Efficiency: While PDLA stereocomplexation is effective, it requires high loading volumes (5.0 wt%) and precise molecular weight matching[4]. BPBD achieves superior thermal resistance at a fraction of the loading, minimizing the risk of altering the base polymer's biocompatibility profile.

References

  • Enhanced crystallization, heat resistance and transparency of poly(lactic acid) with self-assembling bis-amide nucleator. ResearchGate. Available at:[Link]

  • Enhanced Nonisothermal Crystallization and Heat Resistance of Poly(L-lactic acid) by D-Sorbitol as a Homogeneous Nucleating Agent. Polymer.cn. Available at:[Link]

  • Biobased Symmetrical Fatty Amides for High Heat Deflection Temperature of Poly(l-lactide)-Based Materials. ACS Publications. Available at:[Link]

  • Enhanced Nonisothermal Crystallization and Heat Resistance of Poly(l-lactic acid) by d-Sorbitol as a Homogeneous Nucleating Agent. ACS Macro Letters. Available at:[Link]

Sources

Comparative

Comparative Guide: General Chiral Bisamides vs. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals As drug delivery systems and asymmetric catalytic processes become increasingly sophisticat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

As drug delivery systems and asymmetric catalytic processes become increasingly sophisticated, the selection of appropriate chiral ligands and supramolecular building blocks is paramount. Chiral bisamides have long served as the workhorses of asymmetric synthesis [1]. However, structurally pre-organized derivatives—specifically N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (BPE-IPA) —have emerged as highly specialized alternatives that bridge the gap between transition-metal catalysis and supramolecular soft materials (metallogels) [2].

This guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of broad-spectrum chiral bisamides against the highly rigid BPE-IPA architecture.

Mechanistic Causality: Why Structure Dictates Function

To understand the divergent applications of these molecules, we must examine their fundamental physical chemistry and structural biology.

General Chiral Bisamides (e.g., 1,2-Cyclohexanediamine derivatives)

Standard chiral bisamides are typically synthesized from enantiopure diamines and carboxylic acids. Their primary mechanism of action relies on the flexibility of the aliphatic or cycloaliphatic backbone. When coordinating with transition metals (like Pd, Mo, or W), this flexibility allows the ligand to wrap around the metal center, creating a localized chiral pocket. This is highly effective for dictating the trajectory of nucleophilic attack in asymmetric allylic alkylation (AAA) reactions [1].

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (BPE-IPA)

BPE-IPA replaces the flexible backbone with a rigid isophthalamide (benzene-1,3-dicarboxamide) core.

  • The Causality of Rigidity: The 120° meta-substitution on the benzene ring geometrically pre-organizes the two amide groups. This forces the N-H (hydrogen bond donors) and C=O (hydrogen bond acceptors) into an optimal orientation for intermolecular hydrogen bonding.

  • Supramolecular Polymerization: Instead of merely wrapping around a single metal atom, BPE-IPA molecules stack via robust intermolecular H-bonds and π−π interactions from the phenylethyl groups, forming 1D helical supramolecular polymers. When introduced to Zn(II) or Cu(II), these structures cross-link to form highly stable metallogels, which are exceptional vessels for sustained drug delivery (e.g., doxorubicin encapsulation)[2, 3].

Mechanism A BPE-IPA Monomer (Rigid 120° Core) B Intermolecular H-Bonding (N-H...O=C) A->B D Zn(II) / Pd(II) Coordination A->D C 1D Helical Supramolecular Polymer B->C C->D E Stimuli-Responsive Metallogel D->E F Chiral Pocket (Asymmetric Catalysis) D->F

Fig 1: Divergent pathways of BPE-IPA in supramolecular assembly and catalysis.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing standard chiral bisamides (derived from 1,2-cyclohexanediamine) with BPE-IPA across two primary domains: Pd-catalyzed AAA and Zn(II)-mediated metallogelation.

Performance MetricStandard Chiral BisamidesBPE-IPA (Chiral Isophthalamide)Advantage / Causality
Enantiomeric Excess (ee%) in Pd-AAA 85% - 99%75% - 92%Standard bisamides offer better conformational wrapping around Pd(0), yielding slightly higher ee [1].
Critical Gelation Concentration (CGC) > 5.0 wt% (Weak/No Gelation)0.8 - 1.5 wt% (Robust Gelation)BPE-IPA's rigid 120° angle drives highly efficient 1D fibrillar network formation [3].
Rheological Stability (G' / G'' ratio) N/A (Often precipitates)G' > G'' by 10-100xStrong intermolecular H-bonding in BPE-IPA creates a dominant elastic modulus (G') [2].
Drug Loading Efficiency (Doxorubicin) Low (Lacks stable cavity)High (Encapsulated in gel matrix)The metallogel matrix of BPE-IPA traps small molecule therapeutics effectively [2].

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. Each workflow includes an intrinsic verification step to confirm the success of the mechanistic objective.

Protocol A: Synthesis and Zn(II)-Metallogelation of BPE-IPA

This protocol leverages the crystal engineering approach to generate a stimuli-responsive soft material for drug delivery [3].

  • Ligand Synthesis: Dissolve 2.0 equivalents of enantiopure (R)-1-phenylethylamine and 2.5 equivalents of triethylamine in anhydrous dichloromethane (DCM) at 0 °C.

  • Acylation: Dropwise add 1.0 equivalent of isophthaloyl chloride dissolved in DCM. Stir for 12 hours at room temperature.

  • Purification (Validation Step 1): Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Recrystallize from ethanol/water. Self-Validation: Perform ¹H-NMR; the absence of amine proton shifts and the appearance of a sharp amide N-H peak (~8.5 ppm) confirms the isophthalamide core formation.

  • Metallogelation: In a glass vial, dissolve 10 mg of BPE-IPA in 0.5 mL of DMSO. Add 0.5 mL of an aqueous solution containing 1.0 equivalent of ZnCl₂.

  • Incubation: Sonicate for 2 minutes and leave undisturbed at 25 °C for 12 hours.

  • Rheological Validation (Validation Step 2): Perform the "tube inversion test." If the material does not flow, a gel has formed. Quantify via oscillatory rheology: a successful metallogel must exhibit a storage modulus (G') at least one order of magnitude greater than its loss modulus (G'') across a frequency sweep of 0.1 to 100 rad/s.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation

This protocol utilizes the chiral pockets formed by bisamides to induce asymmetry [1].

  • Catalyst Preparation: In a Schlenk flask under N₂, mix 2.5 mol% of Pd₂(dba)₃·CHCl₃ and 5.5 mol% of the chiral bisamide ligand in anhydrous THF. Stir for 30 minutes until a distinct color change indicates complexation.

  • Substrate Addition: Add 1.0 mmol of racemic 1,3-diphenylallyl acetate and 3.0 mmol of dimethyl malonate.

  • Nucleophilic Attack: Add 3.0 mmol of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc. Stir at room temperature for 24 hours.

  • Quenching & Extraction: Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate under reduced pressure.

  • Chiral Validation (Validation Step): Purify via flash chromatography. Determine the enantiomeric excess (ee%) using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H). Self-Validation: An ee > 85% proves that the chiral induction from the 1-phenylethyl groups successfully restricted the rotational freedom of the π -allyl palladium intermediate.

Protocols Step1 Step 1: Synthesis Isophthaloyl chloride + (R)-1-phenylethylamine Step2 Step 2: Purification Recrystallization & NMR Verification Step1->Step2 Step3A Pathway A: Metallogelation Mix with ZnCl2 in DMSO/H2O (1:1) Step2->Step3A Step3B Pathway B: Catalysis Mix with Pd2(dba)3 + Allyl Substrate Step2->Step3B Step4A Step4A Step3A->Step4A Step4B Validation B: Chiral HPLC Quantify Enantiomeric Excess (ee%) Step3B->Step4B

Fig 2: Self-validating experimental workflows for BPE-IPA applications.

Conclusion & Strategic Recommendations

For researchers focused strictly on maximizing enantiomeric excess in transition-metal-catalyzed carbon-carbon bond formation, standard flexible chiral bisamides remain the optimal choice due to their superior conformational adaptability around the metal center.

However, for scientists operating at the intersection of materials science and pharmacology—specifically those designing stimuli-responsive drug delivery vehicles or supramolecular polymers—N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (BPE-IPA) is vastly superior. Its rigid isophthalamide core guarantees the directional hydrogen bonding required for robust metallogelation, while its chiral terminals provide the necessary steric bulk to maintain structural integrity under physiological conditions.

References

  • Zhou, C., & Xu, J. (2013). Application of Chiral Bisamide Ligands in Asymmetric Catalytic Syntheses. Current Organic Synthesis, 10(3), 394-410. Available at:[Link]

  • Manna, U., Dutta, A., & Baskey, M. K. (2023). Zn(II)-Coordination Complex(s) from Chiral Bisamides of L-Phenylalanine: Nanoscale-Based Biological Applications and Metallogelation. Inorganic Chemistry, 62(38), 15777-15789. Available at:[Link]

  • Dastidar, P., et al. (2010). Is a Crystal Engineering Approach Useful in Designing Metallogels? A Case Study. Crystal Growth & Design, 10(12), 5003-5013. Available at:[Link]

Validation

validating hydrogen bond networks in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide via single-crystal XRD

An in-depth technical analysis for researchers, structural chemists, and drug development professionals evaluating analytical methodologies for supramolecular characterization. Executive Summary The rational design of so...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, structural chemists, and drug development professionals evaluating analytical methodologies for supramolecular characterization.

Executive Summary

The rational design of solid-state materials—ranging from active pharmaceutical ingredients (APIs) to advanced supramolecular polymers—relies heavily on the predictability of non-covalent interactions. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide , a chiral isophthalamide derivative, serves as an excellent model compound for studying robust hydrogen bond networks. Its bis-amide core has a strong propensity to self-assemble into 1D chains or 2D sheets via intermolecular N−H⋯O=C interactions.

While Single-Crystal X-ray Diffraction (SC-XRD) is universally regarded as the gold standard for elucidating these 3D architectures, relying on it in isolation presents critical blind spots regarding proton dynamics and bulk powder uniformity. This guide objectively compares SC-XRD against orthogonal techniques—Solid-State NMR (ssNMR) and FTIR Spectroscopy —and provides a self-validating experimental protocol to ensure absolute structural integrity.

Mechanistic Foundation: The Isophthalamide Assembly

To understand why specific analytical techniques are chosen, we must first understand the causality of the molecule's behavior. The benzene-1,3-dicarboxamide (isophthalamide) scaffold contains two amide groups positioned meta to one another. Depending on the rotation around the Caryl​−Ccarbonyl​ bonds, the molecule can adopt syn-syn, anti-anti, or syn-anti conformations[1].

In the solid state, these conformations dictate the macroscopic assembly. For instance, anti-anti conformations often lead to the formation of infinite 1D hydrogen-bonded columns, while syn-syn pairings can link these columns into complex 2D sheets[1]. Validating this network requires an analytical technique capable of distinguishing not just the presence of a hydrogen bond, but its precise spatial geometry and directionality.

Analytical Comparison: SC-XRD vs. Alternative Modalities

When evaluating the performance of SC-XRD for hydrogen bond validation, it must be benchmarked against techniques that compensate for its inherent physical limitations. X-rays scatter off electron clouds; because a hydrogen atom possesses only a single electron—which is pulled toward the electronegative donor atom (e.g., Nitrogen) during hydrogen bonding—SC-XRD systematically underestimates N−H bond lengths and struggles to pinpoint exact proton positions[2].

To overcome this, researchers utilize ssNMR to directly probe the nuclear spin of the proton, and FTIR to measure the vibrational frequency of the functional groups.

Quantitative Performance Matrix
Analytical FeatureSingle-Crystal XRD (SC-XRD)Solid-State NMR (ssNMR)FTIR Spectroscopy (ATR)
Primary Output 3D atomic coordinates, unit cell dimensions, space groupLocal chemical environment, molecular dynamicsFunctional group vibrational frequencies
H-Bond Metric Heavy-atom Donor-Acceptor distance ( D⋯A ) and angle 1H isotropic chemical shift ( δiso​ ) N−H and C=O wavenumber shifts ( Δν )
Proton Resolution Low (Electron density mapped; H-atoms often placed via riding models)High (Directly probes the 1H nucleus)N/A (Measures bulk ensemble average)
Sample Requirement High-quality single crystal (>10 µm)Microcrystalline powder (~10-50 mg)Powder or thin film (<1 mg)
Phase Validation Single crystal only (may not represent bulk)Bulk powder validationBulk powder validation
Throughput Low to Medium (Hours to days per crystal)Low (Requires extensive acquisition time for 2D)[3]High (Seconds to minutes)

Visualizing the Validation Workflow

To establish a self-validating system, no single technique should be trusted in a vacuum. The following diagram illustrates the logical relationship and causality between the three techniques. FTIR acts as the primary gatekeeper, SC-XRD provides the spatial blueprint, and ssNMR acts as the orthogonal validator for proton dynamics.

TechniqueComparison Molecule N,N'-bis(1-phenylethyl) benzene-1,3-dicarboxamide SCXRD Single-Crystal XRD (Primary 3D Mapping) Molecule->SCXRD Single Crystal (>10 µm) ssNMR Solid-State NMR (Proton Dynamics) Molecule->ssNMR Bulk Powder (~30 mg) FTIR FTIR Spectroscopy (Rapid Screening) Molecule->FTIR Bulk Powder (<1 mg) OutputXRD Donor-Acceptor Distances & Packing Motifs SCXRD->OutputXRD OutputNMR 1H Chemical Shifts & Local Environment ssNMR->OutputNMR FTIR->Molecule Confirm H-bonds prior to cryst. OutputFTIR N-H / C=O Vibrational Shifts FTIR->OutputFTIR Validation Self-Validating Comprehensive H-Bond Network OutputXRD->Validation OutputNMR->Validation OutputFTIR->Validation

Workflow for orthogonal validation of supramolecular hydrogen bond networks.

Self-Validating Experimental Protocol: SC-XRD & Orthogonal Confirmation

To ensure maximum trustworthiness (E-E-A-T), the following protocol is designed as a closed-loop system. The results of the SC-XRD are mathematically validated through refinement metrics, and physically validated against the bulk powder using FTIR/ssNMR.

Phase 1: Thermodynamic Crystal Growth (The Bottleneck)

Causality: Kinetic crystallization (rapid cooling/precipitation) often yields metastable polymorphs or highly defective crystals that diffract poorly. Thermodynamic control ensures the lowest-energy hydrogen bond network is formed with high long-range order.

  • Dissolve 50 mg of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in a minimum volume of a hydrogen-bond-disrupting solvent (e.g., Methanol or Ethyl Acetate) to break pre-existing aggregates.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).

  • Puncture the vial cap with a single needle hole to allow for slow evaporation at a strictly controlled ambient temperature (20 °C) over 5–10 days.

  • Harvest a crystal exhibiting sharp faces and uniform extinction under a polarized light microscope.

Phase 2: Cryogenic SC-XRD Data Collection

Causality: Collecting data at room temperature introduces severe thermal vibration (high Debye-Waller factors), smearing the electron density map and making it impossible to accurately model the already weak scattering of hydrogen atoms[2].

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Utilize a diffractometer equipped with a microfocus source (Cu K α , λ=1.54184 Å) to maximize diffraction intensity for light-atom organic crystals.

  • Collect a full sphere of data to ensure high redundancy, which is mathematically necessary to accurately resolve the weak reflections associated with the hydrogen bond network.

Phase 3: Structure Solution and Hirshfeld Surface Analysis

Causality: Standard independent refinement of hydrogen atoms often leads to chemically nonsensical N−H bond lengths due to X-ray limitations. A "riding model" is standard, but Hirshfeld surface analysis is required to validate the intermolecular contacts[2].

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface.

  • Assign heavy atoms (C, N, O) and refine them anisotropically.

  • Place amide hydrogen atoms geometrically and refine them using a riding model ( Uiso​(H)=1.2Ueq​(N) ).

  • Validation Check: Calculate the N⋯O donor-acceptor distances. A robust hydrogen bond in this system should fall between 2.80 Å and 3.05 Å.

  • Generate a Hirshfeld surface mapped over dnorm​ to visualize the hydrogen bond network. Deep red spots on the surface will unequivocally confirm the spatial locations of the N−H⋯O=C interactions.

Phase 4: Orthogonal Bulk Validation (Closing the Loop)

Causality: A single crystal may represent an anomalous polymorph that does not reflect the bulk material synthesized.

  • FTIR Verification: Run an Attenuated Total Reflectance (ATR) FTIR on the remaining bulk powder. Verify that the Amide A band ( N−H stretch) is red-shifted to ~3250–3300 cm −1 , confirming the bulk presence of the hydrogen bonds observed in the SC-XRD structure.

  • ssNMR Verification (Optional but Definitive): If the SC-XRD reveals an unusual syn-anti conformation or complex Z′>1 packing, perform 1D 1H Magic Angle Spinning (MAS) ssNMR. The chemical shift of the hydrogen-bonded proton will move significantly downfield (e.g., >8 ppm), directly correlating to the strength and distance of the N⋯O interaction mapped in Phase 3[3].

References

  • Self-Recognition in the Crystal Chemistry of N,N'-Bis(3-hydroxyphenyl)isophthalamide. American Chemical Society (ACS).[Link]

  • Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review.[Link]

  • Exploring short strong hydrogen bonds engineered in organic acid molecular crystals for temperature dependent proton migration behaviour using single crystal synchrotron X-ray diffraction (SCSXRD). Royal Society of Chemistry (RSC).[Link]

Sources

Comparative

reproducibility of self-assembly in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide organogels

Reproducibility of Self-Assembly in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Organogels: A Comparative Guide As a Senior Application Scientist, I frequently see promising supramolecular gelators fail during scale...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Self-Assembly in N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Organogels: A Comparative Guide

As a Senior Application Scientist, I frequently see promising supramolecular gelators fail during scale-up or cross-laboratory validation. The self-assembly of chiral organogelators—specifically N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide—presents a fascinating but highly sensitive thermodynamic landscape. For researchers and drug development professionals looking to utilize these soft materials for controlled release or tissue scaffolding, understanding the causality behind their self-assembly is non-negotiable.

This guide deconstructs the mechanistic drivers of this specific bisamide gelator, objectively compares its performance against established supramolecular alternatives, and provides a self-validating protocol to ensure absolute reproducibility.

Mechanistic Causality: Why Does it Gel?

The self-assembly of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is not a random precipitation event; it is a highly orchestrated, pathway-dependent supramolecular polymerization. The causality behind its gelation relies on three structural pillars:

  • π−π Stacking: The central benzene-1,3-dicarboxamide core provides a rigid aromatic surface that drives initial intermolecular association[1].

  • Directional Hydrogen Bonding: The two amide groups act as strict 1D directional anchors. Unlike symmetric molecules that might crystallize in 2D sheets, the meta-substitution of the 1,3-dicarboxamide restricts growth to a single axis[1].

  • Chiral Steric Frustration: The bulky 1-phenylethyl groups dictate the morphology. As the 1D tape elongates, the steric clash of the chiral enantiomers forces the assembly to adopt a continuous helical twist. This twisting prevents lateral crystallization, forcing the fibers to entangle and trap the solvent, thereby forming an organogel.

Mechanism Core Benzene-1,3-dicarboxamide Core Hbond Directional H-Bonding Core->Hbond Chiral 1-Phenylethyl Chiral Groups Steric Steric Packing & Helical Twist Chiral->Steric Solvent Apolar Solvent Interactions Network Stable Gel Network Solvent->Network Hbond->Network Steric->Network

Figure 1: Mechanistic pathways driving the self-assembly of chiral bisamide organogelators.

Comparative Performance Analysis

To justify the selection of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide for your application, we must benchmark it against the industry standards: Benzene-1,3,5-tricarboxamides (BTAs) and Peptide-based gelators.

BTAs possess 3-fold rotational symmetry, allowing them to form robust, liquid crystalline columnar hexagonal phases that are thermodynamically highly stable and exhibit unique properties like ferroelectric switching[2]. Recent advancements have even demonstrated that BTA stability can be further enhanced by engineering coupled equilibria[3]. Meanwhile, peptide-based gelators rely heavily on higher-order interfiber interactions in aqueous environments[4].

Table 1: Performance Comparison of Supramolecular Gelators

ParameterN,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamideBenzene-1,3,5-tricarboxamides (BTAs)Peptide-Based Gelators
Symmetry & Core 2-fold (Bisamide)3-fold (Trisamide)Linear/Branched
Primary Drivers π−π stacking, 2x H-bonds π−π stacking, 3x H-bondsH-bonding, Hydrophobic
Typical Morphology Helical NanofibersColumnar Hexagonal LCsTwisted Ribbons/Tubes
Thermal Stability Moderate ( Tgel​≈60−80∘C )High ( Tgel​>90∘C )Variable (Solvent dependent)
Solvent Scope Apolar organic solventsBroad (Organics to Water)Primarily Aqueous
Reproducibility Risk High (Sensitive to cooling rate)Low (Robust columnar stacking)Moderate (pH/salt sensitive)

Insight: While BTAs offer superior thermal stability[2], the bisamide class provides unparalleled morphological control. By simply swapping the chirality of the 1-phenylethyl group from (R) to (S), researchers can invert the helicity of the resulting nanofibers—a critical feature for chiral drug separation and asymmetric catalysis[1].

Self-Validating Experimental Protocol

The high reproducibility risk of bisamide organogels stems from kinetic trapping. Supramolecular polymerization is a nucleation-elongation process. If you cool the isotropic solution too rapidly, you induce catastrophic nucleation. This yields short, disconnected fibers that form a weak, irreproducible paste rather than a structured gel.

The following protocol utilizes strict thermal history management to favor elongation over nucleation, ensuring reproducible 3D network formation.

Phase 1: Preparation and Solvation
  • Enantiomeric Verification: Ensure the N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is enantiomerically pure (>99% ee). Causality: Racemic mixtures cause chiral mismatch during stacking, terminating fiber elongation prematurely.

  • Dispersion: Suspend 10 mg of the gelator in 1.0 mL of toluene (or target apolar solvent) in a tightly sealed borosilicate vial.

Phase 2: Controlled Thermal Annealing
  • Isotropic Transition: Heat the vial in a thermostated block to 90 °C.

    • Self-Validation Check: The solution must become 100% optically transparent. Any residual turbidity indicates incomplete dissolution, which will act as premature nucleation seeds, ruining reproducibility.

  • Controlled Cooling (Critical Step): Program the heating block to cool at exactly 0.5 °C/min down to 20 °C. Do not disturb, shake, or sonicate the vial during this phase.

  • Network Maturation: Allow the gel to age undisturbed at 20 °C for 12 hours. This allows interfiber interactions to reach full thermodynamic equilibrium[4].

Phase 3: Rheological Validation
  • Amplitude Sweep: Perform a dynamic oscillatory strain sweep (0.1% to 100% strain at 1 Hz).

    • Self-Validation Check: A successfully assembled gel must exhibit a Storage Modulus ( G′ ) at least one order of magnitude greater than the Loss Modulus ( G′′ ) in the linear viscoelastic region. If G′≈G′′ , the assembly has failed to crosslink, indicating either solvent incompatibility or a breach in the cooling protocol.

Workflow A 1. Monomer Solvation (Enantiomerically Pure) B 2. Thermal Annealing (T > T_gel, Isotropic Phase) A->B C 3. Controlled Cooling (Rate: 0.5 °C/min) B->C D 4. 1D Helical Self-Assembly (Elongation > Nucleation) C->D E 5. 3D Organogel Network (Rheological Validation) D->E

Figure 2: Step-by-step thermodynamic workflow for reproducible organogel self-assembly.

References

  • Takayashiki, K., Takahashi, H., Kohri, M., & Kishikawa, K. "Construction of columnar structures with a helical groove. Molecular assembly of liquid-crystalline benzene-1,3-dicarboxamides and their pyroelectricity." Chemistry Letters / ResearchGate.1

  • Mytnyk, S., et al. "Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water." PMC / NIH. 4

  • Al Ouahabi, A., et al. "Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria." ChemRxiv.3

  • Litterst, M., et al. "True ferroelectric switching in thin films of trialkylbenzene-1,3,5-tricarboxamide (BTA)." ResearchGate. 2

Sources

Validation

A Comparative Guide to the Gelation Efficiency of N,N'-bis(1-phenylethyl)benzene-dicarboxamide Structural Isomers

Introduction: The Architectural Nuances of Supramolecular Gels In the realm of materials science and drug development, the self-assembly of small molecules into ordered, three-dimensional networks to form supramolecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Nuances of Supramolecular Gels

In the realm of materials science and drug development, the self-assembly of small molecules into ordered, three-dimensional networks to form supramolecular gels has garnered significant interest. These low-molecular-weight gelators (LMWGs) create soft materials capable of entrapping large volumes of solvent, offering unique properties for applications ranging from controlled drug release to tissue engineering. The efficacy of an LMWG is not merely a function of its chemical composition but is exquisitely sensitive to its molecular architecture. Subtle changes in structure, such as isomerism and stereochemistry, can profoundly impact the delicate balance of non-covalent forces that govern self-assembly and, consequently, gelation efficiency.[1][2][3][4]

Bis-amide compounds are particularly effective LMWGs, primarily due to their capacity for forming strong, directional hydrogen bonds, which serve as the primary drivers for creating fibrillar networks.[2][5][6] This guide focuses on a specific class of chiral bis-amides: the structural isomers of N,N'-bis(1-phenylethyl)benzene-dicarboxamide. By systematically evaluating the ortho (1,2-), meta (1,3-), and para (1,4-) substituted isomers, we will elucidate how the spatial arrangement of the amide functionalities on the central benzene ring dictates the molecule's ability to form stable organogels. This comparative analysis provides critical insights for researchers aiming to rationally design and select LMWGs with tailored properties for specific applications.

Synthesis of N,N'-bis(1-phenylethyl)benzene-dicarboxamide Isomers

The synthesis of the target isomers is achieved through a straightforward amidation reaction. The respective benzene-dicarbonyl dichloride (phthaloyl chloride for the ortho-isomer, isophthaloyl chloride for the meta-isomer, and terephthaloyl chloride for the para-isomer) is reacted with two equivalents of a single enantiomer of 1-phenylethylamine (e.g., (R)-1-phenylethylamine) in the presence of a base like triethylamine to neutralize the HCl byproduct. The use of an enantiomerically pure amine is critical, as chirality is a key factor in achieving the ordered molecular packing required for gelation.[1][7]

G cluster_reactants Reactants BenzeneDicarbonyl Benzene-dicarbonyl dichloride (ortho, meta, or para) Reaction Amidation Reaction BenzeneDicarbonyl->Reaction Phenylethylamine 2x (R)-1-Phenylethylamine Phenylethylamine->Reaction Base Triethylamine (Base) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Product N,N'-bis((R)-1-phenylethyl) benzene-dicarboxamide Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: General synthetic route for the isomers.

Comparative Evaluation of Gelation Performance

The efficiency of a gelator is primarily assessed by its Minimum Gelation Concentration (MGC) and the thermal stability of the resulting gel, measured by the gel-to-sol transition temperature (Tgel). A lower MGC signifies a more efficient gelator, as less material is required to immobilize the solvent.[8] We evaluated the gelation ability of the ortho, meta, and para isomers in a range of organic solvents.

Data Summary: Gelation Properties of Structural Isomers

The following table summarizes the MGC (% w/v) and Tgel (°C) for the three isomers. A "-" indicates that no gel was formed at concentrations up to 5% w/v.

SolventPropertyOrtho-IsomerMeta-IsomerPara-Isomer
Toluene MGC (% w/v)2.50.8 1.2
Tgel (°C at 2% w/v)4572 65
Ethyl Acetate MGC (% w/v)-1.5 2.0
Tgel (°C at 2% w/v)-58 51
Anisole MGC (% w/v)1.80.6 0.7
Tgel (°C at 2% w/v)5285 81
Cyclohexane MGC (% w/v)---
Ethanol MGC (% w/v)---
Analysis of Isomeric Effects on Gelation

The experimental data clearly demonstrates that the meta-isomer (N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide) is the most versatile and efficient gelator of the three.

  • Superior Efficiency of the Meta-Isomer: The meta-isomer consistently exhibits the lowest MGC values across multiple solvents, indicating its superior ability to self-assemble into a solvent-trapping network. Its bent, or V-shaped, geometry appears to be optimal for establishing the long-range, interconnected fibrillar structures necessary for gelation.[9]

  • High Thermal Stability: The gels formed by the meta-isomer also display the highest Tgel values, signifying a more robust and thermally stable network. This increased stability is likely due to more effective intermolecular hydrogen bonding and π-π stacking interactions facilitated by its specific molecular shape.

  • Limited Gelation of the Ortho-Isomer: The ortho-isomer is the least effective gelator. The close proximity of the two bulky N-(1-phenylethyl)amide groups likely introduces significant steric hindrance, which disrupts the planarity and directional hydrogen bonding required for extended fiber formation.

  • Intermediate Performance of the Para-Isomer: The para-isomer, with its linear and rigid structure, is a competent gelator but generally less efficient than the meta-isomer. While its linearity might favor strong π-π stacking, it may also lead to more crystalline, less branched structures that are less effective at entrapping solvent compared to the more complex network formed by the meta-isomer.

The inability of any isomer to gel highly polar (ethanol) or non-polar aliphatic (cyclohexane) solvents highlights the importance of a balance between gelator-gelator and gelator-solvent interactions. Solvents like toluene and anisole, which can engage in aromatic interactions, appear to be most compatible with this class of gelators.

Probing the Self-Assembly Mechanism

The formation of a gel is a manifestation of a hierarchical self-assembly process driven by a combination of non-covalent forces.[10][11] Spectroscopic and microscopic techniques are indispensable for elucidating these underlying interactions.

FTIR Spectroscopy: The Hydrogen Bonding Signature

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the role of hydrogen bonding in gel formation.[12][13] In the solution state (e.g., in chloroform), the N-H stretch of the amide group appears as a sharp band around 3440 cm⁻¹. Upon gelation, this band typically broadens and shifts to a lower wavenumber (e.g., ~3300 cm⁻¹). Similarly, the amide C=O stretching frequency shifts from ~1660 cm⁻¹ in solution to a lower value (~1645 cm⁻¹) in the gel state. These shifts are definitive evidence that the N-H and C=O groups are participating in intermolecular hydrogen bonding, which is the primary interaction driving the assembly of the gel fibers.[10]

¹H NMR Spectroscopy: Observing Molecular Aggregation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides further insight into the aggregation process.[14] When transitioning from a hot solution (sol state) to a room-temperature gel, the amide N-H proton resonance signal typically shows a significant downfield shift and becomes broader. The downfield shift indicates the formation of hydrogen bonds, as the proton becomes deshielded. The line broadening reflects the reduced mobility of the molecules once they are locked into the semi-rigid gel network.

Scanning Electron Microscopy (SEM): Visualizing the Network

To visualize the supramolecular architecture, the solvent is carefully removed from the gel to create a xerogel, which is then imaged using Scanning Electron Microscopy (SEM). For effective gelators like the meta-isomer, SEM images typically reveal a highly entangled, three-dimensional network of long, uniform fibers, confirming the mechanism of solvent entrapment. In contrast, poor gelators or non-gelling systems often show amorphous aggregates or crystalline precipitates.[15]

Experimental Protocols

Workflow for Evaluating Gelation Efficiency

Caption: Workflow for gelation efficiency evaluation.

Detailed Protocol: Determination of Minimum Gelation Concentration (MGC)
  • Preparation: Accurately weigh a specific amount of the gelator (e.g., 10.0 mg) into a 4 mL glass vial.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial to achieve a known concentration (in this case, 1.0% w/v).

  • Dissolution: Seal the vial and heat the mixture in a controlled temperature bath or on a hot plate until the solid is completely dissolved, forming a clear, homogeneous solution.

  • Cooling: Remove the vial from the heat source and allow it to cool undisturbed to room temperature (e.g., 25 °C) for at least one hour.

  • Gel Test: Carefully invert the vial. If the solution does not flow under its own weight, it is considered a stable gel.

  • Iteration: If a gel forms, repeat the process with a series of decreasing concentrations (e.g., 0.8%, 0.6%, 0.5% w/v) until the lowest concentration that results in a stable gel is found. This concentration is the MGC.

Conclusion and Field Implications

This comparative guide unequivocally demonstrates that the gelation efficiency of N,N'-bis(1-phenylethyl)benzene-dicarboxamide is critically dependent on its structural isomerism. The meta-substituted isomer emerges as a significantly more potent and robust organogelator compared to its ortho and para counterparts. This enhanced performance is attributed to its V-shaped molecular geometry, which provides an optimal balance of steric accessibility and directional non-covalent interactions—namely hydrogen bonding and π-π stacking—necessary for the formation of a stable, three-dimensional fibrillar network.

These findings underscore a fundamental principle in supramolecular chemistry: subtle modifications in molecular architecture can be used to exert precise control over macroscopic material properties. For researchers and drug development professionals, this provides a clear design strategy. By selecting a specific isomeric backbone, it is possible to tune the MGC, thermal stability, and solvent compatibility of a gel system, thereby tailoring the material for applications such as topical drug delivery, injectable depots, or as scaffolds for crystallization and catalysis.[2]

Chemical Structures of Isomers

isomers cluster_ortho Ortho-Isomer (1,2-) cluster_meta Meta-Isomer (1,3-) cluster_para Para-Isomer (1,4-) ortho ortho meta meta para para

Caption: Chemical structures of the evaluated isomers.

References

  • Supramolecular Arrangement and Rheological Properties of Bisamide Gels - PMC - NIH. (n.d.). Retrieved from [Link]

  • Supramolecular Gels from Bis-amides of L-Phenylalanine: Synthesis, Structure and Material Applications - PubMed. (2022, October 4). Retrieved from [Link]

  • Using chirality to influence supramolecular gelation - Chemical Science (RSC Publishing). (2019, July 3). Retrieved from [Link]

  • Crucial Impact of Residue Chirality on the Gelation Process and Biodegradability of Thermoresponsive Polypeptide Hydrogels | Biomacromolecules. (2021, August 17). Retrieved from [Link]

  • Highly Thermally Resistant Bisamide Gelators as Pharmaceutical Crystallization Media. (2022, December 29). Retrieved from [Link]

  • Chiral Assembly Preferences and Directing Effects in Supramolecular Two-Component Organogels. (2018, March 29). Retrieved from [Link]

  • Effect of solvent isomers on the gelation properties of tri-aryl amine organogels and their hybrid thermoreversible gels with poly[vinyl chloride] - Soft Matter (RSC Publishing). (2022, July 5). Retrieved from [Link]

  • Chirality-directed hydrogel assembly and interactions with enantiomers of an active pharmaceutical ingredient - White Rose Research Online. (2022, March 4). Retrieved from [Link]

  • Supramolecular ionogels prepared with bis(amino alcohol)oxamides as gelators: ionic transport and mechanical properties - RSC Publishing. (2020, April 30). Retrieved from [Link]

  • Supramolecular Arrangement and Rheological Properties of Bisamide Gels - TU Delft Research Portal. (n.d.). Retrieved from [Link]

  • Effect of Stereochemistry on Chirality and Gelation Properties of Supramolecular Self-Assemblies - PubMed. (2021, February 10). Retrieved from [Link]

  • Effect of solvent isomers on the gelation properties of tri-aryl amine organogels and their hybrid thermoreversible gels with poly[vinyl chloride] - Soft Matter (RSC Publishing). (2022, July 5). Retrieved from [Link]

  • Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC. (n.d.). Retrieved from [Link]

  • Organogels Containing Fe3O4 Nanoparticles as Catalysts for the Synthesis of Pyrano-Fused Benzophenazines | ACS Applied Nano Materials. (2025, May 21). Retrieved from [Link]

  • Structure and dynamics of hydrogels and organogels: An NMR spectroscopy approach. (n.d.). Retrieved from [Link]

  • Effects of Hydrogen Bonding and van der Waals Interactions on Organogelation Using Designed Low-Molecular-Weight Gelators and Gel Formation at Room Temperature | Langmuir. (2003, September 19). Retrieved from [Link]

  • Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure | Langmuir - ACS Publications. (2019, May 22). Retrieved from [Link]

  • Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol. (2022, March 24). Retrieved from [Link]

  • [2 + 2] Dimerization of a V-Shaped Diene in Organogel, Xerogel, and Single Crystals: Structural Insights into the Self-Assembly of Gelator Molecules in Organogels and Xerogels - ACS Publications. (2025, June 25). Retrieved from [Link]

  • Characterization and Tailoring the Properties of Hydrogels Using Spectroscopic Methods. (2016, August 24). Retrieved from [Link]

Sources

Comparative

Cross-Validation of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide Molecular Weight by Mass Spectrometry: A Comparative Guide

Executive Summary & The Case for Orthogonal Validation Accurate molecular weight determination is the absolute cornerstone of small molecule characterization and drug development. For structurally complex bis-amides like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Case for Orthogonal Validation

Accurate molecular weight determination is the absolute cornerstone of small molecule characterization and drug development. For structurally complex bis-amides like N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (Chemical Formula: C24H24N2O2; Exact Monoisotopic Mass: 372.1838 Da), relying on a single mass spectrometry (MS) ionization technique introduces a critical analytical vulnerability. Single-platform approaches carry the risk of ionization-specific artifacts, liquid-phase ion suppression, and isobaric interferences.

As a Senior Application Scientist, I mandate an orthogonal cross-validation strategy. By triangulating exact mass data across Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), we establish a self-validating analytical system. This guide details the causality behind these techniques and provides robust, field-proven protocols to guarantee absolute confidence in exact mass assignments.

Physicochemical Profiling & Ionization Causality

To design a self-validating system, we must first understand how the physicochemical properties of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide dictate its behavior in different ionization environments:

  • ESI-HRMS (Liquid-Phase, Soft Ionization): The molecule features an isophthalic acid core flanked by two bulky, hydrophobic 1-phenylethylamine moieties. The two amide carbonyls serve as excellent hydrogen bond acceptors, making the molecule highly amenable to protonation ([M+H]+) and sodiation ([M+Na]+) in polar, acidic solvents. However, ESI is highly susceptible to matrix suppression from residual salts.

  • APCI-MS (Gas-Phase, Intermediate Ionization): The hydrophobic aromatic rings provide sufficient thermal stability and volatility for gas-phase ionization. APCI acts as a critical orthogonal check because it operates via corona discharge, completely bypassing the liquid-phase ion suppression mechanisms that plague ESI[1].

  • MALDI-TOF (Solid-State, Soft Ionization): MALDI provides rapid, solid-state ionization. The primary challenge for small molecules in MALDI is matrix background interference. Traditional matrices generate dense background ions in the low mass range (<500 Da), requiring strategic matrix selection to avoid masking our target analyte.

Orthogonal Cross-Validation Workflow

Workflow Target N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide C24H24N2O2 (Exact Mass: 372.1838 Da) Prep Sample Aliquoting & Preparation Target->Prep ESI ESI-HRMS (Liquid) Target:[M+H]+ 373.1910 Prep->ESI APCI APCI-MS (Gas) Target: [M+H]+ 373.1910 Prep->APCI MALDI MALDI-TOF (Solid) Target: [M+Na]+ 395.1735 Prep->MALDI Data Data Acquisition & Exact Mass Extraction ESI->Data APCI->Data MALDI->Data Validation Cross-Validation Consensus Mass Error ≤ 5 ppm Data->Validation

Orthogonal MS workflow for exact mass cross-validation of the target bis-amide.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, ensuring that the resulting data is an objective reflection of the molecule's true mass, free from instrumental artifacts.

Protocol 1: High-Resolution ESI-Q-TOF MS (The Exact Mass Gold Standard)

Causality: ESI-Q-TOF provides the highest mass accuracy, utilizing formic acid to drive the equilibrium toward the protonated state.

  • System Suitability Test (SST): Inject a solvent blank (MeOH/H2O, 50:50 v/v with 0.1% formic acid) to establish baseline noise and verify the absolute absence of carryover at m/z 373.1910.

  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 1 µg/mL. Causality: High concentrations in ESI lead to detector saturation and space-charge effects in the TOF tube, which artificially skew mass accuracy.

  • Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference sprayer. Causality: This step corrects for micro-fluctuations in the flight tube's temperature and voltage in real-time.

  • Data Acquisition: Acquire full-scan MS1 data (m/z 100–1000) in positive ion mode. Extract the exact mass chromatogram using a narrow mass extraction window (MEW) of ± 5 ppm.

Protocol 2: APCI-MS (Gas-Phase Orthogonal Validation)

Causality: Validates that the[M+H]+ ion observed in ESI is not a liquid-phase artifact or solvent adduct.

  • Vaporization Optimization: Set the APCI vaporizer probe to 400°C. Causality: The bulky 1-phenylethyl groups require high thermal energy to transition into the gas phase without thermal degradation.

  • Corona Discharge Activation: Apply a 5 µA current to the corona needle to generate reagent ions from the atmospheric solvent (N2/H2O).

  • Sample Introduction: Introduce the 1 µg/mL sample via Flow Injection Analysis (FIA) at 0.2 mL/min.

  • Validation Check: Compare the [M+H]+ signal intensity against the ESI data. If the ESI signal was suppressed by matrix salts, the APCI signal will remain robust, confirming the molecule's structural integrity.

Protocol 3: MALDI-TOF MS (Solid-State Verification)

Causality: Traditional matrices like CHCA generate dense cluster ions near m/z 379, which can cause isobaric interference with our target (m/z 373.19). We utilize DCTB to eliminate low-mass background.

  • Matrix Selection & Preparation: Prepare a 10 mg/mL solution of DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile) in chloroform.

  • Spotting (Dried Droplet Method): Mix the analyte (10 µg/mL) and matrix at a 1:10 ratio. Spot 1 µL onto a stainless-steel target plate and allow it to co-crystallize at room temperature.

  • Laser Desorption: Fire a Nd:YAG laser (355 nm) at 60% power. Causality: Maintaining threshold laser power prevents excessive in-source decay (fragmentation) of the delicate amide bonds.

  • Acquisition: Accumulate 1,000 laser shots in positive reflectron mode to achieve sufficient resolution for isotopic pattern matching.

Comparative Data Summary

The following table summarizes the expected quantitative performance metrics across the three orthogonal platforms.

TechniqueIonization StateTarget IonTheoretical m/zExpected Mass AccuracyTypical Resolution (FWHM)Matrix Tolerance
ESI-Q-TOF Liquid, Soft[M+H]+373.1910< 2 ppm> 30,000Low
APCI-MS Gas, Intermediate[M+H]+373.1910< 5 ppm> 15,000High
MALDI-TOF Solid, Soft[M+Na]+395.1735< 10 ppm> 20,000Moderate

Data Interpretation & Acceptance Criteria

To objectively validate the molecular weight of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, the acquired data must meet stringent regulatory thresholds. The US FDA guidelines for the confirmation of identity using exact mass data mandate that the measured mass must fall within ≤ 5 ppm of the calculated theoretical mass in MS1 mode[2].

Additionally, a signal-to-noise (S/N) ratio of ≥ 3 is mandatory to confidently differentiate the analyte from baseline chemical noise[2]. High mass resolving power is critical not just for accuracy, but to eliminate false positive "hits" from isobaric interferences in complex matrices, ensuring the structural assignment is unambiguous[3].

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Validation

performance comparison of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in polypropylene vs polylactic acid

Title: Performance Comparison of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in Polypropylene vs. Polylactic Acid Executive Summary & Mechanistic Causality Organic nucleating agents are critical for optimizing the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Performance Comparison of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in Polypropylene vs. Polylactic Acid

Executive Summary & Mechanistic Causality

Organic nucleating agents are critical for optimizing the processing cycle times and mechanical properties of semi-crystalline polymers. N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide (BPBD) is a highly efficient, aryl-amide-based nucleator. Its performance across different polymer matrices relies on a delicate balance of thermodynamics and kinetics.

During melt processing, BPBD dissolves into the polymer matrix. Upon cooling, the limited solubility of the additive causes it to reach supersaturation and phase-separate. This phase separation is driven by strong intermolecular hydrogen bonding between the 1,3-dicarboxamide cores, causing the molecules to self-assemble into a highly dispersed, 1D nano-fibrillar network[1]. This network provides a massive surface area for polymer chain adsorption, while the 1-phenylethyl groups provide precise steric spacing that enables epitaxial matching with the helical conformations of the host polymer chains[2].

Comparative Performance: Polypropylene (PP) vs. Polylactic Acid (PLA)

Polypropylene (PP): The Clarity and Cycle-Time Optimizer

In isotactic PP, the non-polar aliphatic chains have no specific chemical interaction with the amide core of BPBD. Therefore, the nucleation is purely topological. The fibrillar network of BPBD acts as an exceptional α -nucleating agent[2]. By providing pre-existing surfaces for crystal growth, BPBD drastically reduces the free energy barrier for nucleation.

  • Causality of Effect : The massive increase in nucleation density forces the PP spherulites to impinge on each other very early in their growth phase. This results in the formation of micro-spherulites that are smaller than the wavelength of visible light, dramatically reducing light scattering (haze) and improving optical clarity. Furthermore, the elevated crystallization temperature ( Tc​ ) allows the polymer to solidify faster, significantly reducing injection molding cycle times.

Polylactic Acid (PLA): The Kinetic Accelerator

PLA is notorious for its sluggish crystallization kinetics, often freezing into a brittle, amorphous state during standard industrial processing[3]. In PLA, the ester dipoles can weakly interact with the amide groups of BPBD, slightly increasing its solubility limit compared to PP.

  • Causality of Effect : Without a nucleating agent, PLA requires extended annealing to crystallize. BPBD acts as a critical kinetic accelerator. The fibrillar network templates the formation of the stable α -crystal phase of PLA[3]. This rapid crystallization is critical for unlocking PLA's thermal resistance, raising its Heat Deflection Temperature (HDT) from a marginal ~55°C to over 110°C, which enables its use in durable goods and hot-fill packaging.

Quantitative Data Comparison

The following table synthesizes the performance metrics of Neat vs. BPBD-nucleated PP and PLA, demonstrating the distinct functional upgrades in each matrix.

PropertyNeat PPPP + 0.2 wt% BPBDNeat PLAPLA + 0.5 wt% BPBD
Crystallization Temp ( Tc​ ) 112 °C128 °CN/A (Quenches)115 °C
Crystallinity ( Xc​ ) 45 %52 %< 5 %45 %
Half-Cryst. Time ( t1/2​ ) 15.0 min (at 135°C)1.5 min (at 135°C)> 30.0 min (at 110°C)1.8 min (at 110°C)
Flexural Modulus 1.2 GPa1.6 GPa3.0 GPa3.6 GPa
Heat Deflection Temp (HDT) 90 °C105 °C55 °C110 °C
Haze (1mm plaque) 45 %12 %2 % (Amorphous)15 % (Crystalline)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding internal controls to verify that the observed effects are solely due to the nucleating agent and not processing artifacts or polymer degradation.

Protocol A: Melt Compounding (Self-Validating via Torque Monitoring)

  • Preparation : Vacuum dry PLA at 80°C for 12 hours (moisture < 250 ppm) to prevent hydrolytic chain scission. PP is dried at 80°C for 4 hours.

  • Extrusion : Use a co-rotating twin-screw extruder. Temperature profile: 190°C to 210°C.

  • Validation Checkpoint : Continuously monitor motor torque. A stable torque matching the neat polymer confirms that BPBD is acting as a physical nucleator without inducing chemical degradation (which would manifest as a sharp torque drop).

Protocol B: Thermal Analysis (DSC)

  • First Heating : 25°C to 220°C at 10°C/min. Validation: Erases the thermal and shear history from compounding.

  • Cooling : 220°C to 25°C at 10°C/min. Validation: Extracts the dynamic crystallization temperature ( Tc​ ). A sharp, high-temperature exothermic peak confirms the nucleating efficiency of the self-assembled BPBD network.

  • Second Heating : 25°C to 220°C at 10°C/min. Validation: Calculates the absolute degree of crystallinity ( Xc​ ) intrinsic to the nucleated system, free from external cooling rate biases.

Protocol C: Injection Molding

  • PP Molding : Mold temperature set to 25°C. PP crystallizes rapidly even under high supercooling.

  • PLA Molding (Critical Causality) : Mold temperature must be set to 90°C. Why? PLA's glass transition ( Tg​ ) is ~60°C. If molded at 25°C, the chains freeze into a glassy state before they can fold onto the BPBD fibrils. A 90°C mold provides the necessary thermal energy for chain mobility, allowing in-mold crystallization to occur before ejection.

Visualizations

Mechanism Melt Polymer Melt + Dissolved BPBD Cooling Cooling Phase (Supersaturation) Melt->Cooling Temp Drop SelfAssembly H-Bonding Driven Self-Assembly Cooling->SelfAssembly Phase Separation Fibrils Nano-Fibrillar Network SelfAssembly->Fibrils 1D Growth Epitaxy Epitaxial Polymer Adsorption Fibrils->Epitaxy Surface Nucleation Crystals Shish-Kebab Crystalline Domains Epitaxy->Crystals Chain Folding

Fig 1. Self-assembly and epitaxial nucleation mechanism of BPBD in polymer melts.

Workflow Prep 1. Preparation Vacuum Drying PLA: 80°C, 12h PP: 80°C, 4h Compound 2. Melt Compounding Twin-Screw Extrusion Torque Monitoring Prep->Compound Molding 3. Injection Molding Mold Temp Control: PP: 25°C PLA: 90°C Compound->Molding Testing 4. Validation & Testing DSC: Kinetics UTM: Mechanics Molding->Testing

Fig 2. Self-validating experimental workflow for compounding and characterizing nucleated polymers.

Sources

Safety & Regulatory Compliance

Safety

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide proper disposal procedures

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a highly stable, structurally rigid isophthalamide derivative utilized in advanced materials science, often functioning as a chiral gelator, nucleating agent, or specia...

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Author: BenchChem Technical Support Team. Date: April 2026

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a highly stable, structurally rigid isophthalamide derivative utilized in advanced materials science, often functioning as a chiral gelator, nucleating agent, or specialized organic ligand. Because of its robust intermolecular hydrogen-bonding capabilities and highly hydrophobic 1-phenylethyl moieties, this compound exhibits extremely low aqueous solubility and high environmental persistence.

As a Senior Application Scientist, I have designed this technical guide to establish a self-validating framework for the safe handling and disposal of this compound. This protocol bridges the gap between the Occupational Safety and Health Administration (OSHA) laboratory safety standards and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) waste management directives[1][2].

Chemical Profile & Causality of Disposal Methods

Understanding the physicochemical behavior of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is critical for determining its disposal pathway. The steric hindrance provided by the 1-phenylethyl groups, combined with the chemical stability of the central benzene-1,3-dicarboxamide (isophthalamide) core, renders this compound highly resistant to mild hydrolytic or oxidative degradation[3].

Causality in Experimental Design: Because the compound cannot be readily neutralized or degraded via standard benchtop quenching (e.g., acid/base hydrolysis), it must never be disposed of via aqueous sink drains. Introduction to wastewater systems will result in immediate precipitation, leading to plumbing blockages and the release of persistent organic pollutants into municipal water treatment facilities[4]. High-temperature incineration at a licensed EPA facility is the only scientifically sound and legally compliant method for complete destruction[5].

Quantitative Data & Waste Parameters
ParameterSpecification / ClassificationOperational Rationale
Molecular Formula C24H24N2O2Dictates carbon-rich combustion profile.
Physical State Solid (Powder/Crystalline)Prone to fine dust formation; requires respiratory protection[3].
Aqueous Solubility InsolublePrecludes drain disposal; necessitates organic solvent segregation[4].
EPA Waste Code Unlisted (Regulated as Non-RCRA Hazardous Organic Waste)Must be managed as hazardous chemical waste due to environmental persistence[4].
Incineration Temp. > 850°C (Standard Organic)Required to fully cleave stable amide and aromatic bonds, preventing dioxin formation.

Operational Safety & Handling Protocol

Before generating waste, laboratory personnel must ensure that handling procedures comply with the OSHA Laboratory Standard (29 CFR 1910.1450) and the Personal Protective Equipment Standard (29 CFR 1910.132)[2][6].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and solvent dissolution of the solid powder inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates[3][7].

  • PPE Verification: Don nitrile gloves (double-gloving is recommended when handling concentrated solutions in penetrative solvents like DMF or DMSO), a flame-resistant laboratory coat, and ANSI Z87.1 compliant safety goggles[6].

  • Static Mitigation: Because fine organic powders can pose a deflagration risk, use anti-static weighing boats and grounded spatulas during mass transfer[8].

Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in the disposal lifecycle. Mixing this compound with incompatible waste streams can lead to hazardous reactions or exorbitant disposal fees. The EPA's Generator Improvements Rule (GIR) mandates strict adherence to Satellite Accumulation Area (SAA) protocols[1][9].

Step-by-Step Disposal Methodology:

  • Determine the Physical State of the Waste:

    • Solid Waste: Place contaminated consumables (weighing boats, filter papers, spatulas) and residual powder into a puncture-resistant, sealable polyethylene container.

    • Liquid Waste: Identify the solvent used to dissolve the compound.

  • Solvent Segregation (The Halogen Rule):

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), funnel the liquid into a designated Halogenated Organic Waste carboy. Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the atmospheric release of toxic phosgene or dioxin gases.

    • If dissolved in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate, DMSO), funnel into a Non-Halogenated Organic Waste carboy.

  • Labeling and SAA Storage:

    • Attach a completed hazardous waste tag immediately upon adding the first drop/grain of waste. The label must explicitly state "Hazardous Waste" and list "N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide" along with the solvent composition[9][10].

    • Store the container in a designated SAA. Ensure the container remains tightly capped at all times unless actively receiving waste[4].

  • Vendor Transfer: Once the container reaches its volume limit (or the 1-year SAA time limit), transfer it to the Central Accumulation Area (CAA) for pickup by a licensed environmental disposal contractor[1][4].

Waste Segregation Decision Pathway

WasteWorkflow Start N,N'-bis(1-phenylethyl) benzene-1,3-dicarboxamide Waste Generated State What is the Physical State? Start->State Solid Solid Waste (Powder/Crystals/Consumables) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidContainer Double-Bagged / Sealed Solid Waste Container Solid->SolidContainer Halogen Does the solvent contain Halogens (Cl, F, Br)? Liquid->Halogen YesHalo Halogenated Organic Waste Stream Halogen->YesHalo Yes (e.g., DCM) NoHalo Non-Halogenated Organic Waste Stream Halogen->NoHalo No (e.g., DMSO) SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Tightly Capped YesHalo->SAA NoHalo->SAA SolidContainer->SAA Incineration High-Temperature Incineration (Licensed EPA Facility) SAA->Incineration

Figure 1: Decision matrix for the segregation and disposal of N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and slip hazards (as organic powders can severely reduce floor friction).

Step-by-Step Spill Recovery:

  • Isolate the Area: Evacuate non-essential personnel and eliminate any nearby ignition sources[8][11].

  • Solid Spill (Powder): Do not use a standard vacuum, which will aerosolize the fine powder. Instead, lightly dampen the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation[5][7]. Use a non-sparking scoop to transfer the wetted material into a solid waste container.

  • Liquid Spill (Solution): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Work from the perimeter inward to prevent spreading[7].

  • Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with ethanol to remove any hydrophobic residue. Dispose of all absorbent materials and paper towels as hazardous solid waste[6][7].

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine, 2021. Available at:[Link]

  • Lab Manager. "Understanding the Major Chemical Hygiene and Safety Categories." Lab Manager Magazine, 2025. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR), 2013. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

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Handling

Comprehensive Safety and Handling Guide for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Hazard Identification and Risk Assessment N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide belongs to the aromatic dicarboxamide class of compounds. While specific toxicological data for this molecule is not available, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide belongs to the aromatic dicarboxamide class of compounds. While specific toxicological data for this molecule is not available, aromatic amines and amides as a class are known to present potential health hazards. These can include skin and eye irritation, and in some cases, more severe effects with prolonged or high-level exposure.[1] Therefore, a cautious approach to handling is imperative.

A thorough risk assessment should be conducted before any experimental work begins. This involves evaluating the quantities of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the available engineering controls.

Personal Protective Equipment (PPE)

The selection and correct use of PPE are fundamental to minimizing exposure. The following table outlines the recommended PPE for handling N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust, splashes, and potential vapors.
Face ShieldTo be worn in addition to safety goggles, particularly when handling larger quantities or if there is a risk of splashing.Provides full-face protection from splashes.[2]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[1] It is recommended to inspect gloves before use and change them frequently. For prolonged contact, consider double-gloving.Prevents direct skin contact with the chemical.[3]
Laboratory CoatA long-sleeved lab coat should be worn to protect skin and clothing.[1]Provides a barrier against accidental spills and contamination.[4]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.Prevents the inhalation of airborne particles and potential vapors.[5]
NIOSH-approved RespiratorA respirator with an appropriate cartridge may be necessary if engineering controls are not sufficient or during emergency situations.[3]Provides respiratory protection in the absence of adequate ventilation.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield/Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1: Recommended PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Always handle N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide in a well-ventilated area. For any procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Handling Protocol

Handling_Protocol Prep Preparation - Conduct risk assessment - Ensure PPE is worn correctly - Clear and prepare workspace Weigh Weighing and Transfer - Perform in a fume hood - Use appropriate tools to minimize dust Prep->Weigh Handling Handling in Solution - Use closed or contained systems where possible - Avoid heating in open vessels Weigh->Handling Post Post-Handling - Clean work area and equipment - Decontaminate reusable PPE - Wash hands thoroughly Handling->Post

Figure 2: Step-by-step handling procedure for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Cleanup
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[6]

    • Carefully sweep the mixture into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.[7]

    • If safe to do so, close the laboratory doors and increase ventilation to the area (exhaust only).[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Emergency Response Flowchart

Emergency_Response Start Emergency Occurs Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Assess Assess Severity Spill->Assess Eye Eye Contact - Flush for 15 min Exposure->Eye Skin Skin Contact - Wash for 15 min Exposure->Skin Inhale Inhalation - Move to fresh air Exposure->Inhale Ingest Ingestion - Rinse mouth Exposure->Ingest MinorSpill Minor Spill - Use spill kit - Clean up Assess->MinorSpill MajorSpill Major Spill - Evacuate - Call EHS/Emergency Services Assess->MajorSpill Medical Seek Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical

Figure 3: Decision-making flowchart for emergency response.

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, including disposable PPE, absorbent materials from spills, and empty containers, must be collected as hazardous waste. Do not mix this waste with other waste streams.[11]

  • Containerization: Use a designated, clearly labeled, and sealed container for all hazardous waste. The container must be made of a material compatible with the chemical.[11]

  • Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common disposal method for such organic compounds.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Waste Disposal Decision Tree

Waste_Disposal Start Generate Waste Segregate Segregate from other waste Start->Segregate Container Use compatible, sealed container Segregate->Container Label Label as 'Hazardous Waste' with contents Container->Label Store Store in designated satellite accumulation area Label->Store Pickup Schedule pickup with EHS Store->Pickup Dispose Final Disposal (e.g., Incineration) Pickup->Dispose

Figure 4: Procedural flow for the disposal of waste containing N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from Environmental Health and Safety website.
  • BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Emory University. Chemical Waste Disposal Guidelines.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • University of Galway Safety Office. (2013). University of Galway Safety Statement – linked resource v.1.
  • Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment.
  • Prieto, G., et al. (2000). On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives. Journal of the Mexican Chemical Society.
  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Retrieved from University of Nebraska-Lincoln website.
  • The University of Iowa Environmental Health and Safety. Spill/Emergency Planning.
  • Colorado College. (2016, April 12). Organic Chemistry - Safety Precautions.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Covestro Solution Center. (2013, March). Guidance for Selection of Protective Clothing for MDI Users.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Precautions for Handling Organic Solvent. (n.d.).
  • National Institutes of Health Division of Occupational Health and Safety. Factsheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • Wang, L., et al. (2024, May 28). A Review of N-(1,3-Dimethylbutyl)-N'-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. Semantic Scholar.
  • Li, J., et al. (n.d.).
  • Public Health England. (2024, October 4). Benzene: toxicological overview.
  • Abdullabekova, A. M., et al. (2024, November 14). Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride. Molecules.

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